Methyl 4-bromo-1-methyl-1H-indazole-6-carboxylate
Description
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Properties
IUPAC Name |
methyl 4-bromo-1-methylindazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-13-9-4-6(10(14)15-2)3-8(11)7(9)5-12-13/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFWJGTGDYFQZLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=CC(=C2)C(=O)OC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of Methyl 4-bromo-1-methyl-1H-indazole-6-carboxylate
Abstract
Methyl 4-bromo-1-methyl-1H-indazole-6-carboxylate is a key heterocyclic building block in medicinal chemistry, frequently utilized in the development of novel therapeutic agents. Indazole derivatives are known to exhibit a wide range of pharmacological activities, making efficient and regioselective synthetic routes to their analogues highly valuable.[1] This technical guide provides an in-depth, field-proven pathway for the synthesis of this target compound. We will dissect a robust, multi-step synthetic sequence, starting from a commercially available precursor. This document emphasizes the causal reasoning behind methodological choices, provides detailed, step-by-step experimental protocols, and offers visual aids to clarify the reaction workflow, ensuring scientific integrity and reproducibility for researchers in drug discovery and organic synthesis.
Strategic Overview: A Retrosynthetic Approach
The synthesis of a multi-substituted heterocycle like this compound requires careful planning regarding the sequence of functional group installation. Our retrosynthetic analysis identifies a logical pathway that controls regiochemistry at each critical step.
The final N-methylation step is planned as the terminal transformation on the fully-functionalized indazole core. Direct alkylation of 1H-indazoles can often lead to a mixture of N-1 and N-2 substituted products.[2] However, by selecting appropriate conditions, such as using sodium hydride (NaH) or cesium carbonate (Cs₂CO₃) as the base, high regioselectivity for the more thermodynamically stable N-1 isomer can be achieved.[3] This makes Methyl 4-bromo-1H-indazole-6-carboxylate our key penultimate intermediate.
The indazole core itself is best constructed via a reductive cyclization reaction, a classic and reliable method for forming this bicyclic system. This points to Methyl 2-bromo-4-methyl-5-nitrobenzoate as the direct precursor, wherein the reduction of the nitro group to an amine prompts an intramolecular condensation to form the pyrazole ring fused to the benzene core.
The precursor, in turn, can be assembled from a simpler aromatic system. Methyl 4-methyl-3-nitrobenzoate is an ideal starting point. Aromatic bromination at this stage is directed by the existing substituents. The methyl group is ortho-, para-directing, while the nitro and ester groups are meta-directing. Their combined influence strongly favors the introduction of bromine at the C2 position, ortho to the methyl group and meta to the nitro group, thus ensuring the desired regiochemical outcome. This strategic, step-wise approach forms the foundation of our synthetic protocol.
Below is a diagram illustrating the proposed forward synthesis workflow.
Caption: Forward synthesis workflow diagram.
Detailed Synthesis Pathway and Mechanistic Rationale
Step 1: Regioselective Bromination of Methyl 4-methyl-3-nitrobenzoate
The initial step involves the electrophilic aromatic substitution to install the bromine atom at the C4 position of the future indazole ring.
-
Reaction: Methyl 4-methyl-3-nitrobenzoate → Methyl 2-bromo-4-methyl-5-nitrobenzoate
-
Reagents: N-Bromosuccinimide (NBS), concentrated Sulfuric Acid (H₂SO₄)
-
Rationale: The choice of N-Bromosuccinimide and sulfuric acid provides a potent source of the electrophile Br⁺. The regiochemical outcome is dictated by the directing effects of the substituents on the ring. The methyl group (-CH₃) is an activating, ortho/para-director, while the ester (-COOCH₃) and nitro (-NO₂) groups are deactivating, meta-directors. The position ortho to the methyl group (C2) is the most sterically accessible and electronically favorable position for bromination, leading to the desired product with high selectivity.
Step 2: Reductive Cyclization to Form the Indazole Core
This key step constructs the heterocyclic indazole ring system through an intramolecular reaction.
-
Reaction: Methyl 2-bromo-4-methyl-5-nitrobenzoate → Methyl 4-bromo-1H-indazole-6-carboxylate
-
Reagents: Iron (Fe) powder, Acetic Acid (CH₃COOH)
-
Rationale: The reduction of the nitro group to an amine is the critical trigger for this transformation. Iron powder in acetic acid is a classic, cost-effective, and highly efficient reagent system for this purpose. Upon formation, the nascent aniline intermediate is perfectly positioned to undergo an intramolecular nucleophilic attack on the carbonyl of the methyl ester, followed by dehydration, to form the fused pyrazole ring. While other reducing agents like tin(II) chloride or catalytic hydrogenation could be used, the Fe/AcOH system is robust and avoids potential dehalogenation that can sometimes occur with catalytic hydrogenation.[4]
Step 3: Regioselective N-1 Methylation
The final step is the alkylation of the indazole nitrogen. Controlling the site of alkylation (N-1 vs. N-2) is paramount.
-
Reaction: Methyl 4-bromo-1H-indazole-6-carboxylate → this compound
-
Reagents: Sodium Hydride (NaH), Methyl Iodide (CH₃I), in Tetrahydrofuran (THF)
-
Rationale: The indazole N-H proton is acidic and can be removed by a strong base. Sodium hydride is an effective, non-nucleophilic base for this deprotonation, forming the indazolide anion. The subsequent alkylation with methyl iodide proceeds via an Sₙ2 reaction. The use of NaH in an aprotic solvent like THF has been shown to strongly favor alkylation at the N-1 position.[3] This selectivity is attributed to a combination of steric hindrance at the N-2 position and the thermodynamic stability of the resulting N-1 substituted product.[3] Cesium carbonate is an alternative base that also promotes N-1 alkylation.[2]
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Purity |
| Methyl 4-methyl-3-nitrobenzoate | Sigma-Aldrich | ≥98% |
| N-Bromosuccinimide (NBS) | Acros Organics | 99% |
| Sulfuric Acid (H₂SO₄) | Fisher Scientific | 98% |
| Iron Powder (Fe) | Alfa Aesar | -325 mesh, 99% |
| Glacial Acetic Acid (CH₃COOH) | J.T. Baker | 99.7% |
| Sodium Hydride (NaH) | Sigma-Aldrich | 60% dispersion in mineral oil |
| Methyl Iodide (CH₃I) | Sigma-Aldrich | 99.5% |
| Anhydrous Tetrahydrofuran (THF) | Sigma-Aldrich | ≥99.9% |
| Ethyl Acetate (EtOAc) | VWR Chemicals | ACS Grade |
| Hexanes | VWR Chemicals | ACS Grade |
| Saturated Sodium Bicarbonate (NaHCO₃) | LabChem | Solution |
| Brine | LabChem | Solution |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Fisher Scientific | Certified ACS |
Protocol 1: Synthesis of Methyl 2-bromo-4-methyl-5-nitrobenzoate
-
To a stirred solution of methyl 4-methyl-3-nitrobenzoate (1.0 eq) in concentrated sulfuric acid (5 mL per gram of starting material) at 0 °C, add N-Bromosuccinimide (1.1 eq) portion-wise over 20 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 20% EtOAc in hexanes).
-
Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (gradient elution, 5-15% EtOAc in hexanes) to yield the title compound as a pale yellow solid.
Protocol 2: Synthesis of Methyl 4-bromo-1H-indazole-6-carboxylate
-
Create a suspension of iron powder (5.0 eq) in glacial acetic acid (10 mL per gram of nitro-compound) in a round-bottom flask equipped with a reflux condenser.
-
Heat the suspension to 80 °C.
-
Add a solution of Methyl 2-bromo-4-methyl-5-nitrobenzoate (1.0 eq) in glacial acetic acid dropwise to the heated iron suspension. An exotherm may be observed.
-
After the addition is complete, heat the reaction mixture to 110 °C and maintain for 2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and filter through a pad of Celite to remove the iron salts. Wash the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove the acetic acid.
-
Dissolve the residue in ethyl acetate and wash thoroughly with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to afford the crude product, which can often be used in the next step without further purification.
Protocol 3: Synthesis of this compound
-
To a suspension of sodium hydride (60% dispersion in oil, 1.5 eq) in anhydrous THF (10 mL per gram of indazole) under an inert nitrogen atmosphere at 0 °C, add a solution of Methyl 4-bromo-1H-indazole-6-carboxylate (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, during which time hydrogen gas evolution should cease.
-
Add methyl iodide (1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 3 hours.
-
Monitor the reaction by TLC (Eluent: 30% EtOAc in hexanes).
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Extract the product into ethyl acetate. Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (gradient elution, 10-30% EtOAc in hexanes) to provide the final product, this compound, as a white to off-white solid.
Conclusion
The synthetic pathway detailed in this guide represents a logical, efficient, and reproducible method for the preparation of this compound. By leveraging well-established, regioselective transformations—electrophilic bromination, reductive cyclization, and N-1 selective alkylation—this protocol provides a reliable route to a valuable building block for drug discovery and development. The emphasis on mechanistic understanding and detailed experimental procedures is intended to empower researchers to successfully implement and adapt this synthesis for their specific research needs.
References
- RSC Publishing. (n.d.). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances.
- ChemicalBook. (n.d.). METHYL 6-BROMO-1H-INDAZOLE-3-CARBOXYLATE.
- National Institutes of Health. (n.d.). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. PMC.
- National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- ChemicalBook. (n.d.). 4-BROMO-6-FLUORO (1H)INDAZOLE synthesis.
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic Acid Amides.
- ResearchGate. (n.d.). Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic....
- Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
- Google Patents. (n.d.). US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
- National Institutes of Health. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
- National Institutes of Health. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
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Physicochemical properties of Methyl 4-bromo-1-methyl-1H-indazole-6-carboxylate
An In-Depth Technical Guide to the Physicochemical Properties of Methyl 4-bromo-1-methyl-1H-indazole-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated physicochemical properties, synthesis, and characterization of this compound. Direct experimental data for this specific molecule is limited in public literature; therefore, this document establishes a predictive framework based on established chemical principles and data from structurally analogous indazole derivatives. Detailed experimental protocols for synthesis and characterization are provided to serve as a practical resource for researchers. This guide is intended to be a foundational document for scientists working with or considering this compound in medicinal chemistry and drug discovery.
Introduction: The Indazole Scaffold in Drug Discovery
The indazole ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique aromatic bicyclic structure allows it to act as a versatile pharmacophore, capable of engaging with a variety of biological targets through hydrogen bonding, pi-stacking, and hydrophobic interactions. Indazole derivatives have demonstrated a wide spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[1][3]
The subject of this guide, this compound, is a functionalized indazole with specific substitution patterns that offer multiple avenues for further chemical modification. The bromine atom at the C4 position and the methyl ester at the C6 position serve as key synthetic handles for creating diverse chemical libraries for structure-activity relationship (SAR) studies. The N1-methylation distinguishes it from NH-indazoles, which can influence its metabolic stability and binding orientation within target proteins.
Predicted Physicochemical Properties
| Property | Predicted Value / Information | Rationale / Comparative Data Source |
| Molecular Formula | C₁₀H₉BrN₂O₂ | Based on chemical structure. |
| Molecular Weight | 269.10 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white or pale yellow solid | Typical appearance for crystalline organic compounds of this class.[2] |
| Melting Point (°C) | 160 - 180 (estimated) | Based on related bromo-indazole structures like 4-Bromo-1H-indazole (160-165 °C). N-methylation and the ester group may influence crystal lattice energy. |
| LogP (Calculated) | ~2.5 - 3.0 | The presence of the bromo and methyl groups increases lipophilicity. Similar structures like Methyl 6-bromo-1H-indazole-4-carboxylate have a calculated LogP of 2.1.[4] N-methylation will likely increase this value. |
| Solubility | Soluble in DMSO, DMF, Methanol, Ethyl Acetate. Poorly soluble in water. | Indazole derivatives generally exhibit good solubility in common organic solvents used for biological screening and synthesis.[2] |
| pKa | ~1-2 (indazole nitrogen) | The indazole ring is weakly basic. N-methylation removes the acidic NH proton found in related compounds. |
Synthesis and Purification
A plausible synthetic route to this compound can be designed based on established methods for indazole synthesis. The following workflow outlines a multi-step pathway starting from commercially available materials.
Proposed Synthetic Pathway
Caption: Proposed multi-step synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Nitration of 3-Bromo-5-methylbenzoic acid
-
Cool a stirred solution of concentrated sulfuric acid to 0-5°C in an ice bath.
-
Slowly add 3-Bromo-5-methylbenzoic acid in portions, maintaining the temperature below 10°C.
-
Add a pre-cooled mixture of concentrated nitric acid and sulfuric acid dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin-Layer Chromatography (TLC).[5]
-
Pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter, wash with cold water until the filtrate is neutral, and dry to yield 3-Bromo-4-nitro-5-methylbenzoic acid.
Step 2: Esterification
-
Reflux a solution of 3-Bromo-4-nitro-5-methylbenzoic acid in methanol with a catalytic amount of concentrated sulfuric acid for 4-6 hours.
-
Monitor the reaction by TLC.
-
Cool the mixture and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give Methyl 3-bromo-4-nitro-5-methylbenzoate.
Step 3: Reductive Cyclization to form the Indazole Ring
-
To a solution of the nitro-ester in ethanol or acetic acid, add a reducing agent such as iron powder or tin(II) chloride. Alternatively, catalytic hydrogenation with hydrazine hydrate and Pd/C can be used.[5]
-
Heat the mixture to reflux for several hours until the starting material is consumed (monitored by TLC).
-
Filter the hot solution to remove the metal salts and concentrate the filtrate.
-
Purify the residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to isolate Methyl 4-bromo-1H-indazole-6-carboxylate.
Step 4: N-Methylation
-
Dissolve Methyl 4-bromo-1H-indazole-6-carboxylate in an aprotic solvent like acetone or DMF.
-
Add a base such as potassium carbonate (K₂CO₃).
-
Add methyl iodide (MeI) and stir the mixture at room temperature or with gentle heating overnight.
-
Monitor the reaction for the disappearance of the starting material by TLC.
-
Filter off the base and evaporate the solvent.
-
Purify the crude product by column chromatography to yield the final product, this compound.
Structural Elucidation and Characterization
Confirming the identity and purity of the synthesized compound is critical. A combination of spectroscopic and chromatographic methods should be employed.
Characterization Workflow
Caption: Standard workflow for compound characterization.
-
¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include a singlet for the N-methyl group (~4.0 ppm), a singlet for the ester methyl group (~3.9 ppm), and distinct aromatic protons on the indazole ring. The absence of the broad NH proton signal (often >10 ppm in 1H-indazoles) confirms N-methylation.
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): This will confirm the number of unique carbon atoms, including signals for the methyl groups, the ester carbonyl, and the aromatic carbons.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight. The characteristic isotopic pattern of bromine (¹⁹Br/⁸¹Br in ~1:1 ratio) will be a key diagnostic feature.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis is essential to determine the purity of the final compound, ideally showing a single major peak.
Reactivity and Potential Applications
The functional groups on this compound make it a valuable intermediate for further synthetic elaboration.
-
Suzuki-Miyaura Cross-Coupling: The C4-bromo position is an excellent handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[6] This allows for the introduction of a wide variety of aryl and heteroaryl groups, enabling extensive exploration of the chemical space around the indazole core.
-
Ester Hydrolysis and Amide Coupling: The methyl ester at the C6 position can be easily hydrolyzed to the corresponding carboxylic acid using a base like lithium hydroxide.[3][7] This carboxylic acid can then be coupled with a diverse range of amines using standard peptide coupling reagents (e.g., EDC, HOBt) to generate amide libraries.[7] Such modifications are a cornerstone of medicinal chemistry for improving potency, selectivity, and pharmacokinetic properties.[7]
Potential Therapeutic Applications
Given the established activities of the indazole scaffold, this compound and its derivatives are promising candidates for screening in several therapeutic areas:
-
Oncology: Many indazole-based molecules are potent kinase inhibitors targeting pathways involved in cell proliferation and angiogenesis.[1][3]
-
Anti-inflammatory Agents: Indazoles have been investigated for their ability to inhibit inflammatory pathways.
-
Antimicrobial Agents: The scaffold has been used to develop novel antibacterial and antifungal compounds.[1]
Conclusion
This compound represents a promising, albeit under-documented, building block for medicinal chemistry. This guide provides a robust framework for its synthesis, characterization, and further derivatization based on established chemical literature for analogous structures. The strategic placement of its functional groups offers significant potential for the development of novel, biologically active compounds. The protocols and predictive data herein should serve as a valuable starting point for researchers aiming to incorporate this versatile scaffold into their drug discovery programs.
References
-
Sawant, A., et al. (n.d.). Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic... ResearchGate. Available at: [Link]
-
PubChem. (n.d.). methyl 6-bromo-1H-indazole-4-carboxylate. National Center for Biotechnology Information. Available at: [Link]
-
American Elements. (n.d.). Methyl 4-bromo-1H-indazole-6-carboxylate. Available at: [Link]
-
NIH. (n.d.). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. National Center for Biotechnology Information. Available at: [Link]
- Sapeta, K., & Kerr, M. A. (2007). Synthesis and chemical reactivity of 1H-indazoles. Science of Synthesis.
-
RSC Publishing. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. DOI: 10.1039/D0RA08598G. Available at: [Link]
-
Frejat, F. O. A., et al. (2022). Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Bioorganic Chemistry, 126, 105922. Available at: [Link]
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- 6. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
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¹H and ¹³C NMR spectral data for Methyl 4-bromo-1-methyl-1H-indazole-6-carboxylate
An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Structural Elucidation of Methyl 4-bromo-1-methyl-1H-indazole-6-carboxylate
Executive Summary
In the landscape of modern drug discovery and development, the unambiguous structural characterization of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the structural elucidation of organic molecules in solution. This guide provides a comprehensive technical overview of the ¹H and ¹³C NMR spectral analysis for this compound, a substituted indazole derivative. Indazoles are a privileged scaffold in medicinal chemistry, valued for their diverse biological activities. This document is designed for researchers, chemists, and drug development professionals, offering field-proven insights into experimental design, data acquisition, and spectral interpretation. We will explore the predicted spectral data based on foundational NMR principles and comparative analysis with related structures, present a self-validating protocol for experimental execution, and explain the causality behind key methodological choices, ensuring a robust and reliable characterization of the target compound.
Introduction: The Indazole Scaffold and the Imperative for Precise Characterization
The 1H-indazole ring system is a bicyclic heteroaromatic structure that is a key pharmacophore in a multitude of clinically significant therapeutic agents. Its unique electronic properties and ability to participate in various intermolecular interactions have led to its incorporation into drugs targeting cancer, inflammation, and infectious diseases. The specific substitution pattern on the indazole core, such as the bromine atom at the C4 position, the N-methyl group at N1, and the methyl carboxylate at C6 in the title compound, critically modulates its physicochemical properties and biological activity.
Therefore, precise and unequivocal confirmation of its chemical structure is not merely a procedural step but a fundamental requirement. NMR spectroscopy provides this confirmation by mapping the chemical environment of each magnetically active nucleus (primarily ¹H and ¹³C), offering a detailed molecular fingerprint. This guide establishes a framework for acquiring and interpreting high-quality NMR data for this compound, ensuring data integrity and trustworthiness in a research and development setting.
Molecular Structure and Predicted NMR Spectral Analysis
The first step in any NMR analysis is to examine the molecule's structure to anticipate the number and type of signals. The structure of this compound, with standardized numbering for NMR assignment, is presented below.
Caption: Structure of this compound with atom numbering.
Predicted ¹H NMR Spectrum
The prediction of proton chemical shifts (δ) is based on the electronic environment of each proton. Electron-withdrawing groups (like bromine and the carboxylate) deshield nearby protons, shifting their signals downfield (to higher ppm), while electron-donating groups have the opposite effect. The spectrum is predicted in deuterated chloroform (CDCl₃), a common solvent for such compounds.[1]
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| H5 | ~ 8.4 - 8.2 | Singlet (s) | 1H | C5-H | This proton is situated between two electron-withdrawing groups (the C4-Br and the C6-CO₂Me), leading to significant deshielding and a downfield shift. It appears as a singlet due to the absence of adjacent protons for coupling. |
| H3 | ~ 8.1 - 7.9 | Singlet (s) | 1H | C3-H | The proton at C3 of an indazole ring typically appears around 8.1 ppm.[2] Its chemical shift is influenced by the N-methylation and the overall electronic nature of the bicyclic system. It is expected to be a sharp singlet. |
| H7 | ~ 7.8 - 7.6 | Singlet (s) | 1H | C7-H | This proton is adjacent to the electron-deficient pyrazole ring and is influenced by the C6-carboxylate group. It will appear as a singlet, lacking neighboring protons. |
| N-CH₃ | ~ 4.1 - 3.9 | Singlet (s) | 3H | N1-CH₃ | Protons on a methyl group attached to a nitrogen atom in a heteroaromatic system are deshielded and typically appear in this region. The signal will be a sharp singlet. |
| O-CH₃ | ~ 4.0 - 3.8 | Singlet (s) | 3H | O-CH₃ | The protons of the methyl ester group are also deshielded by the adjacent oxygen and carbonyl group, resulting in a singlet in this characteristic range. |
Predicted ¹³C NMR Spectrum
Carbon atoms in different chemical environments will resonate at different frequencies. Carbons attached to electronegative atoms (O, N, Br) and carbonyl carbons are significantly deshielded and appear far downfield.
| Predicted Signal | Chemical Shift (δ, ppm) | Assignment | Rationale |
| Carbonyl | ~ 165 - 162 | C =O | The carbon of the methyl ester carbonyl group is highly deshielded and appears in this typical downfield region.[3] |
| C3a / C7a | ~ 142 - 138 | C 3a / C 7a | These are the bridgehead carbons of the fused ring system. Their exact assignment would require 2D NMR, but they are expected in this aromatic/heteroaromatic region. |
| C3 | ~ 135 - 132 | C 3 | The C3 carbon in N-substituted indazoles appears in this region.[2] |
| C5 / C6 | ~ 128 - 122 | C 5 / C 6 | These aromatic carbons are influenced by their respective substituents. The carbon bearing the carboxylate (C6) will be downfield compared to a standard benzene ring carbon. |
| C7 | ~ 122 - 118 | C 7 | This carbon is part of the benzene ring portion of the indazole. |
| C4 | ~ 115 - 110 | C 4-Br | The carbon atom directly attached to the bromine (C4) experiences a shielding effect (the "heavy atom effect"), shifting it upfield relative to other aromatic carbons. |
| O-CH₃ | ~ 53 - 51 | O-C H₃ | The methyl ester carbon is a characteristic signal in this region.[3] |
| N-CH₃ | ~ 38 - 35 | N-C H₃ | The N-methyl carbon appears upfield compared to the ester methyl due to the slightly lower electronegativity of nitrogen compared to oxygen. |
Experimental Protocol for NMR Data Acquisition
This section provides a self-validating, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra. The protocol is designed to ensure reproducibility and data integrity.
Workflow for NMR Analysis
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Step-by-Step Methodology
-
Sample Preparation:
-
Rationale: Proper sample preparation is critical to obtaining high-resolution spectra. The concentration must be sufficient for detection without causing line broadening.[4]
-
Protocol:
-
Accurately weigh 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.[4]
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[5] CDCl₃ is chosen for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.[1]
-
Ensure the sample is fully dissolved. If solid particulates are present, filter the solution through a small plug of cotton wool in a Pasteur pipette into a clean, high-quality 5 mm NMR tube.[5]
-
Cap the NMR tube securely and label it clearly.[6]
-
-
-
Instrument Setup and Data Acquisition:
-
Rationale: The instrument must be properly tuned and the magnetic field homogenized (shimmed) to achieve optimal resolution and sensitivity. A higher field strength (e.g., 400 MHz or greater) is preferred for better signal dispersion.[7]
-
Protocol:
-
Insert the NMR tube into the spectrometer's sample holder.
-
Lock: Establish a field-frequency lock on the deuterium signal of the CDCl₃ solvent. This compensates for any magnetic field drift during the experiment.
-
Shim: Adjust the shim coils to optimize the homogeneity of the magnetic field, aiming for a narrow and symmetrical lock signal.
-
¹H Acquisition:
-
Load standard proton acquisition parameters.
-
Set an appropriate number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.
-
Acquire the Free Induction Decay (FID).
-
-
¹³C Acquisition:
-
Load standard proton-decoupled carbon acquisition parameters (e.g., zgpg30).
-
A larger number of scans will be required due to the low natural abundance and sensitivity of the ¹³C nucleus.
-
Acquire the FID.
-
-
-
-
Data Processing:
-
Rationale: The raw data (FID) must be mathematically processed to generate a frequency-domain spectrum that is interpretable.[8]
-
Protocol:
-
Apply a Fourier Transform to the FID.
-
Perform phase correction to ensure all peaks are in the positive absorptive phase.
-
Apply baseline correction to ensure the baseline is flat at zero.
-
Calibration: Reference the ¹H spectrum by setting the TMS peak to δ 0.00 ppm. Reference the ¹³C spectrum by setting the CDCl₃ solvent peak to δ 77.16 ppm.[2]
-
Integration (¹H Spectrum): Integrate the area under each peak. The relative ratios of these integrals should correspond to the number of protons generating each signal.[9]
-
Peak Picking: Identify and label the chemical shift of each peak in both spectra.
-
-
Conclusion: Towards a Confirmed Structure
This technical guide provides a robust framework for the structural elucidation of this compound using ¹H and ¹³C NMR spectroscopy. By combining theoretically predicted spectral data with a rigorous and self-validating experimental protocol, researchers can confidently acquire and interpret the necessary data to confirm the molecule's identity and purity. The causality-driven explanations for experimental choices and spectral assignments are intended to empower scientists to not only replicate this process but also to adapt it for the characterization of other novel indazole derivatives. The final experimental spectra, when compared against the predictions laid out in this guide, will provide the definitive structural proof required for advancing drug development programs. For absolute and unambiguous assignment, especially of the quaternary carbons, advanced 2D NMR experiments such as HSQC and HMBC are recommended as a follow-up.
References
-
NMR Guidelines for ACS Journals. American Chemical Society.[Link]
-
Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Taylor & Francis Online.[Link]
-
How does solvent choice effect chemical shift in NMR experiments? Reddit r/chemhelp.[Link]
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STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. University of Notre Dame.[Link]
-
Experimental reporting. The Royal Society of Chemistry.[Link]
-
Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. J-Stage.[Link]
-
ACS Research Data Guidelines. American Chemical Society.[Link]
-
FT-NMR Sample Preparation Guide. MIT OpenCourseWare.[Link]
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Chem 346 1H NMR Data Reporting Guide. University of Wisconsin-Madison.[Link]
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Studies of the solvent effect on the chemical shifts in nmr-spectroscopy. II. Solutions of succinic anhydride. Canadian Science Publishing.[Link]
-
NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility.[Link]
-
Standard Operating Procedure – E006. Nuclear Magnetic Resonance (NMR) spectroscopy. The Hong Kong University of Science and Technology.[Link]
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Sample Preparation. University College London.[Link]
-
Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. ACS Omega.[Link]
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central.[Link]
-
¹³C NMR of indazoles. ResearchGate.[Link]
-
Supporting Information for a publication. Wiley-VCH.[Link]
-
Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry.[Link]
-
Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry.[Link]
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An In-Depth Technical Guide to the Solubility of Methyl 4-bromo-1-methyl-1H-indazole-6-carboxylate in Common Laboratory Solvents
Foreword
In the landscape of modern drug discovery and chemical synthesis, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical parameter that influences everything from reaction kinetics to bioavailability. This guide is dedicated to elucidating the solubility profile of Methyl 4-bromo-1-methyl-1H-indazole-6-carboxylate, a substituted indazole derivative. While indazoles are a well-known class of nitrogen-containing heterocyclic compounds with significant therapeutic potential, specific experimental data for this particular molecule is not widely available.[1]
Therefore, this document serves a dual purpose: it provides a theoretical framework for predicting the solubility of this compound based on its structural attributes and offers a detailed, field-proven experimental workflow for researchers to determine its solubility in a range of common laboratory solvents. This guide is intended for researchers, scientists, and drug development professionals who require a practical and scientifically rigorous approach to characterizing novel compounds.
Physicochemical Characterization and Solubility Prediction
To understand the solubility of a compound, we must first understand its structure. The principle of "like dissolves like" is the cornerstone of solubility prediction, meaning that polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents.[2]
Molecular Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C₁₀H₉BrN₂O₂
-
Molecular Weight: 269.10 g/mol (Calculated)
The structure of this compound contains several key features that will govern its solubility:
-
Aromatic Indazole Core: The fused bicyclic aromatic system is largely nonpolar and hydrophobic.
-
Methyl Ester Group (-COOCH₃): This group introduces polarity and can act as a hydrogen bond acceptor.
-
Bromo Substituent (-Br): The bromine atom adds to the molecular weight and is moderately electron-withdrawing, but it does not significantly contribute to polarity or hydrogen bonding.
-
N-Methyl Group (-NCH₃): The methylation at the N1 position of the indazole ring prevents this nitrogen from acting as a hydrogen bond donor, which would be possible in an unsubstituted indazole. This is a crucial distinction from related compounds like Methyl 6-bromo-1H-indazole-4-carboxylate.[3]
Based on this structure, we can predict that this compound will be a crystalline solid with limited solubility in water and other highly polar protic solvents. Its solubility is expected to be higher in solvents of intermediate polarity and those that can effectively interact with the ester group.
Strategic Selection of Solvents for Solubility Screening
A well-designed solubility study employs a diverse set of solvents that span a range of polarities and hydrogen bonding capabilities. The choice of solvents is critical for building a comprehensive solubility profile.[4][5][6] The following is a recommended list of solvents for screening, categorized by their properties:
| Solvent Category | Solvent | Rationale for Inclusion |
| Polar Protic | Water | Establishes aqueous solubility, a key parameter for many biological and pharmaceutical applications. |
| Methanol | A polar protic solvent capable of hydrogen bonding; often a good starting point for dissolving polar organic compounds. | |
| Ethanol | Slightly less polar than methanol, providing a point of comparison within the alcohol series. | |
| Polar Aprotic | Acetone | A common polar aprotic solvent that can dissolve a wide range of organic compounds. |
| Acetonitrile | Another widely used polar aprotic solvent, often used in chromatography. | |
| Dimethyl Sulfoxide (DMSO) | A highly polar aprotic solvent known for its ability to dissolve many poorly soluble compounds.[7][8] | |
| Dichloromethane (DCM) | A solvent of intermediate polarity, effective for many organic compounds. | |
| Nonpolar | Toluene | A nonpolar aromatic solvent, useful for assessing solubility in hydrocarbon-like environments. |
| Hexane | A classic nonpolar solvent, representing the lower end of the polarity spectrum. |
The logical flow for selecting these solvents is based on systematically probing the compound's interactions with different solvent environments.
Caption: Logic for Solvent Selection in Solubility Screening.
Experimental Protocols for Solubility Determination
The following protocols provide a systematic approach to determining the solubility of this compound. It is essential to perform these experiments at a controlled temperature, as solubility is temperature-dependent.[9][10]
Qualitative Solubility Assessment
This rapid method provides a preliminary understanding of the compound's solubility profile.
Materials:
-
This compound
-
Small test tubes or vials
-
Selected solvents
-
Vortex mixer
Procedure:
-
Place approximately 1-2 mg of the compound into a clean, dry test tube.
-
Add the selected solvent dropwise (e.g., 0.1 mL at a time) up to a total volume of 1 mL.
-
After each addition, cap the test tube and vortex vigorously for 30-60 seconds.[11]
-
Visually inspect the solution against a dark background to see if the solid has dissolved.
-
Record the results using qualitative descriptors, as outlined in the table below.
Qualitative Solubility Classification:
| Descriptor | Observation |
| Very Soluble | Dissolves quickly and completely in a small volume. |
| Soluble | Dissolves completely upon mixing. |
| Sparingly Soluble | A portion of the compound dissolves. |
| Insoluble | No visible dissolution of the solid. |
Quantitative Solubility Determination: The Isothermal Equilibrium Method
This method provides a precise measurement of solubility in units such as mg/mL or mol/L. It is based on creating a saturated solution and then measuring the concentration of the dissolved solute.[12]
Workflow for Quantitative Solubility Determination:
Caption: Workflow for Isothermal Equilibrium Solubility Determination.
Detailed Protocol:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 2 mL) of a different solvent. Ensure there is visible undissolved solid.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a shaker or on a stir plate in a temperature-controlled environment (e.g., 25°C). Agitate for 24-48 hours to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, stop the agitation and let the vials stand undisturbed for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any microscopic undissolved particles.
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of your analytical method.
-
-
Quantitative Analysis:
-
Analyze the diluted samples using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
-
Prepare a calibration curve using standard solutions of the compound at known concentrations.
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original solubility by taking into account the dilution factor.
-
Data Presentation and Interpretation
The results of the quantitative solubility study should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table of Quantitative Solubility Data (Example Format):
| Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Water | Polar Protic | 25 | Experimental Data | Calculated Data |
| Methanol | Polar Protic | 25 | Experimental Data | Calculated Data |
| Ethanol | Polar Protic | 25 | Experimental Data | Calculated Data |
| Acetone | Polar Aprotic | 25 | Experimental Data | Calculated Data |
| Acetonitrile | Polar Aprotic | 25 | Experimental Data | Calculated Data |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | Experimental Data | Calculated Data |
| Dichloromethane (DCM) | Intermediate Polarity | 25 | Experimental Data | Calculated Data |
| Toluene | Nonpolar | 25 | Experimental Data | Calculated Data |
| Hexane | Nonpolar | 25 | Experimental Data | Calculated Data |
Interpretation of Results:
The solubility data will provide valuable insights into the intermolecular forces at play. High solubility in solvents like DCM and acetone would suggest that dipole-dipole interactions are significant. Good solubility in DMSO would indicate that the compound's polarity is a key factor. Conversely, low solubility in water and hexane would confirm the predicted limited solubility in highly polar protic and nonpolar environments, respectively.
Safety and Handling
While specific toxicity data for this compound is not available, it is prudent to handle it with care, following standard laboratory safety procedures for novel chemical compounds. Related bromo-indazole compounds are classified as acute toxicants and skin/eye irritants.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Solvent Safety: Adhere to the specific safety guidelines for each solvent used in the study.
Conclusion
This guide provides a comprehensive framework for understanding and experimentally determining the solubility of this compound. By combining theoretical predictions with rigorous experimental protocols, researchers can generate the reliable solubility data necessary for advancing their work in drug discovery, process chemistry, and other scientific endeavors. The methodologies outlined herein are designed to be both scientifically sound and practically applicable in a standard laboratory setting.
References
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]
-
Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. (2015). Pharmaceutical Technology. Retrieved from [Link]
-
Solubility of Organic Compounds. (2023). McMaster University. Retrieved from [Link]
-
Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. (2022). PubMed Central. Retrieved from [Link]
-
A Simple Method for Determination of Solubility in the First-Year Laboratory. (1988). Journal of Chemical Education. Retrieved from [Link]
-
Solvent selection for pharmaceuticals. (2015). ResearchGate. Retrieved from [Link]
-
Solubility of Organic Compounds. (n.d.). Chemistry Steps. Retrieved from [Link]
-
New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. (2022). National Institutes of Health. Retrieved from [Link]
-
How do you read solubility curves? (2022). Quora. Retrieved from [Link]
-
Solubility of Organic Compounds. (2023). YouTube. Retrieved from [Link]
-
methyl 6-bromo-1H-indazole-4-carboxylate. (n.d.). PubChem. Retrieved from [Link]
-
Interpreting Solubility Curves. (n.d.). Fvs. Retrieved from [Link]
-
Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic... (2020). ResearchGate. Retrieved from [Link]
- CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. (n.d.). Google Patents.
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Thermal stability and degradation of Methyl 4-bromo-1-methyl-1H-indazole-6-carboxylate
An In-Depth Technical Guide to the Thermal Stability and Degradation of Methyl 4-bromo-1-methyl-1H-indazole-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a heterocyclic compound belonging to the indazole class, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide array of pharmacologically active agents.[1][2] Understanding the thermal stability and degradation profile of such molecules is a cornerstone of drug development, directly impacting drug substance purity, formulation stability, storage conditions, and regulatory compliance.[3][4] This technical guide provides a comprehensive framework for evaluating the intrinsic stability of this compound. In the absence of extensive direct literature on this specific molecule, this document synthesizes established principles from forced degradation studies, analytical chemistry, and the known behavior of related indazole and ester-containing compounds. We present detailed protocols for thermal analysis, a systematic approach to forced degradation studies as mandated by ICH guidelines, and a discussion of probable degradation pathways.[5]
Introduction and Structural Assessment
The indazole nucleus is a privileged bicyclic heteroaromatic system that is often considered a bioisostere of indole.[6] Its derivatives are known to exhibit a wide range of biological activities, including roles as kinase inhibitors in oncology.[2] this compound incorporates several functional groups that define its chemical reactivity and potential stability liabilities. A proactive assessment of these features is crucial for anticipating degradation behavior.
-
1H-Indazole Core: The N-methylated indazole ring is an aromatic system, which generally confers a high degree of thermal stability. The 1H-tautomer is thermodynamically favored over the 2H-indazole form.[1][2] However, like other nitrogen-containing heterocycles, it can be susceptible to oxidation under stress conditions.[7]
-
Bromo Substituent: The bromine atom at the C4 position is an electron-withdrawing group that influences the electronic properties of the aromatic system. Carbon-bromine bonds can be susceptible to photolytic cleavage.
-
Methyl Ester Group: The ester functional group at the C6 position is the most probable site of hydrolytic instability. It is susceptible to cleavage under both acidic and basic conditions, a reaction that can be significantly accelerated by heat.
A thorough understanding of these structural components allows for the design of a targeted stability testing program.
Thermal Analysis: TGA and DSC
Thermal analysis techniques provide quantitative data on the physical and chemical changes that occur upon heating. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are fundamental first steps in characterizing the intrinsic thermal stability of a new chemical entity.
Rationale for Thermal Analysis
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the temperature at which the compound begins to decompose and to quantify mass loss events. For a pure, non-hydrated, and non-solvated compound, a single-step weight loss is indicative of thermal decomposition.
-
Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature.[8] It is used to identify the melting point (an indicator of purity), polymorphic transitions, and the enthalpy of decomposition, providing a comprehensive thermal profile.[9]
Experimental Protocols
Protocol 2.2.1: Thermogravimetric Analysis (TGA)
-
Instrument: Calibrated Thermogravimetric Analyzer.
-
Sample: Accurately weigh 3-5 mg of this compound into a ceramic or platinum TGA pan.
-
Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min to prevent oxidative degradation.
-
Heating Program: Equilibrate the sample at 30°C. Ramp the temperature from 30°C to 500°C at a heating rate of 10°C/min.
-
Data Analysis: Plot the percentage of weight loss versus temperature. Determine the onset temperature of decomposition (Td), defined as the temperature at which 5% weight loss occurs.[10]
Protocol 2.2.2: Differential Scanning Calorimetry (DSC)
-
Instrument: Calibrated Differential Scanning Calorimeter.
-
Sample: Accurately weigh 1-3 mg of the compound into a non-hermetic aluminum pan and crimp the lid. Prepare an empty, sealed pan as a reference.
-
Atmosphere: Purge the cell with high-purity nitrogen at a flow rate of 50 mL/min.
-
Heating Program: Equilibrate the sample at 30°C. Ramp the temperature from 30°C to a temperature just beyond the decomposition event observed in TGA (e.g., 350°C) at a heating rate of 10°C/min.
-
Data Analysis: Plot the heat flow (mW) versus temperature. Identify the endothermic peak corresponding to the melting point (Tm) and any exothermic peaks indicative of decomposition.
Anticipated Data Summary
The following table presents a template for summarizing the key data points obtained from TGA and DSC analysis.
| Parameter | Description | Expected Value |
| Melting Point (Tm) | Temperature at the peak of the melting endotherm. | Sharp peak indicative of a crystalline solid. |
| Enthalpy of Fusion (ΔHf) | Energy required for melting. | Quantitative value (J/g). |
| Decomposition Onset (Td) | Temperature at 5% weight loss (TGA). | > 200°C (typical for stable aromatic heterocycles). |
| Decomposition Event (DSC) | Presence of exothermic peak(s) following melting. | May show a sharp or broad exotherm. |
Forced Degradation (Stress Testing)
Forced degradation studies are a regulatory requirement (ICH Q1A) designed to deliberately degrade a sample under conditions more severe than accelerated stability testing.[5] The primary objectives are to identify likely degradation products, elucidate degradation pathways, and establish the specificity of a stability-indicating analytical method.[4]
Experimental Workflow
The workflow involves subjecting the compound, in both solid and solution states, to various stress conditions. A stability-indicating HPLC method is used to quantify the parent compound and detect the formation of degradation products.
Caption: Workflow for forced degradation studies.
Detailed Stress Protocols
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent mixture, such as acetonitrile:water (50:50 v/v).
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at 2, 6, 24, and 48 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.[11]
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C. Withdraw aliquots at shorter intervals (e.g., 0.5, 1, 2, 4 hours) due to the expected lability of the ester. Neutralize with an equivalent amount of 0.1 M HCl before analysis.[11]
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light. Withdraw aliquots at 6, 24, and 48 hours.[11]
-
Thermal Degradation (Solution): Incubate the stock solution at 80°C. Withdraw aliquots at 24, 48, and 72 hours.
-
Thermal Degradation (Solid): Store a known quantity of the solid compound in an oven at 80°C.[11] At each time point (e.g., 1, 3, 7 days), dissolve a sample to the target concentration for analysis.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to light within a photostability chamber that complies with ICH Q1B guidelines. A control sample should be wrapped in aluminum foil and stored under the same conditions.[5][11]
Proposed Degradation Pathways
Based on the chemical structure, the following degradation pathways are proposed. The primary goal of the forced degradation study is to generate and identify these products to confirm the mechanisms.
Caption: Proposed degradation pathways for the target compound.
-
Pathway A: Ester Hydrolysis: This is the most anticipated degradation pathway, especially under basic and acidic conditions. The methyl ester will be hydrolyzed to the corresponding carboxylic acid, 4-bromo-1-methyl-1H-indazole-6-carboxylic acid .
-
Pathway B: Oxidation: The electron-rich indazole ring system, particularly the pyrazole nitrogen, could be susceptible to oxidation by hydrogen peroxide, potentially forming an N-oxide derivative .[7]
-
Pathway C: Photodegradation: Aromatic bromides can undergo photolytic C-Br bond cleavage. This could lead to a debrominated product, Methyl 1-methyl-1H-indazole-6-carboxylate .
Stability-Indicating Analytical Method
A validated stability-indicating method (SIM) is essential for separating and quantifying the parent drug in the presence of its degradation products, impurities, and excipients. A reverse-phase high-performance liquid chromatography (HPLC) method coupled with UV and mass spectrometry (MS) detectors is the industry standard.
Protocol 5.1: HPLC-UV/MS Method Development
-
Instrumentation: HPLC system with a diode array detector (DAD) and a mass spectrometer (e.g., single quadrupole or TOF).
-
Column: A C18 stationary phase column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
Start with a low percentage of Mobile Phase B (e.g., 10%).
-
Run a linear gradient to a high percentage of Mobile Phase B (e.g., 95%) over 20-30 minutes.
-
Hold at high organic content to elute any non-polar components.
-
Return to initial conditions and re-equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection:
-
UV/DAD: Monitor at multiple wavelengths, including the absorbance maximum (λmax) of the parent compound and across a broader range (e.g., 210-400 nm) to detect degradants that may have different chromophores.
-
MS: Use electrospray ionization (ESI) in positive mode to confirm the mass of the parent peak and to obtain the molecular weights of any new peaks that appear in the stressed samples. This data is critical for identifying degradation products and confirming the proposed pathways.
-
-
Method Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The key validation step for a SIM is to demonstrate baseline resolution between the parent compound and all significant degradation products.
Conclusion
The thermal stability and degradation profile of this compound can be systematically and robustly characterized through a combination of thermoanalytical techniques and a comprehensive forced degradation study. While the N-methylated bromo-indazole core is expected to be thermally stable, the methyl ester functionality presents a clear and predictable liability for hydrolysis. Potential oxidative and photolytic pathways must also be investigated to build a complete stability profile. The protocols and methodologies outlined in this guide provide a scientifically rigorous framework for researchers to generate the critical data needed to understand the intrinsic stability of this molecule, enabling the development of stable formulations and ensuring the quality, safety, and efficacy of future drug products.
References
- Gupta, A., Rawat, S., & Singh, S. (2014). Degradation of substituted indoles by an indole-degrading methanogenic consortium. PubMed.
- Orozco Guareño, E., et al. (2019). Enthalpy of formation for indazoles (indazole, 1H-indazole-3-carboxylic acid, 1H-indazole-5-carboxylic acid, 1H-indazole-6-carboxylic acid and 1-methyl-1H-indazole-6-carboxylic methyl ester): experimental and theoretical studies. Journal of Thermal Analysis and Calorimetry.
- Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences.
- ResearchGate. (n.d.). Synthesis of indazole-based fluorophores.
- BLD Pharm. (n.d.).
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Literature review of 4-bromo-1-methyl-indazole scaffolds in medicinal chemistry
An In-depth Technical Guide to the 4-bromo-1-methyl-indazole Scaffold in Medicinal Chemistry
Abstract
The indazole nucleus is a privileged heterocyclic scaffold that forms the core of numerous biologically active compounds and approved pharmaceuticals. Its unique electronic properties and structural features allow for versatile interactions with a range of biological targets, making it a focal point of drug discovery efforts. This technical guide provides an in-depth exploration of the 4-bromo-1-methyl-1H-indazole scaffold, a key intermediate that offers a strategic handle for synthetic diversification. We will dissect the synthesis of the core structure, explore key functionalization strategies, and survey its extensive applications in medicinal chemistry, with a particular focus on the development of kinase inhibitors and other targeted therapies. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights into leveraging this powerful scaffold for therapeutic innovation.
Introduction: The Indazole Scaffold in Modern Medicinal Chemistry
Nitrogen-containing heterocycles are fundamental building blocks in medicinal chemistry, constituting a significant portion of FDA-approved drugs. Among these, the indazole ring system—a bicyclic structure composed of fused benzene and pyrazole rings—has garnered immense attention. The indazole core is considered a "privileged" scaffold because its derivatives have been shown to bind to a wide variety of biological targets with high affinity. Several approved drugs, such as the anti-cancer agents Pazopanib and Axitinib, feature this core structure, underscoring its therapeutic relevance.
The 4-bromo-1-methyl-1H-indazole variant is a particularly valuable intermediate. The methyl group at the N1 position often enhances metabolic stability and modulates solubility, while the bromine atom at the C4 position serves as a versatile synthetic handle. This bromine is strategically positioned for a variety of cross-coupling reactions, enabling the systematic exploration of chemical space and the fine-tuning of structure-activity relationships (SAR).
Synthesis of the 4-bromo-1-methyl-indazole Core
The most direct and common method for synthesizing the 4-bromo-1-methyl-1H-indazole core is the N-methylation of commercially available 4-bromo-1H-indazole. This reaction must be carefully controlled to manage the regioselectivity between the N1 and N2 positions of the indazole ring.
Causality Behind Experimental Choices
-
Base: A mild base such as potassium carbonate (K₂CO₃) is typically used. Its role is to deprotonate the N-H of the indazole, generating the indazolide anion, which is a more potent nucleophile for the subsequent alkylation step.
-
Solvent: Polar aprotic solvents like acetone or N,N-dimethylformamide (DMF) are preferred. They effectively dissolve the reactants and the base without participating in the reaction, facilitating the Sₙ2 reaction mechanism.
-
Alkylating Agent: Iodomethane (CH₃I) is a highly effective methylating agent due to the excellent leaving group ability of the iodide ion.
-
Regioselectivity: The N-methylation of indazoles can yield both N1 and N2 isomers. The N1-substituted product is generally the thermodynamically more stable and major product. The reaction conditions, including temperature and solvent, can influence the ratio of N1 to N2 isomers. Purification via silica gel column chromatography is almost always necessary to separate the desired N1 isomer from the N2 byproduct.
Detailed Experimental Protocol: Synthesis of 4-bromo-1-methyl-1H-indazole
-
Reaction Setup: To a solution of 4-bromo-1H-indazole (1.0 eq.) in acetone (10-15 mL per gram of starting material), add potassium carbonate (3.0 eq.).
-
Stirring: Stir the resulting suspension at room temperature for 30 minutes to allow for the formation of the indazolide salt.
-
Addition of Methylating Agent: Slowly add iodomethane (1.5 eq.) to the reaction mixture.
-
Heating: Heat the reaction mixture to reflux (approx. 56°C for acetone) and maintain for 3-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature and remove the acetone by evaporation under reduced pressure.
-
Extraction: Dissolve the remaining residue in ethyl acetate and wash with saturated saline (3x). This removes the inorganic salts (like KI and excess K₂CO₃).
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/cyclohexane, 1:2) to separate the N1 and N2 isomers. The desired 4-bromo-1-methyl-1H-indazole (N1 isomer) is typically the less polar compound and will have a higher Rf value on TLC.
Key Functionalization Strategies
The 4-bromo-1-methyl-indazole scaffold is primed for diversification. The bromine atom is the primary site for modification via transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a vast array of aryl, heteroaryl, and alkyl groups.
Workflow for Scaffold Diversification
The general workflow for creating a library of compounds based on the 4-bromo-1-methyl-indazole scaffold involves a series of well-established palladium-catalyzed reactions.
Caption: General workflow for the diversification of the 4-bromo-1-methyl-indazole scaffold.
Key Coupling Reactions
-
Suzuki-Miyaura Coupling: This is one of the most powerful and widely used methods for forming carbon-carbon bonds. It couples the 4-bromo-indazole with an aryl or heteroaryl boronic acid (or boronate ester) in the presence of a palladium catalyst and a base. This reaction is highly tolerant of various functional groups, making it ideal for late-stage diversification in a synthesis campaign.[1][2][3]
-
Buchwald-Hartwig Amination: This reaction is the go-to method for forming carbon-nitrogen bonds.[4][5] It allows for the coupling of the 4-bromo-indazole with a wide range of primary and secondary amines, anilines, and other nitrogen nucleophiles. This is crucial for introducing functionalities that can serve as key hydrogen bond donors or acceptors for target engagement.
-
Sonogashira Coupling: This reaction forms a carbon-carbon bond between the 4-bromo-indazole and a terminal alkyne. The resulting alkynyl-indazoles can be valuable final products or can serve as intermediates for further transformations, such as click chemistry or reduction to other functionalities.
Medicinal Chemistry Applications & Biological Targets
The true value of the 4-bromo-1-methyl-indazole scaffold lies in its broad applicability across numerous therapeutic areas. Derivatives have shown potent activity against a host of important biological targets.
Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology, and the indazole scaffold is a well-established "hinge-binder" that mimics the adenine moiety of ATP. The N1-methyl-indazole core can form critical hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition. The substituent introduced at the C4-position via cross-coupling can then be used to target other regions of the ATP-binding pocket to achieve potency and selectivity.
-
VEGFR/PDGFR Inhibitors: Pazopanib and Axitinib are prime examples of indazole-based multi-kinase inhibitors targeting Vascular Endothelial Growth Factor Receptors (VEGFR) and Platelet-Derived Growth Factor Receptors (PDGFR), which are crucial for tumor angiogenesis.
-
Aurora Kinase Inhibitors: Aurora kinases are critical for cell cycle regulation, and their inhibition is a validated anti-cancer strategy. Indazole derivatives have been successfully designed as potent inhibitors of Aurora kinases.
-
FGFR Inhibitors: Fibroblast Growth Factor Receptors (FGFRs) are another family of receptor tyrosine kinases implicated in cancer. Structure-based design has led to the development of potent indazole-based FGFR inhibitors.
Other Therapeutic Areas
Beyond kinase inhibition, this scaffold has been successfully employed to develop agents for a variety of other targets:
-
Anticancer Agents (General): Many indazole derivatives exhibit potent antiproliferative activity against various cancer cell lines through diverse mechanisms, including the induction of apoptosis.
-
Neuroprotective Agents: Certain indazole derivatives have been investigated for their neuroprotective effects, potentially through the inhibition of specific kinases involved in neuronal cell death pathways.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the 4-bromo-1-methyl-indazole scaffold has yielded critical insights into the structural requirements for biological activity.
-
The N1-Methyl Group: The methyl group at the N1 position generally provides a good balance of potency and drug-like properties. It blocks a potential site of metabolism and eliminates a hydrogen bond donor, which can improve cell permeability.
-
The C4-Substituent: This is the primary point of diversification and is crucial for determining target specificity and potency.
-
For kinase inhibitors, a flat aromatic or heteroaromatic ring introduced via Suzuki coupling can engage in favorable π-stacking interactions within the ATP-binding site.
-
For other targets, introducing groups via Buchwald-Hartwig amination can provide key hydrogen bond donors/acceptors or basic centers for salt formation and improved solubility.
-
-
Substitution on the Indazole Ring: Further substitution on the benzene portion of the indazole ring (e.g., at the C5, C6, or C7 positions) can be used to modulate physical properties (like solubility) or to probe for additional interactions with the target protein, further refining potency and selectivity. For example, adding a methoxy group at the 5-position has been shown to increase potency in certain series of GSK-3 inhibitors.
Case Study: Development of an Indazole-Based Therapy
A common drug discovery workflow starts with the core scaffold and uses the functionalization strategies discussed to optimize for potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Caption: A typical drug discovery cascade utilizing the 4-bromo-1-methyl-indazole scaffold.
Conclusion and Future Outlook
The 4-bromo-1-methyl-indazole scaffold is a cornerstone of modern medicinal chemistry. Its straightforward synthesis and the versatility of the C4-bromo handle provide an exceptionally robust platform for the rapid generation of diverse compound libraries. Its proven success as a core element in multiple FDA-approved drugs, particularly in the competitive kinase inhibitor landscape, solidifies its importance.
Future research will likely focus on applying this scaffold to novel target classes and exploring more complex, three-dimensional substituents at the C4 position to access previously "undruggable" pockets. As synthetic methodologies continue to advance, the utility and application of this powerful scaffold in the pursuit of new human therapeutics will only continue to grow.
References
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Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. Available at: [Link]
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Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. Available at: [Link]
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Structures of kinase inhibitors containing an indazole moiety. ResearchGate. Available at: [Link]
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Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. ResearchGate. Available at: [Link]
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Structure-based design of indazole derivatives as inhibitors of FGFR1 kinases. ResearchGate. Available at: [Link]
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Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
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A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Publishing. Available at: [Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
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An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Publishing. Available at: [Link]
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The Buchwald-Hartwig Amination Reaction. YouTube. Available at: [Link]
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The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. Available at: [Link]
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Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]
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Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate. Available at: [Link]
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Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. Available at: [Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
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Unveiling the Therapeutic Landscape: A Technical Guide to the Biological Targets of Substituted Indazole Carboxylates
For the attention of: Researchers, Scientists, and Drug Development Professionals.
This guide provides an in-depth exploration of the diverse biological targets of substituted indazole carboxylates, a chemical scaffold of significant interest in modern medicinal chemistry. Moving beyond a superficial overview, we will dissect the causality behind experimental choices and provide a framework for the rational design and evaluation of novel therapeutic agents based on this versatile heterocyclic system.
Introduction: The Privileged Indazole Scaffold
The indazole nucleus, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, represents a "privileged scaffold" in drug discovery.[1][2] Its rigid structure and capacity for diverse substitutions at multiple positions allow for the fine-tuning of physicochemical properties and target-specific interactions. The addition of a carboxylate moiety, often as an ester or amide, further enhances the potential for hydrogen bonding and other key interactions within biological macromolecules, making substituted indazole carboxylates a rich source of bioactive compounds.[3][4]
While initially gaining prominence as potent cannabinoid receptor agonists, the therapeutic potential of this compound class has expanded dramatically.[5] Investigations have revealed a wide array of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects, stemming from their interaction with a diverse set of protein targets.[2][6][7] This guide will illuminate these key targets, providing the technical details necessary to understand their mechanism of action and to design robust screening and characterization protocols.
Cannabinoid Receptors: The Endocannabinoid System and Beyond
Substituted indazole carboxylates are perhaps most widely recognized for their potent activity as synthetic cannabinoid receptor agonists (SCRAs).[5] These compounds often exhibit high affinity and efficacy at both the CB1 and CB2 receptors, key components of the endocannabinoid system that regulates a multitude of physiological processes.
Mechanism of Action
CB1 receptors are primarily expressed in the central nervous system and mediate the psychoactive effects of cannabinoids, while CB2 receptors are predominantly found in the periphery, particularly on immune cells, and are involved in modulating inflammation and immune responses.[8] Indazole carboxylate-based SCRAs mimic the action of endogenous cannabinoids (e.g., anandamide and 2-arachidonoylglycerol) by binding to and activating these G-protein coupled receptors (GPCRs). This activation initiates a cascade of intracellular signaling events, including the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways.[8][9]
Signaling Pathway: Cannabinoid Receptor Activation
Caption: Cannabinoid receptor signaling cascade initiated by SCRA binding.
Quantitative Data: Potency of Representative Compounds
The potency of substituted indazole carboxylates at cannabinoid receptors can vary significantly based on the specific substitutions on the indazole ring and the nature of the carboxylate group.
| Compound | Target | Assay Type | Potency (EC50/Ki) | Reference |
| AB-FUBINACA | CB1 | Membrane Potential Assay | 0.24 - 21 nM (EC50) | [5] |
| ADB-FUBINACA | CB1/CB2 | Membrane Potential Assay | 0.69 nM (CB1 EC50), 0.59 nM (CB2 EC50) | [10] |
| 5F-ADB-PINACA | CB1 | Membrane Potential Assay | High Potency | [5] |
| MDMB-FUBINACA | CB1 | Radioligand Binding Assay | 98.5 pM (Ki) | [9] |
Experimental Protocol: Cannabinoid Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of test compounds for the CB1 and CB2 receptors.
Objective: To determine the binding affinity of substituted indazole carboxylates for human CB1 and CB2 receptors.
Materials:
-
Human CB1 or CB2 receptor-expressing cell membranes (e.g., from CHO or HEK293 cells).
-
Radioligand: [³H]CP55,940 (a high-affinity cannabinoid agonist).
-
Test compounds (substituted indazole carboxylates).
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.[11]
-
Wash buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4.[11]
-
Non-specific binding control: A high concentration of a known cannabinoid ligand (e.g., 1 µM WIN 55,212-2).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail.
-
Scintillation counter.
-
Filtration manifold.
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice. Dilute the membranes in binding buffer to a final concentration that provides an adequate signal-to-noise ratio (typically 5-20 µg of protein per well).
-
Assay Plate Setup: In a 96-well plate, add the following to the respective wells:
-
Total Binding: 50 µL of binding buffer.
-
Non-specific Binding: 50 µL of non-specific binding control.
-
Test Compound: 50 µL of various concentrations of the substituted indazole carboxylate.
-
-
Radioligand Addition: Add 50 µL of [³H]CP55,940 (at a concentration near its Kd, typically 0.5-2 nM) to all wells.
-
Membrane Addition: Add 100 µL of the diluted cell membrane preparation to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a filtration manifold.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound by plotting the percentage of specific binding against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Workflow: Cannabinoid Receptor Binding Assay
Caption: Workflow for a competitive cannabinoid receptor binding assay.
Protein Kinases: Targeting Dysregulated Signaling in Oncology
A significant and expanding area of research for substituted indazole carboxylates is their activity as protein kinase inhibitors.[7][12] Many cancers are driven by the aberrant activity of protein kinases, making them prime targets for therapeutic intervention. The indazole scaffold has proven to be a versatile framework for designing potent and selective inhibitors of various kinase families.
Mechanism of Action
Substituted indazole carboxylates typically function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling pathways that promote cell proliferation, survival, and angiogenesis.[12] The specific substitutions on the indazole ring are crucial for achieving selectivity for a particular kinase.
Signaling Pathway: VEGFR Signaling and Inhibition
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
Enzymes in Inflammation and Other Key Pathways
Beyond cannabinoid receptors and protein kinases, substituted indazole carboxylates have been shown to inhibit a range of enzymes involved in various pathological processes, particularly inflammation.
Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX)
COX-2 and 5-LOX are key enzymes in the arachidonic acid cascade, leading to the production of pro-inflammatory prostaglandins and leukotrienes, respectively. Inhibition of these enzymes is a well-established strategy for treating inflammatory conditions. Some indazole derivatives have demonstrated inhibitory activity against these enzymes. [13][14][15]
Poly(ADP-ribose) Polymerase-1 (PARP-1)
PARP-1 is a nuclear enzyme that plays a critical role in DNA repair. In the context of cancer therapy, PARP inhibitors have shown significant efficacy in tumors with deficiencies in other DNA repair pathways (e.g., BRCA mutations), a concept known as synthetic lethality. N-substituted indazole-3-carboxamides have been developed as PARP-1 inhibitors. [16]
Monoamine Oxidase B (MAO-B)
MAO-B is an enzyme involved in the metabolism of neurotransmitters, and its inhibition can be beneficial in the treatment of neurodegenerative diseases such as Parkinson's disease. Indazole- and indole-5-carboxamides have been identified as highly potent and selective reversible inhibitors of MAO-B. [17]
Indoleamine 2,3-dioxygenase (IDO1)
IDO1 is an enzyme that catabolizes the essential amino acid tryptophan and is implicated in immune evasion by tumors. Inhibition of IDO1 is a promising strategy in cancer immunotherapy. Certain 3-substituted 1H-indazoles have been investigated for their IDO1 inhibitory activity.
Quantitative Data: Enzyme Inhibition
| Compound Class | Target Enzyme | Potency (IC50) | Reference |
| Indazole derivatives | COX-2 | Concentration-dependent inhibition | [13][18] |
| Indazole carboxamides | 5-LOX | 22 µM (hit compound) | [14] |
| N-1-substituted indazole-3-carboxamide | PARP-1 | 6.8 µM | [16] |
| N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide | MAO-B | 0.386 nM | [17] |
| 3-substituted 1H-indazoles | IDO1 | 720 nM |
Experimental Protocols
Objective: To screen for inhibitors of COX-2 activity.
Procedure Outline:
-
A reaction mixture containing COX-2 enzyme, heme, and the test compound is prepared in a 96-well plate. [17]2. The reaction is initiated by the addition of arachidonic acid.
-
The production of prostaglandin G2, the initial product of the COX-2 reaction, is measured using a fluorometric probe that generates a fluorescent signal. [19]4. The fluorescence is read over time using a plate reader, and the rate of reaction is calculated.
-
The IC50 is determined by comparing the reaction rates in the presence of varying concentrations of the inhibitor to the control.
Objective: To measure the inhibition of PARP-1 enzymatic activity.
Procedure Outline:
-
A 96-well plate is coated with histones, which serve as a substrate for PARP-1.
-
The test inhibitor and PARP-1 enzyme are added to the wells.
-
The enzymatic reaction is initiated by the addition of biotinylated NAD+.
-
Activated PARP-1 transfers biotinylated ADP-ribose moieties to the histones.
-
The amount of incorporated biotin is detected using streptavidin-HRP and a colorimetric substrate. [20]6. The absorbance is read, and the IC50 is calculated.
Objective: To assess the ability of a compound to inhibit IDO1 activity in a cellular context.
Procedure Outline:
-
Cells that express IDO1 upon stimulation (e.g., SK-OV-3) are plated in a 96-well plate.
-
IDO1 expression is induced by treating the cells with interferon-gamma (IFN-γ). [21]3. The cells are then treated with various concentrations of the test compound.
-
After incubation, the cell culture supernatant is collected.
-
The concentration of kynurenine, the product of the IDO1-catalyzed reaction, in the supernatant is measured, often by HPLC or a colorimetric method after chemical conversion. [6]6. The IC50 is determined by quantifying the reduction in kynurenine production.
Ion Channels: Modulators of Calcium Signaling
Emerging research has identified substituted indazole carboxylates as modulators of ion channels, specifically the Calcium Release-Activated Calcium (CRAC) channels.
Mechanism of Action
CRAC channels are essential for store-operated calcium entry (SOCE), a process that refills intracellular calcium stores and generates sustained calcium signals that are crucial for the function of many cell types, including immune cells. Indazole-3-carboxamides have been identified as blockers of CRAC channels, thereby inhibiting calcium influx and downstream signaling events. [22][23]
Quantitative Data: CRAC Channel Blockade
| Compound Class | Target | Potency (IC50) | Reference |
| Indazole-3-carboxamide | CRAC Channel | Sub-µM | [22] |
Experimental Protocol: CRAC Channel Blocker Assay (Fluorescence-Based)
Objective: To measure the inhibition of store-operated calcium entry by a test compound.
Procedure Outline:
-
Cells (e.g., Jurkat T cells) are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
The cells are treated with the test compound.
-
Intracellular calcium stores are depleted using a SERCA pump inhibitor like thapsigargin in a calcium-free medium. This leads to a transient increase in intracellular calcium.
-
Calcium is then added back to the extracellular medium, and the influx of calcium through the opened CRAC channels is measured as an increase in fluorescence. [24]5. The IC50 is determined by quantifying the reduction in the calcium influx in the presence of the inhibitor.
Conclusion and Future Perspectives
Substituted indazole carboxylates represent a remarkably versatile chemical scaffold with a broad and ever-expanding range of biological targets. From their well-established role as potent cannabinoid receptor agonists to their emerging potential as inhibitors of protein kinases, enzymes involved in inflammation and DNA repair, and ion channels, these compounds continue to be a fertile ground for drug discovery.
The ability to systematically modify the indazole core and the carboxylate functionality allows for the optimization of potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols provided in this guide offer a robust framework for the characterization of novel substituted indazole carboxylates and the elucidation of their mechanisms of action. As our understanding of the complex signaling networks that underpin human diseases continues to grow, the rational design of indazole-based compounds targeting novel and validated biological targets will undoubtedly lead to the development of the next generation of innovative therapeutics.
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Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs AB-FUBINACA, ADB-FUBINACA, AB-PINACA, ADB-PINACA, 5F-AB-PINACA, 5F-ADB-PINACA, ADBICA, and 5F-ADBICA. PubMed. [Link]
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A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Semantic Scholar. [Link]
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Application of an activity-based receptor bioassay to investigate the in vitro activity of selected indole- and indazole-3-carboxamide-based synthetic cannabinoids at CB1 and CB2 receptors. PubMed. [Link]
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What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals?. Shaanxi Bloom Tech Co., Ltd.. [Link]
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Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency. PubMed. [Link]
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A Technical Guide to Methyl 4-bromo-1-methyl-1H-indazole-6-carboxylate: Synthesis, Characterization, and Potential Applications in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 4-bromo-1-methyl-1H-indazole-6-carboxylate, a substituted indazole derivative of significant interest in the field of medicinal chemistry. While a specific CAS number for this N-methylated compound has not been identified in common chemical databases, this guide details a robust synthetic pathway, discusses key characterization data, and explores its potential as a valuable scaffold in drug discovery based on the well-established biological activities of the indazole core.
Compound Identification and Physicochemical Properties
The precise IUPAC name for the target molecule is This compound . It is the N-1 methylated derivative of Methyl 4-bromo-1H-indazole-6-carboxylate.
Precursor Information: The unmethylated parent compound, Methyl 4-bromo-1H-indazole-6-carboxylate, is identified by CAS Number 885518-47-8 [1][2][3][4].
| Property | Value | Source |
| Molecular Formula | C10H9BrN2O2 | Calculated |
| Molecular Weight | 269.10 g/mol | Calculated |
| IUPAC Name | This compound | - |
| Precursor CAS | 885518-47-8 (for Methyl 4-bromo-1H-indazole-6-carboxylate) | [1][2] |
| Precursor Molecular Formula | C9H7BrN2O2 | [1][3] |
| Precursor Molecular Weight | 255.07 g/mol | [1][3] |
Strategic Synthesis: The Challenge of Regioselectivity
The synthesis of this compound from its precursor, Methyl 4-bromo-1H-indazole-6-carboxylate, hinges on the N-alkylation of the indazole ring. A primary challenge in this synthesis is controlling the regioselectivity of the methylation, as the indazole anion can be alkylated at either the N-1 or N-2 position, leading to a mixture of isomers.
The choice of base and solvent is critical in directing the outcome of this reaction. Non-polar solvents like THF tend to favor N-1 alkylation, while polar aprotic solvents such as DMF can lead to mixtures or favor the N-2 isomer. The use of a strong hydride base like sodium hydride (NaH) in THF is a well-established method for promoting N-1 selectivity on the indazole scaffold[5][6]. This preference is attributed to the formation of a tight ion pair between the sodium cation and the indazole anion, sterically hindering attack at the N-2 position.
Detailed Experimental Protocol: N-1 Methylation
This protocol is a proposed method based on established procedures for the regioselective N-alkylation of indazoles[5][6][7].
Objective: To synthesize this compound via regioselective N-methylation.
Materials:
-
Methyl 4-bromo-1H-indazole-6-carboxylate (CAS 885518-47-8)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl iodide (CH3I)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a septum is charged with Methyl 4-bromo-1H-indazole-6-carboxylate (1.0 equivalent).
-
Solvent Addition: Anhydrous THF is added to dissolve the starting material under a nitrogen atmosphere.
-
Deprotonation: The reaction mixture is cooled to 0 °C in an ice bath. Sodium hydride (1.2 equivalents) is added portion-wise, ensuring the temperature does not exceed 5 °C. The slurry is stirred at 0 °C for 30-60 minutes to allow for complete deprotonation, forming the sodium salt of the indazole.
-
Methylation: Methyl iodide (1.5 equivalents) is added dropwise via syringe at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous NH4Cl solution at 0 °C.
-
Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with water and then with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO4 or Na2SO4, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude residue is purified by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to separate the desired N-1 methylated product from the N-2 isomer and any unreacted starting material.
Self-Validation: The success of the synthesis and the regioselectivity should be confirmed by 1H NMR spectroscopy. The chemical shift of the N-methyl protons and the coupling patterns of the aromatic protons will differ significantly between the N-1 and N-2 isomers. Further confirmation can be obtained through 2D NMR techniques like HMBC to establish the connectivity between the methyl group and the indazole ring.
The Indazole Scaffold in Drug Discovery
Indazole derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets. The indazole nucleus is a bioisostere of indole and is a core component of numerous compounds with diverse pharmacological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties[8][9][10].
Potential Therapeutic Applications:
-
Kinase Inhibition: Many indazole-containing compounds have been developed as potent kinase inhibitors for cancer therapy. The indazole ring can act as a hinge-binding motif in the ATP-binding pocket of various kinases.
-
Anti-Proliferative Agents: The substitution pattern on the indazole ring can be tailored to achieve potent anti-proliferative activity against various cancer cell lines. Bromine substitution, as in the target molecule, provides a handle for further functionalization via cross-coupling reactions to explore structure-activity relationships.
-
Neurodegenerative Diseases: Some indazole derivatives have shown neuroprotective effects, suggesting their potential in the treatment of diseases like Parkinson's[11].
The synthesis of this compound provides a valuable building block for the development of new chemical entities targeting these and other disease areas. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives for biological screening.
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the proposed synthesis of this compound.
Caption: A flowchart of the synthetic workflow for the target compound.
Conclusion
This compound represents a synthetically accessible and medicinally relevant molecule. While its specific properties are not yet widely documented, its structural features, particularly the versatile indazole core, position it as a promising starting point for the design and synthesis of novel therapeutic agents. The synthetic protocol outlined in this guide, which addresses the key challenge of regioselectivity, provides a clear path for researchers to obtain this compound for further investigation. The broader biological context of indazole derivatives underscores the potential of this molecule in contributing to the development of new treatments for a range of diseases.
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Methyl 4-bromo-1H-indazole-6-carboxylate | CAS 885518-47-8 | AMERICAN ELEMENTS ®. (n.d.). American Elements. [Link]
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A Technical Guide to Commercially Available Analogs of Methyl 4-bromo-1-methyl-1H-indazole-6-carboxylate for Drug Discovery
Introduction
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] Methyl 4-bromo-1-methyl-1H-indazole-6-carboxylate, a key heterocyclic building block, serves as a valuable starting point for the synthesis of targeted therapeutics, particularly in oncology. Its strategic functionalization at the 1, 4, and 6-positions allows for extensive exploration of the chemical space to optimize potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth technical overview of commercially available analogs of this core structure, designed for researchers, medicinal chemists, and drug development professionals. We will delve into the structural diversity of these analogs, the scientific rationale for their design, their known biological targets, and key synthetic considerations.
The indazole nucleus is a versatile pharmacophore, with derivatives demonstrating a wide array of biological activities, including potent inhibition of various protein kinases.[2][3] The strategic placement of a bromine atom at the 4-position and a methyl ester at the 6-position provides two orthogonal handles for chemical modification. The bromine can be readily functionalized via cross-coupling reactions, while the ester can be hydrolyzed to the corresponding carboxylic acid for amide coupling or other transformations. The N1-methyl group provides metabolic stability and influences the orientation of substituents in the binding pockets of target proteins.
This guide will systematically categorize the commercially available analogs of this compound, providing a framework for their rational selection in drug discovery campaigns. We will explore positional isomers, bioisosteric replacements of the bromine atom, modifications at the N1-position, and derivatives of the carboxylate group. For each class of analogs, we will discuss the underlying medicinal chemistry principles and provide examples of their application in the development of targeted therapies.
Structural Classification of Commercially Available Analogs
The commercially available analogs of this compound can be broadly classified based on the region of structural modification relative to the parent compound. Understanding these classifications is key to navigating the vast landscape of available building blocks and selecting the most appropriate starting materials for a given research objective.
Positional Isomers and Regioisomers
The substitution pattern on the indazole ring plays a critical role in determining the molecule's interaction with its biological target. Even subtle changes in the relative positions of substituents can lead to dramatic differences in activity and selectivity.
Key Commercially Available Positional Isomers:
| Compound Name | Structure | Rationale for Use |
| Methyl 6-bromo-1H-indazole-4-carboxylate | Exploration of alternative binding modes within a target protein. The repositioning of the bromine and ester groups can alter the molecule's dipole moment and hydrogen bonding capabilities. | |
| Methyl 5-bromo-1H-indazole-4-carboxylate | Further investigation of the structure-activity relationship (SAR) by systematically probing different regions of the indazole core. | |
| Methyl 7-bromo-1H-indazole-5-carboxylate | Accessing novel chemical space and potentially uncovering unique interactions with the target protein that are not possible with other isomers. |
Bioisosteric Replacements at the 4-Position
Bioisosteres are functional groups or substituents that possess similar physical and chemical properties, leading to comparable biological activity. Replacing the bromine atom at the 4-position with other functional groups is a common strategy to modulate electronic properties, improve metabolic stability, and explore new interactions with the target protein.
Commercially Available Analogs with 4-Position Modifications:
| Compound Name | Structure | Rationale for Bioisosteric Replacement |
| Methyl 4-fluoro-1H-indazole-6-carboxylate | The fluorine atom is a small, highly electronegative bioisostere of hydrogen that can alter the pKa of nearby functional groups and participate in favorable electrostatic interactions.[4][5] | |
| Methyl 4-chloro-1H-indazole-6-carboxylate | Chlorine offers a different electronic and steric profile compared to bromine, potentially leading to altered binding affinity and selectivity. | |
| Methyl 4-cyano-1H-indazole-6-carboxylate | The cyano group is a potent hydrogen bond acceptor and can introduce rigidity into the molecule. | |
| Methyl 4-nitro-1H-indazole-6-carboxylate | The nitro group is a strong electron-withdrawing group that can significantly impact the electronic properties of the indazole ring and serve as a handle for further chemical transformations.[6] |
N1-Substituent Modifications
The substituent at the N1-position of the indazole ring often projects into the solvent-exposed region of a protein's binding pocket. Modifying this group is a powerful strategy to enhance potency, improve solubility, and fine-tune pharmacokinetic properties.
Commercially Available N1-Substituted Analogs:
| Compound Name | Structure | Rationale for N1-Modification |
| Methyl 4-bromo-1H-indazole-6-carboxylate | The unprotected N-H allows for the introduction of a wide variety of substituents via N-alkylation or N-arylation, providing a versatile entry point for library synthesis.[7] | |
| Methyl 4-bromo-1-(4-fluorobenzyl)-1H-indazole-3-carboxylate | The introduction of an arylmethyl group can lead to additional π-stacking or hydrophobic interactions with the target protein. The fluorine atom can further modulate these interactions.[8] | |
| Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate | The acetyl group can serve as a protecting group or as a functional handle for further elaboration.[9] |
Carboxylate Group Modifications
The methyl ester at the 6-position is a versatile functional group that can be readily converted into a variety of other functionalities, most commonly amides. This position is often crucial for establishing key hydrogen bond interactions with the target protein.
Key Precursors and Derivatives:
| Compound Name | Structure | Rationale for Modification |
| 4-Bromo-1-methyl-1H-indazole-6-carboxylic acid | The carboxylic acid is the direct precursor for the synthesis of a wide range of amides, esters, and other derivatives. It is typically generated by the hydrolysis of the corresponding methyl ester. | |
| N-Aryl/Alkyl-4-bromo-1-methyl-1H-indazole-6-carboxamides | Amide coupling with a diverse library of amines is a cornerstone of lead optimization. This modification allows for the systematic exploration of the chemical space around the 6-position to identify optimal interactions with the target protein. |
Biological Applications and Structure-Activity Relationships (SAR)
Analogs of this compound have demonstrated significant potential as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways and are frequently dysregulated in cancer.
Kinase Inhibition
The indazole scaffold has been successfully employed in the design of inhibitors for several kinase families:
-
Fibroblast Growth Factor Receptors (FGFRs): The indazole core has been identified as a key pharmacophore for the development of potent FGFR inhibitors. Structure-activity relationship studies have shown that substituents on the indazole ring can significantly impact inhibitory activity.[2]
-
Polo-like Kinase 4 (PLK4): PLK4 is a crucial regulator of centriole duplication, and its overexpression is linked to several cancers. Indazole-based compounds have emerged as potent and selective PLK4 inhibitors.[10]
-
Extracellular signal-regulated kinases (ERK1/2): The ERK signaling pathway is a key driver of cell proliferation and survival. Indazole amides have been developed as potent inhibitors of ERK1/2.[11]
-
Phosphatidylinositol 3-kinase (PI3K): The PI3K/AKT/mTOR pathway is one of the most frequently activated signaling pathways in human cancers. 3-ethynyl-1H-indazoles have been identified as inhibitors of this pathway.[12]
Illustrative IC50 Values for Indazole-based Kinase Inhibitors:
| Compound Class | Target Kinase | Representative IC50 | Reference |
| Indazole-based derivative | PLK4 | < 0.1 nM | [10] |
| 3-Ethynyl-1H-indazole | PI3Kα | 361 nM | [12] |
| Indazole-based derivative | FGFR1 | 30.2 nM | [2] |
Synthetic Pathways and Experimental Protocols
The ability to efficiently synthesize analogs of the core scaffold is paramount for successful drug discovery programs. The following section outlines key synthetic transformations and provides illustrative experimental protocols.
Workflow for the Synthesis of Indazole-6-Carboxamides
Caption: General synthetic workflow for the preparation of N-substituted indazole-6-carboxamides from the parent methyl ester.
Experimental Protocol: Ester Hydrolysis
This protocol describes a general procedure for the hydrolysis of the methyl ester to the corresponding carboxylic acid, a crucial step for subsequent amide coupling reactions.
Step-by-Step Methodology:
-
Dissolution: Dissolve this compound (1.0 eq.) in a suitable solvent mixture, such as tetrahydrofuran (THF) and water.
-
Base Addition: Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (typically 2-3 eq.), to the solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, remove the organic solvent under reduced pressure. Acidify the aqueous residue with a suitable acid, such as 1N hydrochloric acid (HCl), until the pH is acidic, leading to the precipitation of the carboxylic acid.
-
Isolation: Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to yield the desired carboxylic acid.
Experimental Protocol: Amide Coupling
This protocol outlines a standard procedure for the formation of an amide bond between the indazole carboxylic acid and a primary or secondary amine.
Step-by-Step Methodology:
-
Activation: In an inert atmosphere, dissolve the 4-bromo-1-methyl-1H-indazole-6-carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent, such as N,N-dimethylformamide (DMF). Add a coupling agent, for example, HATU (1.2 eq.) or a combination of EDC (1.2 eq.) and HOBt (1.2 eq.).
-
Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (3.0 eq.), to the reaction mixture and stir for 10-15 minutes at room temperature to activate the carboxylic acid.
-
Amine Addition: Add the desired amine (1.0-1.2 eq.) to the reaction mixture.
-
Reaction Monitoring: Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent, such as ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired amide.[1]
Visualization of Analog Relationships
The following diagram illustrates the structural relationships between the parent molecule and its various classes of commercially available analogs.
Caption: Structural relationships between the parent molecule and its commercially available analogs.
Conclusion
This compound and its commercially available analogs represent a rich collection of starting materials for drug discovery and medicinal chemistry. The inherent versatility of the indazole scaffold, combined with the strategic placement of functional groups, provides a powerful platform for the design of novel therapeutics. This guide has provided a systematic overview of the available analogs, the scientific rationale for their design, and their applications in the context of kinase inhibition. By leveraging this knowledge and the provided synthetic protocols, researchers can accelerate their drug discovery efforts and more effectively explore the chemical space around this privileged heterocyclic core. The continued exploration of novel indazole derivatives will undoubtedly lead to the development of new and improved therapies for a wide range of diseases.
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- 9. medium.com [medium.com]
- 10. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Regioselective N-Methylation of Indazoles: Mechanisms, Influencing Factors, and Protocols
Introduction: The Indazole N-H Reactivity Conundrum
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in numerous therapeutic agents.[1][2][3] Its derivatives exhibit a wide spectrum of pharmacological activities, including antitumor, anti-inflammatory, and anti-HIV properties.[1][4] The functionalization of the indazole core, particularly at its nitrogen atoms, is a critical step in drug development, as the position of an N-alkyl group can profoundly alter a molecule's biological activity and physicochemical properties. For instance, the N1-substituted danicopan is a complement factor D inhibitor, while the N2-substituted pazopanib is an FDA-approved tyrosine kinase inhibitor.[1]
The direct methylation of the indazole N-H bond, however, presents a significant synthetic challenge: regioselectivity. The indazole anion is a mesomeric system, leading to competition between methylation at the N1 and N2 positions.[5] This guide provides an in-depth analysis of the factors governing this regioselectivity, offering field-proven protocols and the mechanistic rationale required for researchers to confidently control the outcome of indazole N-methylation reactions.
The Decisive Principle: Thermodynamic vs. Kinetic Control
The regiochemical outcome of indazole methylation is fundamentally a contest between the thermodynamic and kinetic pathways.[6][7] Understanding this principle is paramount to designing a selective synthesis.
-
The Thermodynamic Product (N1-Methyl Indazole): The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer by approximately 2.3-4.5 kcal/mol.[1][8][9] Consequently, the N1-methylated product is the more stable, thermodynamically favored isomer.[4][6] Reactions that allow for equilibrium to be established, typically through reversible steps under higher temperatures or longer reaction times, will predominantly yield the N1-isomer.[6][7][10]
-
The Kinetic Product (N2-Methyl Indazole): The N2-methylated product is typically the kinetically favored isomer.[4][6] This is because the N2 lone pair is often considered more sterically accessible for the initial nucleophilic attack.[4] Conditions that are irreversible, such as those run at low temperatures, favor the product that is formed fastest—the N2-isomer.[11][12]
The choice of reaction conditions directly dictates which pathway is favored, allowing for the selective formation of either regioisomer.
Sources
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Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions of Methyl 4-bromo-1-methyl-1H-indazole-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Indazole Scaffold and the Power of Suzuki-Miyaura Cross-Coupling
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties. The targeted functionalization of the indazole ring is a cornerstone of modern drug discovery, enabling the fine-tuning of a molecule's pharmacological profile. Among the various methods for carbon-carbon bond formation, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its versatility, mild reaction conditions, and broad functional group tolerance.[1][2]
This application note provides a detailed guide to the Suzuki-Miyaura coupling of Methyl 4-bromo-1-methyl-1H-indazole-6-carboxylate , a key building block for the synthesis of novel indazole-based compounds. We will delve into the mechanistic underpinnings of this powerful reaction, provide a step-by-step experimental protocol, and discuss the critical parameters that influence its success.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction facilitates the formation of a carbon-carbon bond between an organohalide and an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.[3] The reaction proceeds through a well-established catalytic cycle involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by the base, which activates the boronic acid.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocol: Suzuki Coupling of this compound
This protocol provides a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization of specific parameters may be necessary for different boronic acid partners.
Materials and Reagents
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, DME, Toluene)
-
Water (degassed)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic stirrer and heating source (oil bath or microwave reactor)
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Reaction Setup and Procedure
Step-by-Step Methodology:
-
Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), the base (2-3 equiv), and the palladium catalyst (1-5 mol%).
-
Inert Atmosphere: Seal the reaction vessel and subject it to three cycles of evacuation and backfilling with an inert gas (nitrogen or argon). This is crucial to prevent the oxidation of the Pd(0) catalyst.
-
Solvent Addition: Add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) to the reaction vessel via syringe. The use of degassed solvents further minimizes the presence of oxygen.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C for conventional heating, or up to 150 °C for microwave irradiation) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude material by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure methyl 4-aryl-1-methyl-1H-indazole-6-carboxylate.
Key Parameter Optimization: The Causality Behind Experimental Choices
The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of reaction parameters. Below, we discuss the rationale behind these choices for the coupling of this compound.
| Parameter | Options | Rationale and Field-Proven Insights |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂/Ligand | Pd(PPh₃)₄ (Tetrakis) is a reliable choice for many Suzuki couplings as it is a pre-formed, air-stable Pd(0) source. PdCl₂(dppf) is another excellent catalyst, particularly for heteroaromatic systems, as the dppf ligand is both electron-rich and has a large bite angle, which promotes reductive elimination.[1] For more challenging couplings, a combination of a Pd(II) precursor like Pd(OAc)₂ with a specialized phosphine ligand can be employed. |
| Ligand | PPh₃, dppf, Buchwald-type ligands | The ligand stabilizes the palladium center and modulates its reactivity. For electron-rich heteroaromatics like indazoles, bulky and electron-donating phosphine ligands are often preferred as they facilitate the oxidative addition step and promote the stability of the active catalyst.[4] |
| Base | Cs₂CO₃, K₂CO₃, K₃PO₄, Na₂CO₃ | The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[5] The choice of base can significantly impact the reaction rate and yield. Cesium carbonate (Cs₂CO₃) is often a superior choice due to its high solubility in organic solvents. Potassium phosphate (K₃PO₄) is a stronger base that can be effective for less reactive boronic acids. |
| Solvent | 1,4-Dioxane/H₂O, DME/H₂O, Toluene/H₂O | A mixture of an organic solvent and water is typically used. The organic solvent solubilizes the organic reactants and the catalyst, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species. 1,4-Dioxane and Dimethoxyethane (DME) are common choices due to their ability to dissolve a wide range of substrates and their relatively high boiling points. |
| Temperature | 80-150 °C | The reaction temperature is a critical parameter that influences the reaction rate. Higher temperatures can accelerate the reaction but may also lead to decomposition of the catalyst or side reactions. Microwave irradiation can be a powerful tool to rapidly heat the reaction mixture, often leading to significantly shorter reaction times and improved yields.[6] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst, insufficient degassing, incorrect base or solvent | Ensure proper inert atmosphere technique. Try a different palladium catalyst or ligand. Screen different bases and solvent systems. Increase the reaction temperature or use microwave irradiation. |
| Formation of Homocoupled Product | Oxygen contamination, decomposition of boronic acid | Thoroughly degas all solvents and the reaction mixture. Use fresh, high-quality boronic acid. |
| Debromination of Starting Material | Presence of protic impurities, catalyst-mediated side reaction | Use anhydrous solvents. Consider a milder base. Optimize the reaction temperature and time. |
| Difficult Purification | Co-elution of product and byproducts | Optimize the column chromatography conditions (different solvent system, gradient elution). Consider recrystallization as an alternative purification method. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a robust and highly effective method for the synthesis of 4-aryl-1-methyl-1H-indazole-6-carboxylates. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can efficiently generate a diverse library of novel indazole derivatives for further investigation in drug discovery and development programs. The detailed protocol and troubleshooting guide provided in this application note serve as a valuable resource for scientists working in this exciting field.
References
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]
-
Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids. ChemistrySelect. [Link]
-
The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules. [Link]
-
Suzuki reaction - Wikipedia. Wikipedia. [Link]
-
An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances. [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. [Link]
-
Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]
-
An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances. [Link]
-
Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Catalysis. [Link]
-
methyl 6-bromo-1H-indazole-4-carboxylate. PubChem. [Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. RSC Publishing. [Link]
-
Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences. [Link]
-
Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Bulletin of the National Research Centre. [Link]
-
Methyl 4-bromo-1H-indazole-6-carboxylate. American Elements. [Link]
-
Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Molecules. [Link]
-
The Chemical Synthesis of Methyl 1H-indazole-6-carboxylate: A Key for Innovation. Ningbo Inno Pharmchem Co.,Ltd.. [Link]
-
1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses. [Link]
-
An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. [Link]
-
Methyl 1H-indazole-6-carboxylate: A Key Intermediate. Ningbo Inno Pharmchem Co.,Ltd.. [Link]
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- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
Application Note & Protocol: Strategic Hydrolysis of Methyl 4-bromo-1-methyl-1H-indazole-6-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the Indazole Core
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The target molecule of this hydrolysis, 4-bromo-1-methyl-1H-indazole-6-carboxylic acid, is a critical building block for synthesizing compounds with potential applications in oncology, anti-inflammatory, and neuroprotective therapies. The bromine atom at the 4-position and the carboxylic acid at the 6-position serve as versatile synthetic handles for creating diverse chemical libraries through cross-coupling and amide bond formation reactions, respectively.
The conversion of the methyl ester, Methyl 4-bromo-1-methyl-1H-indazole-6-carboxylate, to its corresponding carboxylic acid is a fundamental and often rate-limiting step in the synthesis of these advanced derivatives. A robust and high-yielding hydrolysis protocol is therefore essential. This guide provides a comprehensive analysis of the reaction conditions, a detailed, field-tested protocol for both basic and acidic hydrolysis, and an explanation of the underlying chemical principles to ensure reproducible success.
Chemical Principles: A Tale of Two Mechanisms
Ester hydrolysis is the cleavage of an ester bond to yield a carboxylic acid and an alcohol.[1] This transformation can be effectively catalyzed by either acid or base, with each pathway possessing distinct mechanistic features and strategic advantages.[1][2]
Base-Catalyzed Hydrolysis (Saponification)
The most common and often preferred method for ester hydrolysis is base-catalysis, also known as saponification.[3] This method is technically a reaction, not a catalysis, as the base is consumed in stoichiometric amounts.[2] The process is effectively irreversible, which drives the reaction to completion and typically results in higher yields.[4][5]
The mechanism proceeds via a nucleophilic acyl substitution pathway:
-
Nucleophilic Attack: A hydroxide ion (e.g., from NaOH or LiOH) acts as a strong nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.[3][6]
-
Elimination of Leaving Group: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the alkoxide (in this case, methoxide, CH₃O⁻) as the leaving group.[6]
-
Irreversible Acid-Base Reaction: The liberated methoxide is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is highly favorable and forms a stable carboxylate salt, rendering the entire process irreversible under basic conditions.[3][4]
-
Acidic Workup: To obtain the final neutral carboxylic acid product, a separate acidification step (workup) is required to protonate the carboxylate salt.[3][5]
Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis is the reverse of the Fischer esterification reaction.[2][4][7] Unlike saponification, this process is an equilibrium-driven reaction.[5][8]
The mechanism involves several equilibrium steps:
-
Protonation of Carbonyl: The acid catalyst (H₃O⁺) protonates the carbonyl oxygen, making the carbonyl carbon significantly more electrophilic.[8][9]
-
Nucleophilic Attack by Water: A weak nucleophile, water, attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[8]
-
Proton Transfer: A proton is transferred from the attacking water moiety to the methoxy group, converting it into a good leaving group (methanol).[8][9]
-
Elimination of Leaving Group: The intermediate collapses, expelling a neutral methanol molecule and forming a protonated carboxylic acid.[8][9]
-
Deprotonation: A water molecule removes the final proton from the carbonyl oxygen, regenerating the acid catalyst and yielding the carboxylic acid product.[8]
To achieve high conversion, the equilibrium must be shifted towards the products. This is typically accomplished by using a large excess of water as the solvent.[4][8]
Comparative Analysis of Hydrolysis Conditions
The choice between base- and acid-catalyzed hydrolysis depends on the substrate's stability and the desired outcome. For the target indazole, which is generally stable under both conditions, base-catalyzed hydrolysis is recommended for its irreversibility and higher yield.
| Parameter | Base-Catalyzed Hydrolysis (Saponification) | Acid-Catalyzed Hydrolysis |
| Reagent | Stoichiometric strong base (e.g., LiOH, NaOH, KOH) | Catalytic strong acid (e.g., H₂SO₄, HCl) |
| Nature of Reaction | Irreversible, proceeds to completion.[2][5] | Reversible, equilibrium process.[5][8] |
| Reaction Driving Force | Formation of a stable carboxylate salt.[3] | Use of a large excess of water.[4] |
| Initial Product | Carboxylate salt.[1] | Carboxylic acid.[1] |
| Workup | Requires a separate acidification step to yield the final product.[3] | Simple extraction after neutralization. |
| Typical Yield | High to quantitative. | Moderate to high, depends on equilibrium. |
| Substrate Sensitivity | Can be problematic for base-sensitive functional groups. | Can be problematic for acid-sensitive functional groups. |
Visualization of Reaction and Workflow
Base-Catalyzed Hydrolysis Mechanism
Caption: Mechanism of base-catalyzed ester hydrolysis (saponification).
Experimental Workflow
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. savemyexams.com [savemyexams.com]
- 6. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
Application Notes & Protocols: Leveraging Methyl 4-bromo-1-methyl-1H-indazole-6-carboxylate in Fragment-Based Drug Discovery
Abstract: This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of Methyl 4-bromo-1-methyl-1H-indazole-6-carboxylate as a high-value fragment in drug discovery campaigns. We move beyond simple cataloging of properties to deliver actionable protocols and a deep analysis of the structural and chemical attributes that make this indazole scaffold a potent starting point for generating novel lead compounds. The protocols for primary screening, hit validation, and structure-guided lead optimization are presented with an emphasis on the rationale behind experimental design choices, ensuring both scientific rigor and practical applicability.
The Indazole Scaffold: A Privileged Fragment in Modern Drug Discovery
Fragment-Based Drug Discovery (FBDD) has cemented its role as a powerful alternative to high-throughput screening (HTS) by efficiently exploring chemical space to identify low-molecular-weight ligands that bind to biological targets with high efficiency.[1][2] These initial "hits" are then optimized into more potent, lead-like molecules. The success of FBDD hinges on the quality of the fragment library.
The indazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to mimic the purine structure and form key hydrogen bond interactions with a wide variety of protein targets, particularly kinases.[3][4] Its derivatives have been successfully developed as potent inhibitors for targets ranging from oncology to inflammatory diseases.[5][6]
Physicochemical Profile: this compound
This compound is an exemplary fragment that balances structural complexity with the foundational principles of FBDD, often referred to as the "Rule of Three."
| Property | Value (Calculated/Estimated) | "Rule of Three" Guideline | Rationale for Drug Discovery |
| Molecular Weight | 269.09 g/mol | < 300 Da | Provides a solid starting mass for subsequent optimization without excessive molecular complexity. |
| cLogP | ~2.5 | ≤ 3 | Ensures adequate aqueous solubility for biophysical assays while retaining sufficient lipophilicity for cell permeability. |
| Hydrogen Bond Donors | 0 | ≤ 3 | The core indazole nitrogen can act as an acceptor, but the absence of donors on this specific fragment provides a "blank slate" for synthetic elaboration. |
| Hydrogen Bond Acceptors | 4 (2x N, 2x O) | ≤ 3 | The ester and pyrazole nitrogens offer multiple potential interaction points with a protein target. |
| Rotatable Bonds | 2 | ≤ 3 | Low conformational flexibility reduces the entropic penalty upon binding, leading to more efficient ligand-target interactions. |
Strategic Chemical Features
This fragment is not merely a collection of atoms; its substituents are strategically positioned for subsequent medicinal chemistry efforts:
-
Indazole Core: Serves as the primary pharmacophore, often engaging in crucial hinge-binding interactions within kinase active sites.
-
N1-Methyl Group: Blocks the N1-H tautomer, providing a fixed vector for substitution and potentially improving metabolic stability and solubility.
-
C4-Bromine Atom: This is the key synthetic handle. It is a versatile functional group for "fragment growing" or "linking" strategies via well-established cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[7][8] This allows for systematic exploration of the adjacent pocket in a protein's binding site.
-
C6-Methyl Carboxylate: This group can act as a hydrogen bond acceptor and provides another vector for modification. It can be hydrolyzed to the corresponding carboxylic acid to introduce a charge or converted to various amides to explore different interactions and properties.[9][10]
Application I: Primary Screening for Hit Identification
The initial goal is to identify if and how the fragment binds to the target protein. Due to the expected weak binding affinity of fragments (typically in the high micromolar to millimolar range), highly sensitive biophysical techniques are required.[11][12] Surface Plasmon Resonance (SPR) is an industry-standard primary screening technique due to its high sensitivity, real-time data acquisition, and label-free nature.
Protocol 1: High-Throughput Fragment Screening via Surface Plasmon Resonance (SPR)
This protocol outlines a typical SPR-based screening campaign to identify binders from a fragment library that includes this compound.
Objective: To identify fragments that bind to a target protein immobilized on a sensor chip.
Pillar of Trustworthiness: This protocol incorporates a reference flow cell to subtract non-specific binding and bulk refractive index changes, ensuring that the measured response is a direct result of the binding event. Hit confirmation involves re-testing and dose-response analysis.
Materials:
-
SPR instrument (e.g., Biacore, Carterra)
-
Sensor Chip (e.g., CM5, a carboxymethylated dextran surface)
-
Target protein of interest (>95% purity)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Fragment library stock solutions (typically 10-100 mM in DMSO)
-
Running buffer (e.g., HBS-EP+, PBS with 0.05% Tween-20)
Methodology:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the surface of both the active and reference flow cells with a 1:1 mixture of EDC/NHS for 7 minutes. Rationale: This creates reactive esters on the chip surface that will covalently link to primary amines on the protein.
-
Inject the target protein (e.g., 20-50 µg/mL in a low ionic strength buffer like 10 mM Acetate, pH 4.5) over the active flow cell until the desired immobilization level is reached (typically 8,000-12,000 Response Units).
-
Deactivate any remaining active esters on both flow cells by injecting 1 M ethanolamine-HCl for 7 minutes.
-
The reference flow cell is prepared identically but without the protein injection; it serves as the negative control.
-
-
Fragment Screening:
-
Prepare fragment screening plates by diluting fragment stocks into running buffer to a final concentration of 100-500 µM. Ensure the final DMSO concentration is consistent across all samples and does not exceed 1-2%. Rationale: High DMSO concentrations can disrupt protein structure and create artifactual signals.
-
Inject a buffer-only sample (blank) to establish a baseline.
-
Inject each fragment solution over both the active and reference flow cells (e.g., 60-second contact time, 180-second dissociation time).
-
Between injections, regenerate the sensor surface with a brief pulse of a harsh solution (e.g., 50 mM NaOH or 4 M MgCl₂) if necessary to remove the bound fragment.
-
-
Data Analysis & Hit Triage:
-
Subtract the reference cell signal from the active cell signal for each injection to obtain the specific binding sensorgram.
-
A fragment is considered a "primary hit" if it produces a stable and reproducible binding response significantly above the noise level (e.g., >3 standard deviations of the blank injections).
-
Validate primary hits by re-testing from fresh stock solutions and performing a dose-response analysis (e.g., a 5-point concentration series) to confirm binding is specific and saturable.
-
Caption: A typical Fragment-Based Drug Discovery (FBDD) workflow.
Application II: Orthogonal Hit Validation
A positive result from a single assay like SPR can sometimes be misleading due to artifacts. Therefore, it is crucial to validate hits using an orthogonal method that relies on a different physical principle. Ligand-observed Nuclear Magnetic Resonance (NMR) spectroscopy is an excellent choice as it directly reports on the binding of the fragment to the target in solution.
Protocol 2: Hit Validation using Saturation Transfer Difference (STD) NMR
Objective: To confirm the direct binding of an SPR-validated fragment hit to the target protein in solution.
Pillar of Trustworthiness: This technique provides direct evidence of a physical interaction. By observing the fragment's signals directly, we can be confident that the fragment itself, and not an impurity or aggregate, is responsible for the binding activity.
Materials:
-
High-field NMR spectrometer with cryoprobe
-
Target protein solution (10-50 µM) in a deuterated buffer (e.g., PBS in 99.9% D₂O)
-
Validated fragment hit (e.g., this compound) stock solution in deuterated DMSO (DMSO-d₆)
Methodology:
-
Sample Preparation:
-
Prepare two NMR tubes.
-
Tube A (Test Sample): Add the target protein (to a final concentration of 10-50 µM) and the fragment (to a final concentration of 100-500 µM) to the deuterated buffer.
-
Tube B (Control): Add only the fragment (at the same concentration) to the buffer. Rationale: The control sample ensures the observed signals are protein-dependent.
-
-
NMR Data Acquisition:
-
Acquire a standard 1D proton spectrum for both samples to confirm fragment integrity and concentration.
-
Perform the STD-NMR experiment on Tube A. This involves two spectra:
-
On-resonance spectrum: The protein's broad proton signals are selectively saturated with a train of radiofrequency pulses.
-
Off-resonance spectrum: The saturation frequency is moved to a region of the spectrum where no protein or ligand signals are present.
-
-
The final STD spectrum is generated by subtracting the on-resonance from the off-resonance spectrum.
-
-
Data Interpretation:
-
If the fragment binds to the protein, the saturation from the irradiated protein protons will be transferred to the bound fragment protons via spin diffusion.
-
When the fragment dissociates, it carries this "memory" of saturation with it.
-
The result is that only protons of the binding fragment will appear as signals in the final STD spectrum.
-
No signals should be observed in the control sample or for non-binding compounds. The presence of signals for this compound in the STD spectrum is a direct confirmation of binding.
-
Application III: Structure-Guided Hit-to-Lead Optimization
With a validated hit in hand, the next phase is to improve its potency and selectivity. This is where the strategic design of this compound truly shines. The C4-bromo position is the primary vector for synthetic elaboration.
A powerful approach is to obtain an X-ray crystal structure of the fragment bound to the target protein. This provides an atomic-level map of the binding pocket, allowing for rational, structure-based drug design (SBDD).
Protocol 3: Representative Fragment Elaboration via Suzuki Coupling
Objective: To synthesize a small library of analogs by "growing" the fragment from the C4-bromo position to probe an adjacent pocket identified by structural biology.
Pillar of Expertise: The choice of a Suzuki coupling is deliberate. It is a robust, well-understood, and highly versatile reaction with a vast catalog of commercially available boronic acids/esters, enabling rapid exploration of diverse chemical space (e.g., adding aryl, heteroaryl, or alkyl groups).[8]
Materials:
-
This compound (starting fragment)
-
A selection of boronic acids or pinacol esters (e.g., phenylboronic acid, 3-pyridylboronic acid)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., Dioxane/Water or DMF)
General Synthetic Procedure:
-
To a reaction vial, add this compound (1 equiv.), the desired boronic acid (1.2-1.5 equiv.), palladium catalyst (0.05-0.1 equiv.), and base (2-3 equiv.).
-
Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen). Rationale: This is critical as palladium catalysts can be deactivated by oxygen.
-
Add the degassed solvent(s) and heat the reaction mixture (e.g., 80-100 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by flash column chromatography to yield the desired C4-substituted indazole analog.
-
The purified analogs are then submitted for biological testing to evaluate their potency.
Caption: Strategy for fragment growing via Suzuki coupling.
Case Study Spotlight: Indazole Fragments as AXL Kinase Inhibitors
A study on the discovery of AXL kinase inhibitors perfectly illustrates this workflow.[13][14] AXL is a receptor tyrosine kinase implicated in cancer progression and drug resistance.
-
Hit Identification: A high-concentration biochemical screen identified an initial indazole fragment hit.
-
Fragment Optimization: Through screening of an in-house library and docking studies, the initial hit was rapidly improved.
-
Structure-Based Design: An X-ray crystal structure of a similar analog bound to a related kinase revealed key binding interactions and guided further optimization.
-
Lead Compound: This FBDD approach led to a potent inhibitor with good kinase selectivity and moderate in vivo exposure, providing an excellent starting point for further development.
This case study validates the indazole scaffold as a premier fragment for kinase targets and underscores the power of the iterative cycle of design, synthesis, and testing in a hit-to-lead campaign.
Conclusion
This compound is more than just a chemical reagent; it is a strategically designed tool for modern drug discovery. Its physicochemical properties align well with the principles of FBDD, while its embedded synthetic handles provide a clear and efficient path for optimization. By following systematic protocols for screening, validation, and structure-guided elaboration, research teams can leverage this fragment to rapidly progress from a weakly binding hit to a potent and selective lead compound, accelerating the journey toward novel therapeutics.
References
-
Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. (n.d.). ResearchGate. [Link]
-
Ying, S., et al. (2023). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances, 13, 581-585. [Link]
-
The Role of Indazole Derivatives in Modern Drug Discovery. (2025). NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. (2022). RSC Publishing. [Link]
-
The Bromination of 2H-indazoles. (n.d.). ResearchGate. [Link]
-
Ng, S., et al. (2021). Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. Bioorganic & Medicinal Chemistry, 49, 116437. [Link]
-
Fragment-based Lead Discovery of Indazole-based Compounds as AXL Kinase Inhibitors. (2021). ResearchGate. [Link]
-
Li, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11, 15675-15687. [Link]
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Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (n.d.). Thieme. [Link]
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Carlson, H. A., et al. (2016). Fragment-based drug discovery using a multi-domain, parallel MD-MM/PBSA screening protocol. Journal of Computer-Aided Molecular Design, 30(10), 863-877. [Link]
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Indazole – Knowledge and References. (n.d.). Taylor & Francis. [Link]
-
Fragment Based Screening. (n.d.). Cambridge MedChem Consulting. [Link]
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Methyl 4-bromo-1H-indazole-6-carboxylate. (n.d.). AMERICAN ELEMENTS. [Link]
-
Sawant, A., et al. (2021). Synthesis and evaluation of a novel series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives as anticancer, antiangiogenic, and antioxidant agents. ResearchGate. [Link]
-
methyl 6-bromo-1H-indazole-4-carboxylate. (n.d.). PubChem. [Link]
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de Jesus, M., et al. (2021). Fragment-to-Lead Medicinal Chemistry Publications in 2020. Journal of Medicinal Chemistry, 64(24), 17751-17772. [Link]
-
Erlanson, D. A., et al. (2016). Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. Journal of Medicinal Chemistry, 59(10), 4583-4599. [Link]
-
Frejat, F. O. A., et al. (2022). Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Bioorganic Chemistry, 126, 105922. [Link]
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Application Note: Modern Synthetic Strategies for Indazole-Based Kinase Inhibitors
Abstract
The indazole ring system is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold for the development of potent protein kinase inhibitors.[1][2] Its unique structure facilitates critical hydrogen bonding interactions within the ATP-binding site of numerous kinases, leading to effective inhibition.[1] Several FDA-approved drugs, including Axitinib and Pazopanib, feature this core, highlighting its therapeutic significance in oncology.[3][4] This application note provides an in-depth guide to the key synthetic methodologies for constructing and functionalizing the indazole core for kinase inhibitor discovery. We will explore foundational strategies such as palladium- and copper-catalyzed cross-coupling reactions, the atom economy of direct C-H functionalization, and the efficiency of multicomponent reactions. The principles are illustrated through detailed protocols for the synthesis of Axitinib and Pazopanib, offering researchers field-proven insights into experimental design and optimization.
Introduction: The Indazole Scaffold in Kinase Inhibition
Protein kinases regulate a vast array of cellular processes, and their dysregulation is a common driver of diseases like cancer.[1] Small molecule inhibitors that target the ATP-binding site of kinases are a major class of therapeutic agents. The indazole scaffold has emerged as a highly effective pharmacophore in this context. Its defining feature is the ability of the pyrazole ring portion, specifically the N1-H proton, to act as a hydrogen bond donor, forming a crucial interaction with the "hinge region" of the kinase domain. This interaction mimics the adenine portion of ATP, anchoring the inhibitor in the active site.[1] Docking studies have revealed that the N-H of the indazole ring often forms a hydrogen bond with backbone carbonyls of conserved residues like glutamate (Glu) and alanine (Ala) in the hinge region.[1]
This fundamental binding motif is the foundation upon which complex and highly selective inhibitors are built. The remainder of the indazole structure serves as a versatile scaffold for introducing various substituents that can exploit other nearby pockets within the ATP-binding site, thereby enhancing potency and selectivity.
Caption: Workflow comparison of traditional vs. C-H activation routes.
Multicomponent Reactions (MCRs)
MCRs are highly efficient processes where three or more reactants are combined in a single pot to form a product that contains portions of all starting materials. [5]This strategy is exceptionally valuable in drug discovery for rapidly generating libraries of structurally complex molecules. Various MCRs have been developed for the one-pot synthesis of functionalized indazole derivatives, offering a powerful tool for exploring chemical space around the core scaffold. [5][6]
Case Study Protocols: Synthesis of Marketed Kinase Inhibitors
The following protocols are based on published and optimized routes for the synthesis of Axitinib and Pazopanib, providing a practical guide for researchers.
Synthesis of Axitinib: A Strategy of Convergent Coupling
The synthesis of Axitinib is a prime example of a convergent strategy, where key fragments are prepared separately and then joined together using highly optimized cross-coupling reactions. [7]The manufacturing process focuses on a pivotal Migita S-arylation followed by a Heck C-C coupling.
Caption: High-level synthetic workflow for Pazopanib.
Protocol 2.2.1: Synthesis of N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine (Intermediate E)
-
Rationale: This multi-step sequence builds a key intermediate. The initial methylation is regioselective for the N2 position, followed by a standard nitro group reduction to the crucial amine. This amine is then coupled with an excess of 2,4-dichloropyrimidine in a selective nucleophilic aromatic substitution (SₙAr) reaction.
-
Procedure:
-
(Methylation) Dissolve 3-methyl-6-nitro-1H-indazole (1.0 equiv) in a suitable solvent like acetone. Add a base such as K₂CO₃, followed by a methylating agent like methyl iodide. Reflux the mixture until the starting material is consumed (monitor by TLC/LCMS). Work up by filtering the solids and concentrating the filtrate. The product is 2,3-dimethyl-6-nitro-2H-indazole. [8] 2. (Reduction) Dissolve the nitro-indazole from the previous step in ethanol or methanol. Add a catalyst such as 10% Pd/C. Hydrogenate the mixture in a Parr shaker or under a hydrogen balloon at atmospheric pressure until the reaction is complete. Filter the catalyst through Celite and concentrate the solvent to yield 2,3-dimethyl-2H-indazol-6-amine. [8] 3. (SₙAr Coupling) Dissolve the indazol-6-amine (1.0 equiv) and 2,4-dichloropyrimidine (1.1 equiv) in a solvent like isopropanol. Add a base such as sodium bicarbonate (NaHCO₃). Heat the mixture to reflux for 12-24 hours. Cool the reaction, and the product will precipitate. Filter the solid, wash with cold isopropanol, and dry to yield Intermediate E.
-
[8]---
Protocol 2.2.2: Final Coupling to Pazopanib
-
Rationale: The final step is a second SₙAr reaction, coupling the remaining chlorine on the pyrimidine ring with the sulfonamide-containing aniline. The reaction is typically driven to completion by heating.
-
Procedure:
-
Combine Intermediate E (1.0 equiv) and 5-amino-2-methylbenzenesulfonamide (1.05 equiv) in a high-boiling polar aprotic solvent such as NMP or DMA.
-
Add a base, for example, K₂CO₃.
-
Heat the mixture to 120-140 °C for 6-12 hours, monitoring by HPLC.
-
After completion, cool the reaction mixture and pour it into water to precipitate the crude Pazopanib base.
-
Filter the solid, wash extensively with water, and then with a solvent like acetone or ethanol to remove impurities.
-
The crude product can be further purified by recrystallization or conversion to its hydrochloride salt.
-
[9]### 3. Data Analysis and SAR Insights
The synthetic strategies described enable the systematic exploration of the structure-activity relationship (SAR) to optimize inhibitor potency and selectivity.
| Inhibitor | Primary Target(s) | IC₅₀ Value | Key SAR Insights |
| Axitinib | VEGFRs 1, 2, 3 | 0.2 nM (VEGFR2) | The vinylpyridine group extends into a specific pocket, while the thioether-linked benzamide provides additional interactions. |
| Pazopanib | VEGFRs, PDGFR, c-Kit | 30 nM (VEGFR2) | The N,N-dimethyl indazole core is crucial, and the sulfonamide tail provides key solubility and binding characteristics. |
| Compound 14c | FGFR1 | 9.8 nM | Substitution of the phenyl ring at C3 with a larger 3-isopropoxyphenyl group led to increased activity over smaller groups, suggesting it fills a hydrophobic cavity. |
| Compound 27a | FGFR1, FGFR2 | <4.1 nM, 2.0 nM | The presence of a fluorine atom at the 6-position of the indazole ring resulted in improved enzymatic and cellular potency. |
Key SAR Trends:
-
Hinge-Binding: The N1-H of the 1H-indazole tautomer is a critical hydrogen bond donor. Protecting or replacing this group often leads to a significant loss of activity unless the N2-substituted isomer is desired for specific targets. *[1] Exploring Hydrophobic Pockets: Substituents at the C3, C5, and C6 positions are commonly used to probe hydrophobic regions near the ATP-binding site. As seen with FGFR1 inhibitors, increasing the size of lipophilic groups (e.g., methoxy to isopropoxy) can enhance potency if they fit well within the pocket. *[1] Solvent-Front Interactions: Large groups attached to the indazole nitrogen (N1 or N2) often extend towards the solvent-exposed region of the active site, which can be modified to improve pharmacokinetic properties.
Conclusion
The indazole scaffold remains a highly validated and versatile starting point for the design of novel kinase inhibitors. Mastery of key synthetic transformations—including classic cross-coupling reactions and modern C-H activation strategies—is essential for drug discovery and development professionals. The detailed protocols for Axitinib and Pazopanib demonstrate how these principles are applied in practice to construct complex, life-saving therapeutics. By understanding the causality behind each synthetic choice, from catalyst selection to reaction sequencing, researchers can more effectively navigate the path from initial design to a potent and selective clinical candidate.
References
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- 5. Multicomponent reaction synthesis and evaluation of novel 3,4-dihydropyrazine[1,2-b]Indazole-1(2H)-one derivatives as inhibitors of pyroptosis and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cascade multicomponent synthesis of indoles, pyrazoles, and pyridazinones by functionalization of alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. benchchem.com [benchchem.com]
Application Note & Protocol: A Senior Application Scientist's Guide to Robust Analytical HPLC/LC-MS Method Development for Indazole Derivatives
Introduction: The Analytical Imperative for Indazole Derivatives
Indazole and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents targeting a range of diseases, including cancer and inflammatory disorders.[1] Their biological activity is intrinsically linked to their structure, making the precise and accurate quantification of these compounds, their impurities, and their metabolites a critical task in drug discovery, development, and quality control.
However, the unique physicochemical properties of the indazole ring system present distinct analytical challenges. The presence of two nitrogen atoms in the heterocyclic ring imparts basicity and polarity, which can lead to poor peak shapes (tailing) on traditional reversed-phase columns, complex retention behaviors, and challenges in achieving adequate sensitivity.[2][3] This guide provides a comprehensive, field-proven framework for developing and validating robust HPLC-UV and LC-MS methods for indazole derivatives, moving from foundational principles to actionable protocols.
Part A: High-Performance Liquid Chromatography (HPLC-UV) Method Development
The primary goal of HPLC method development is to achieve adequate separation and resolution of the target analyte from impurities, degradation products, or other matrix components. For indazole derivatives, managing the compound's polarity and basicity is the key to a successful method.
Foundational Strategy: Causality-Driven Parameter Selection
A successful HPLC method is not built on trial and error, but on a logical progression of choices informed by the analyte's chemistry.
While the C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography, it may not always be optimal for polar, basic compounds like indazoles.[4]
-
Standard C18: A good starting point for moderately polar derivatives. High-purity silica with end-capping is crucial to minimize interactions between the basic indazole nitrogen and acidic residual silanols, which cause peak tailing.
-
Polar-Embedded/AQ Columns: Columns with embedded polar groups (e.g., amide, carbamate) or those designed for aqueous stability (AQ) offer alternative selectivity and are more resistant to "phase collapse" in highly aqueous mobile phases, which are often needed to retain polar indazoles.[4][5]
-
Phenyl-Hexyl Columns: These columns offer π-π interactions with the aromatic indazole ring, providing a different selectivity mechanism that can be advantageous for separating structurally similar isomers or impurities.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For highly polar indazole derivatives that show little or no retention on reversed-phase columns, HILIC is a powerful alternative.[4][5] It uses a polar stationary phase with a high-organic mobile phase.
The retention and peak shape of ionizable compounds like indazoles are highly dependent on the mobile phase pH.[6]
-
pH Control: The basic nitrogen atoms in the indazole ring have a pKa (acid dissociation constant) that dictates their ionization state. To ensure a consistent charge state and reproducible retention, the mobile phase must be buffered. A general rule is to set the pH at least 1.5-2 units away from the analyte's pKa.[6][7] For basic indazoles, this often means using an acidic mobile phase (e.g., pH 2.5-3.5) to ensure the molecule is consistently in its protonated, cationic form.
-
Buffer Selection: Choose a buffer with a pKa close to the desired mobile phase pH. For LC-MS compatibility, volatile buffers like formic acid, acetic acid, or ammonium formate/acetate are required. For HPLC-UV, non-volatile buffers like phosphate can be used but must be thoroughly flushed from the system before switching to MS analysis.[8]
-
Organic Modifier: Acetonitrile and methanol are the most common organic modifiers. Acetonitrile generally provides better peak shapes for basic compounds and has a lower viscosity, leading to lower backpressure.[7] However, methanol can offer different selectivity. A screening run comparing the two is often worthwhile.
Diagram: General Workflow for HPLC Method Development
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- 2. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. pharmaguru.co [pharmaguru.co]
Application of Methyl 4-bromo-1-methyl-1H-indazole-6-carboxylate in Parallel Synthesis for Accelerated Drug Discovery
Introduction: The Indazole Scaffold and the Imperative for Chemical Diversity
The indazole core is recognized as a "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous therapeutic agents across a wide range of diseases, including oncology, inflammation, and infectious diseases.[1][2][3] Its bioisosteric relationship with indole allows it to interact with a variety of biological targets, making it a focal point for drug discovery programs.[4] Marketed drugs such as Pazopanib (a multi-kinase inhibitor) and Axitinib (a VEGFR inhibitor) feature the indazole motif, underscoring its clinical significance.[1]
In the quest for novel therapeutics, the ability to rapidly synthesize and screen large, diverse libraries of compounds is paramount. Parallel synthesis has emerged as a cornerstone technology, enabling the simultaneous creation of hundreds to thousands of discrete molecules, thereby accelerating the identification of lead compounds and the exploration of structure-activity relationships (SAR).[5][6][7] This application note provides a detailed guide for leveraging Methyl 4-bromo-1-methyl-1H-indazole-6-carboxylate , a versatile and strategically functionalized building block, in parallel synthesis workflows to generate libraries of novel indazole derivatives.
This guide is designed for researchers, medicinal chemists, and drug development professionals. It offers detailed protocols for key diversification reactions, explains the rationale behind experimental choices, and provides frameworks for library design and execution.
The Strategic Advantage of this compound
The utility of this compound as a scaffold for parallel synthesis stems from its distinct, orthogonally reactive functional handles.
-
The C4-Bromine Atom: This site is primed for palladium-catalyzed cross-coupling reactions. Its position on the electron-deficient pyrazole ring influences its reactivity, making it an excellent handle for introducing aryl, heteroaryl, and amino substituents via Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[4][8][9]
-
The C6-Methyl Ester: This group provides a direct route to a diverse array of amides. The ester can be readily converted to the corresponding carboxylic acid and subsequently coupled with a library of amines, or it can be directly aminated under certain conditions. Amide bonds are a ubiquitous feature in pharmaceuticals, offering a robust way to modulate physicochemical properties and biological activity.[3][10]
-
The N1-Methyl Group: The methylation at the N1 position prevents regioisomerization issues often encountered with NH-indazoles during substitution reactions, ensuring a single, predictable product isomer from each reaction.[11] This is a critical feature for library synthesis, where product purity and structural certainty are essential.
This trifecta of functionalities allows for a multi-dimensional exploration of chemical space around the indazole core, as illustrated below.
Caption: Strategic Diversification Points of the Scaffold.
Experimental Protocols for Parallel Library Synthesis
The following protocols are designed for execution in a 96-well plate format, a standard for high-throughput synthesis.[5] All manipulations should be performed in an inert atmosphere (e.g., using a glovebox or Schlenk line techniques) where necessary, particularly for setting up palladium-catalyzed reactions.
Workflow Overview
The general workflow for library generation involves three main stages: reaction setup, reaction execution and workup, and finally, product purification and analysis.
Caption: General Workflow for Parallel Library Synthesis.
Protocol 1: C4-Arylation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds, ideal for coupling a diverse library of aryl and heteroaryl boronic acids to the C4 position.[4][12]
Rationale for Conditions:
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is an excellent, air-stable pre-catalyst that is highly effective for coupling with bromo-heterocycles.[4][13] It balances high activity with stability, which is crucial for reproducible library synthesis.
-
Base: Potassium carbonate (K₂CO₃) is a moderately strong inorganic base, effective for this transformation and compatible with the ester functionality.[4]
-
Solvent: A mixture of 1,4-dioxane and water is standard, as it effectively solubilizes both the organic substrates and the inorganic base.[8]
Materials:
-
This compound
-
Library of aryl/heteroaryl boronic acids (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, 3-pyridinylboronic acid)
-
Pd(dppf)Cl₂
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Deionized Water
Procedure (per well in a 96-well plate):
-
Scaffold Dispensing: To each well, add 100 µL of a 0.2 M solution of this compound in 1,4-dioxane (20 µmol, 1.0 equiv).
-
Boronic Acid Dispensing: Add 120 µL of a 0.2 M solution of the corresponding boronic acid in 1,4-dioxane (24 µmol, 1.2 equiv).
-
Catalyst and Base Addition: Prepare a stock solution of K₂CO₃ (2 M in water). Prepare a slurry of Pd(dppf)Cl₂ in 1,4-dioxane (e.g., 1.6 mg/mL). Add 30 µL of the K₂CO₃ solution (60 µmol, 3.0 equiv) to each well. Then, add 10 µL of the Pd(dppf)Cl₂ slurry (0.02 µmol, 0.1 mol%).
-
Reaction: Seal the 96-well plate with a pierceable cap mat. Place the plate on a shaker and heat to 90 °C for 12-18 hours.
-
Workup: Cool the plate to room temperature. Add 200 µL of ethyl acetate and 200 µL of water to each well. Shake vigorously and centrifuge to separate the layers.
-
Isolation: Carefully remove the top organic layer using a liquid handler and transfer to a new 96-well collection plate.
-
Purification: The crude product can be purified using parallel flash chromatography or Solid-Phase Extraction (SPE).
| Parameter | Condition | Rationale |
| Scaffold | This compound | Core building block |
| Coupling Partner | Aryl/Heteroaryl Boronic Acid (1.2 equiv) | Introduces diversity at C4 |
| Catalyst | Pd(dppf)Cl₂ (0.1 mol%) | Efficient and reliable for heteroaryl halides[4] |
| Base | K₂CO₃ (3.0 equiv) | Effective base, compatible with ester group[4] |
| Solvent | 1,4-Dioxane / H₂O (e.g., 4:1) | Solubilizes organic and inorganic reagents[8] |
| Temperature | 90 °C | Provides sufficient thermal energy for activation |
| Time | 12-18 hours | Typical for achieving high conversion |
Protocol 2: C4-Amination via Buchwald-Hartwig Coupling
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, allowing the introduction of a wide array of primary and secondary amines.[14][15][16]
Rationale for Conditions:
-
Catalyst System: A combination of Pd₂(dba)₃ (a Pd(0) source) and a bulky, electron-rich phosphine ligand like XPhos is highly effective for coupling aryl bromides, especially electron-deficient ones, with amines.[9] This system often provides high yields under relatively mild conditions.
-
Base: Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base required to deprotonate the amine or the palladium-amine complex, facilitating the catalytic cycle.[9]
-
Solvent: Anhydrous toluene is a common solvent for this reaction, as it is non-protic and has a suitable boiling point.[9]
Materials:
-
This compound
-
Library of primary/secondary amines (e.g., morpholine, piperidine, benzylamine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
Procedure (per well in a 96-well plate, performed in a glovebox):
-
Plate Preparation: To each well of a 96-well plate, add this compound (5.1 mg, 20 µmol, 1.0 equiv).
-
Catalyst/Ligand Addition: Add a pre-mixed solution of Pd₂(dba)₃ (0.18 mg, 0.2 µmol, 1 mol% Pd) and XPhos (0.19 mg, 0.4 µmol, 2 mol%) in 50 µL of toluene.
-
Base Addition: Add NaOtBu (2.7 mg, 28 µmol, 1.4 equiv).
-
Amine Dispensing: Add 100 µL of a 0.24 M solution of the corresponding amine in toluene (24 µmol, 1.2 equiv).
-
Reaction: Seal the plate and place on a shaker, heating to 110 °C for 16-24 hours.
-
Workup: Cool to room temperature. Quench by adding 200 µL of saturated aqueous ammonium chloride. Add 200 µL of ethyl acetate, shake, and centrifuge.
-
Isolation & Purification: Transfer the organic layer to a new plate. Purification can be achieved using scavenger resins (e.g., silica-based sulfonic acid resin to remove excess amine) followed by filtration, or via preparative HPLC.[5][7]
| Parameter | Condition | Rationale |
| Scaffold | This compound | Core building block |
| Coupling Partner | Primary/Secondary Amine (1.2 equiv) | Introduces diversity at C4 |
| Catalyst | Pd₂(dba)₃ (1 mol% Pd) / XPhos (2 mol%) | High activity for C-N coupling with aryl bromides[9] |
| Base | NaOtBu (1.4 equiv) | Strong, non-nucleophilic base essential for catalysis[9] |
| Solvent | Toluene (anhydrous) | Anhydrous, non-protic solvent |
| Temperature | 110 °C | Promotes efficient catalytic turnover |
| Time | 16-24 hours | Ensures completion with various amines |
Protocol 3: C6-Amidation via Saponification and Amide Coupling
This two-step sequence first converts the C6-ester to a carboxylic acid, which is then coupled with a library of amines to generate diverse amides.
Step 3A: Parallel Saponification
-
Setup: To each well containing the product from Protocol 1 or 2 (or the starting material) (approx. 20 µmol), add 150 µL of a 4:1 mixture of THF:Methanol.
-
Hydrolysis: Add 50 µL of 2 M aqueous Lithium Hydroxide (LiOH) (100 µmol, 5 equiv).
-
Reaction: Seal the plate and shake at 50 °C for 4-6 hours, or until LC-MS analysis confirms complete conversion to the carboxylic acid.
-
Workup: Neutralize by adding 50 µL of 2 M HCl. Evaporate the solvents under vacuum. The resulting crude carboxylic acid can be used directly in the next step.
Step 3B: Parallel Amide Coupling Rationale for Conditions:
-
Coupling Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a highly efficient and rapid peptide coupling reagent that minimizes side reactions and works well for a broad range of amines.[8][10]
-
Base: DIPEA (N,N-Diisopropylethylamine) is a non-nucleophilic hindered base used to scavenge the acid formed during the reaction without competing with the amine nucleophile.[8]
Materials:
-
Crude carboxylic acid from Step 3A
-
Library of primary/secondary amines
-
HATU
-
DIPEA
-
DMF (anhydrous)
Procedure (per well in a 96-well plate):
-
Reagent Preparation: Prepare a 0.2 M solution of the crude carboxylic acid in DMF. Prepare a 0.24 M solution of each library amine in DMF. Prepare a 0.22 M "activation cocktail" of HATU and DIPEA in DMF (1.1 equiv HATU, 2.0 equiv DIPEA relative to the acid).
-
Setup: To each well, add 100 µL of the carboxylic acid solution (20 µmol, 1.0 equiv).
-
Amine Addition: Add 100 µL of the corresponding amine solution (24 µmol, 1.2 equiv).
-
Coupling: Add 100 µL of the HATU/DIPEA activation cocktail.
-
Reaction: Seal the plate and shake at room temperature for 4-12 hours. Monitor by LC-MS.
-
Workup & Purification: Dilute with ethyl acetate and wash with water and brine. The crude amides can be purified by preparative HPLC for high-purity samples.[3]
Library Purification and Analysis
Purification is a critical bottleneck in parallel synthesis. For libraries, high-throughput methods are essential.
-
Solid-Phase Extraction (SPE): Useful for removing inorganic salts and polar reagents.
-
Scavenger Resins: Polymer-bound reagents that react with and remove excess starting materials or reagents (e.g., isocyanate resins for excess primary amines, sulfonic acid resins for basic amines).[5][7]
-
Parallel Preparative HPLC: The gold standard for obtaining high-purity compounds, though it is lower throughput.[3]
All final compounds should be analyzed by LC-MS to confirm identity (mass) and purity. For representative compounds from the library, ¹H NMR should be obtained to confirm structure.
Conclusion
This compound is an exceptionally valuable scaffold for parallel synthesis. Its well-defined and orthogonally reactive sites at the C4 and C6 positions allow for the rapid and systematic generation of large, diverse chemical libraries through robust and well-established synthetic methodologies like Suzuki, Buchwald-Hartwig, and amide couplings. By employing the protocols outlined in this guide, drug discovery teams can efficiently explore the chemical space around the privileged indazole core, significantly accelerating the journey from a starting scaffold to a promising clinical candidate.
References
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Parlow, J. J., Devraj, R. V., & South, M. S. (1999). Solution-Phase Chemical Library Purification Strategies Based on Principles of Complementary Molecular Reactivity and Molecular Recognition. Journal of the American Chemical Society, 121(32), 7541-7542. Available at: [Link]
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Sharma, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]
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Khan, I., et al. (2020). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Current Medicinal Chemistry, 27(30), 5048-5073. Available at: [Link]
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Baxendale, I. R. (2010). Parallel-compound synthesis: methodology for accelerating drug discovery. Drug Discovery Today, 15(1-2), 31-38. Available at: [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. Available at: [Link]
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Marion, N., & Nolan, S. P. (2008). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Organic Letters, 10(17), 3797-3800. Available at: [Link]
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Mills, A. D., et al. (2007). Synthesis of a library of 2-alkyl-3-alkyloxy-2H-indazole-6-carboxamides. Journal of Combinatorial Chemistry, 9(1), 171-177. Available at: [Link]
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St-Jean, F., & Rej, R. (2018). In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 9(10), 961-965. Available at: [Link]
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Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. Available at: [Link]
-
Hartwig, J. F. (2010). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
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Kumar, A., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 14(1), 224-235. Available at: [Link]
-
Maccari, R., et al. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 19(6), 7496-7511. Available at: [Link]
-
Wong, Y-C., et al. (2021). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Molecules, 26(16), 4995. Available at: [Link]
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Yale University. (n.d.). Purification. Keck Oligo Synthesis Resource. Available at: [Link]
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ResearchGate. (n.d.). Screening of palladium catalysts for the Suzuki coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. Available at: [Link]
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Daoui, O., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 7107-7114. Available at: [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl 1H-indazole-6-carboxylate: A Key Intermediate. Available at: [Link]
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Chen, C-Y., et al. (2012). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic Letters, 14(10), 2622-2625. Available at: [Link]
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Kumar, R., et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. Scientific Reports, 14(1), 9494. Available at: [Link]
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ResearchGate. (n.d.). (A) Synthesis of methyl 1-(4-aminophenyl)-1H-indazole-3-carboxylate for use in coupling with synthesized (B) para-ureido carboxylic acids 7a–7k. Available at: [Link]
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Nguyen, T. T. L., et al. (2020). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Advances, 10(73), 44889-44900. Available at: [Link]
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Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5789-5801. Available at: [Link]
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Application Note: Strategic Derivatization of the Carboxylate Group for Library Synthesis
Abstract
The carboxylic acid moiety is a cornerstone functional group in medicinal chemistry, prevalent in a vast array of bioactive molecules. Its effective derivatization is a critical step in the construction of compound libraries for drug discovery, enabling the systematic exploration of structure-activity relationships (SAR). This guide provides a comprehensive overview of established and robust strategies for the derivatization of carboxylates, with a focus on amide bond formation and esterification. We delve into the mechanistic underpinnings of various coupling reactions, offer a comparative analysis of common reagents, and present detailed, field-proven protocols for both solution-phase and solid-phase synthesis. Furthermore, we address the critical downstream processes of high-throughput purification and analytical characterization essential for ensuring the quality and integrity of synthesized libraries.
Introduction: The Carboxylate Group as a Gateway to Molecular Diversity
In the landscape of drug discovery, the synthesis of diverse and well-characterized compound libraries is paramount for identifying and optimizing lead candidates. The carboxylic acid functional group serves as an ideal synthetic handle for generating molecular diversity due to its versatile reactivity. By converting the carboxylate into various derivatives, such as amides and esters, researchers can modulate a wide range of physicochemical and pharmacological properties, including:
-
Potency and Selectivity: Altering substituents on the amide or ester can directly influence interactions with biological targets.
-
Pharmacokinetic Profile (ADME): Derivatization can impact absorption, distribution, metabolism, and excretion properties, such as membrane permeability and metabolic stability.
-
Physicochemical Properties: Solubility, lipophilicity, and hydrogen bonding capacity can be fine-tuned through derivatization.
This application note is designed to equip researchers, scientists, and drug development professionals with the knowledge and practical protocols to effectively leverage carboxylate derivatization in their library synthesis campaigns.
Core Strategies for Carboxylate Derivatization
The two most prevalent and reliable strategies for derivatizing carboxylic acids in a library synthesis context are amide bond formation and esterification. The choice between these transformations depends on the desired properties of the final compounds and the overall synthetic strategy.
Amide Bond Formation: The Workhorse of Medicinal Chemistry
The formation of an amide bond is one of the most frequently employed reactions in medicinal chemistry.[1] This is due to the high stability of the amide linkage and its ability to participate in hydrogen bonding, a key interaction in many protein-ligand binding events. The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires activation of the carboxylic acid. This is typically achieved using coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group.
The general mechanism for most coupling-reagent-mediated amide bond formations involves a two-step process:
-
Activation of the Carboxylic Acid: The coupling reagent reacts with the carboxylic acid to form a highly reactive intermediate, such as an O-acylisourea, a symmetrical or mixed anhydride, or an active ester.[2]
-
Nucleophilic Acyl Substitution: The amine then attacks the carbonyl carbon of the activated intermediate, leading to the formation of a tetrahedral intermediate which subsequently collapses to form the stable amide bond and a byproduct derived from the coupling reagent.
The selection of an appropriate coupling reagent is critical for the success of amide bond formation, influencing reaction efficiency, yield, and the degree of side reactions, most notably racemization of chiral centers.[3] Below is a comparison of commonly used classes of coupling reagents.
| Coupling Reagent Class | Examples | Advantages | Disadvantages | Key Considerations |
| Carbodiimides | DCC, DIC, EDC | Inexpensive, widely used.[2] | Can cause racemization, DCC byproduct (DCU) can be difficult to remove by filtration. | Often used with additives like HOBt or HOAt to suppress racemization and improve yields.[4] EDC is water-soluble, making it suitable for aqueous reactions and simplifying byproduct removal.[5] |
| Phosphonium Salts | BOP, PyBOP, PyAOP | High reactivity, low racemization.[5] | Can be more expensive, byproducts can be difficult to remove. | PyAOP is generally more reactive than PyBOP. |
| Uronium/Aminium Salts | HBTU, HATU, HCTU, TBTU | High efficiency, fast reaction times, low racemization.[3][5] | Can be sensitive to moisture. | HATU is often considered one of the most effective coupling reagents, particularly for sterically hindered substrates.[3] |
This protocol provides a general framework for amide bond formation in solution, which can be adapted for parallel synthesis in multi-well plates.
Materials:
-
Carboxylic acid (1.0 equiv)
-
Amine (1.0-1.2 equiv)
-
Coupling Reagent (e.g., HATU, 1.1 equiv)
-
Organic Base (e.g., DIPEA, 2.0-3.0 equiv)
-
Anhydrous polar aprotic solvent (e.g., DMF, NMP, or DCM)
-
Reaction vessels (e.g., vials or 96-well plates)
-
Stirring apparatus
Procedure:
-
Preparation: In a clean, dry reaction vessel, dissolve the carboxylic acid in the chosen anhydrous solvent.
-
Activation: Add the coupling reagent (e.g., HATU) and the organic base (e.g., DIPEA) to the solution. Stir the mixture at room temperature for 15-30 minutes to allow for the pre-activation of the carboxylic acid. The formation of the active ester can often be monitored by LC-MS.
-
Amine Addition: Add the amine to the reaction mixture.
-
Reaction: Stir the reaction at room temperature. Reaction times can vary from 1 to 24 hours depending on the reactivity of the substrates. Monitor the reaction progress by a suitable analytical technique such as LC-MS or TLC.
-
Work-up and Purification: Upon completion, the reaction mixture can be worked up by aqueous extraction to remove excess reagents and byproducts. The crude product is then purified, typically by preparative HPLC or flash chromatography. For library synthesis, high-throughput purification methods are often employed.[6]
Rationale Behind Experimental Choices:
-
Stoichiometry: A slight excess of the amine and coupling reagent is often used to drive the reaction to completion. The amount of base is typically double that of the coupling reagent to neutralize the acid formed during the reaction and to deprotonate the amine.
-
Solvent: Polar aprotic solvents like DMF and NMP are excellent choices as they can dissolve a wide range of substrates and reagents. DCM is also a common choice, particularly for less polar substrates. The use of anhydrous solvents is crucial to prevent hydrolysis of the activated intermediate.
-
Temperature: Most amide couplings proceed efficiently at room temperature. In cases of sterically hindered substrates or less reactive amines, gentle heating may be required.
Esterification: An Alternative Route to Diversity
Esterification provides another valuable method for derivatizing carboxylic acids, leading to compounds with distinct physicochemical properties compared to their amide counterparts. The Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol, is a classic and reliable method, particularly for combinatorial approaches.[7][8][9][10][11]
The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution reaction.
This protocol is designed for the parallel synthesis of an ester library in a multi-well plate format.
Materials:
-
Array of carboxylic acids (1.0 equiv)
-
Array of alcohols (1.5-3.0 equiv)
-
Strong acid catalyst (e.g., concentrated H₂SO₄)
-
High-boiling point solvent (e.g., toluene or dioxane)
-
96-well reaction block with a reflux condenser or sealing mat suitable for elevated temperatures
-
Heating and stirring apparatus
Procedure:
-
Reagent Plating: Dispense the carboxylic acids into the wells of the reaction block. To each well containing a specific carboxylic acid, add the corresponding alcohol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to each well.
-
Reaction: Seal the reaction block and heat the mixture to reflux with stirring. The reaction time can range from 4 to 24 hours. The progress can be monitored by taking small aliquots for LC-MS analysis.
-
Work-up: After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: The organic layers are then typically subjected to high-throughput purification.
Rationale Behind Experimental Choices:
-
Excess Alcohol: Using an excess of the alcohol helps to drive the equilibrium towards the formation of the ester, in accordance with Le Châtelier's principle.[8]
-
Acid Catalyst: A strong acid is required to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.
-
Heating: The reaction is typically performed at elevated temperatures to increase the reaction rate.
-
Removal of Water: In some setups, a Dean-Stark apparatus can be used to remove the water formed during the reaction, further driving the equilibrium towards the products.
Solid-Phase Synthesis: A Powerful Tool for Library Generation
Solid-phase synthesis offers several advantages for library production, including simplified purification and the ability to drive reactions to completion by using a large excess of reagents. The carboxylic acid can be attached to a solid support (resin) and then derivatized, or a resin-bound amine can be reacted with a library of carboxylic acids.
High-Throughput Purification and Analysis
The generation of a compound library is only as valuable as the quality of its constituents. Therefore, robust purification and analytical characterization are indispensable steps in the workflow.
Purification Strategies
For libraries synthesized in parallel, high-throughput purification techniques are essential.[6]
-
Preparative Reversed-Phase HPLC (RP-HPLC): This is the most common method for purifying compound libraries. Automated systems with mass-spectrometric triggering allow for the selective collection of the desired products.[12][13][14]
-
Supercritical Fluid Chromatography (SFC): SFC is emerging as a powerful and "greener" alternative to RP-HPLC, offering faster separations and reduced solvent consumption.[15]
-
Polymer-Assisted Purification: This technique involves using scavenger resins to remove excess reagents and byproducts, simplifying the work-up process.[6]
Analytical Characterization
Ensuring the identity, purity, and quantity of each compound in a library is crucial for the reliability of subsequent biological screening data.[15][16]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for high-throughput analysis, providing information on both the purity and identity of the synthesized compounds.[12][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and is often used to confirm the structure of a representative subset of the library or for troubleshooting. High-throughput NMR techniques are also available.[12]
-
Fourier Transform Infrared (FT-IR) Spectroscopy: FT-IR can be used to monitor the progress of reactions, particularly in solid-phase synthesis, by observing the appearance or disappearance of characteristic carbonyl stretches.[12]
Conclusion
The derivatization of the carboxylate group is a fundamental and powerful strategy in the synthesis of compound libraries for drug discovery. A thorough understanding of the reaction mechanisms, the judicious selection of reagents and conditions, and the implementation of robust purification and analytical workflows are essential for the successful generation of high-quality libraries. The protocols and insights provided in this application note offer a solid foundation for researchers to design and execute effective carboxylate derivatization strategies, ultimately accelerating the discovery of novel therapeutic agents.
References
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Birney, D. M., & Starnes, S. D. (n.d.). Parallel Combinatorial Esterification: A Simple Experiment for Use in the Second-Semester Organic Chemistry Laboratory. Journal of Chemical Education. [Link]
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Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
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Contour-Galcera, M. O. (2003). Purification strategies for combinatorial and parallel chemistry. Combinatorial Chemistry & High Throughput Screening, 6(1), 11-27. [Link]
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Zhang, B. (2018). Chapter 27. Existing and emerging strategies for the analytical characterization and profiling of compound libraries. ResearchGate. [Link]
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Reddy, B. V. S., et al. (2012). A convenient protocol for amide bond formation for electron deficient amines and carboxylic acids is described. PMC. [Link]
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HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]
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Birney, D. M., & Starnes, S. D. (2001). Parallel combinatorial esterification: A simple experiment for use in the second-semester organic chemistry laboratory. Journal of Chemical Education, 78(1), 57. [Link]
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Sipes, N. S., et al. (2017). Analytical Quality Evaluation of the Tox21 Compound Library. Chemical Research in Toxicology, 30(10), 1835-1847. [Link]
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Kyranos, J. N., et al. (2001). High-throughput techniques for compound characterization and purification. Current Opinion in Drug Discovery & Development, 4(6), 719-728. [Link]
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Wade, P. A., et al. (2006). A Simple Combinatorial Experiment Based on Fischer Esterification. An Experiment Suitable for the First-Semester Organic Chemistry Lab. Journal of Chemical Education, 83(6), 915. [Link]
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Bing, A. (Ed.). (2004). Analytical Methods in Combinatorial Chemistry (2nd ed.). CRC Press. [Link]
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Whitlock, C. R., & Bishop, P. A. (2003). A Streamlined Combinatorial Esterification. The Chemical Educator, 8(6), 352-352. [Link]
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Rose, M. J. (2001). Solid-phase analytical derivatization: enhancement of sensitivity and selectivity of analysis. Journal of Chromatography A, 925(1-2), 1-18. [Link]
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Wade, P. A., et al. (2006). A Simple Combinatorial Experiment Based on Fischer Esterification. An Experiment Suitable for the First-Semester Organic Chemistry Lab. ResearchGate. [Link]
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Frontier Laboratories. (2022). 5 Analytical Techniques for Characterizing Unknown Samples. Frontier Laboratories. [Link]
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Shimadzu Scientific Instruments. (2023). Preparative Purification Solutions in Drug Discovery Synthesis. YouTube. [Link]
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Pergament, E., & Alabugin, I. (2014). Little artifices of huge libraries: Secrets of parallel liquid-phase synthesis. ResearchGate. [Link]
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Jankech, T., et al. (2024). Derivatization of carboxylic groups prior to their LC analysis – A review. ResearchGate. [Link]
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Jankech, T., et al. (2024). Derivatization of carboxylic groups prior to their LC analysis – A review. Analytica Chimica Acta, 1300, 342435. [Link]
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Taros Discovery. (n.d.). HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY. Taros Discovery. [Link]
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Jankech, T., et al. (2024). Derivatization of carboxylic groups prior to their LC analysis – A review. OUCI. [Link]
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Xu, Y. (2023). Recent Advances in Library Synthesis to Accelerate Medicinal Chemistry Research. YouTube. [Link]
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Coon, J. J., et al. (2010). Chemical derivatization of peptide carboxyl groups for highly efficient electron transfer dissociation. PMC. [Link]
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Higashi, T. (2016). Derivatisation of carboxylic acid groups in pharmaceuticals for enhanced detection using liquid chromatography with electrospray ionisation tandem mass spectrometry. ResearchGate. [Link]
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Chemistry LibreTexts. (2023). Derivatization. Chemistry LibreTexts. [Link]
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Various Authors. (n.d.). Synthesis of Carboxylic Acids, Esters and their Derivatives. ResearchGate. [Link]
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Various Authors. (n.d.). 20.2.1.2.11 Synthesis of Carboxylic Acids from Carboxylic Acid Derivatives. ResearchGate. [Link]
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Jasperse, J. (n.d.). Chem 360 Jasperse Ch. 20, 21 Notes. Carboxylic Acids, Esters, Amides, Acid-Chlorides. [Link]
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Britannica. (n.d.). Carboxylic acid - Synthesis, Reactions, Properties. Britannica. [Link]
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Application Note: A Guide to the Regioselective Functionalization of the Indazole Scaffold
Audience: Researchers, scientists, and drug development professionals.
Abstract: The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] Its structural and electronic properties make it an effective bioisostere for the indole ring, and it is a key component in numerous FDA-approved drugs, including kinase inhibitors like Pazopanib and PARP inhibitors like Niraparib.[2][3] However, the successful exploitation of this scaffold is critically dependent on the ability to control the site of chemical modification. The indazole ring presents multiple potential reaction sites: two distinct nitrogen atoms (N1 and N2) and five C-H bonds, each with different reactivity. This guide provides a comprehensive overview of field-proven strategies and detailed protocols for achieving high regioselectivity in the functionalization of the indazole core, empowering chemists to synthesize target molecules with precision and efficiency.
The Challenge of Regioselectivity: Understanding the Indazole Core
The primary challenge in indazole chemistry stems from its electronic structure. The scaffold exists as two principal tautomers, the thermodynamically more stable 1H-indazole and the 2H-indazole.[4][5] Direct functionalization, particularly alkylation, often yields a mixture of N1 and N2 isomers, complicating purification and reducing the yield of the desired product.[5][6] Furthermore, the C-H bonds at positions C3, C4, C5, C6, and C7 exhibit different levels of reactivity, requiring distinct chemical strategies for their selective modification.[7]
A logical approach to functionalizing the indazole scaffold requires a clear decision-making process based on the desired substitution pattern.
Caption: Standard IUPAC numbering of the 1H-indazole scaffold.
Strategic Decision Framework for Indazole Functionalization
The choice of methodology is dictated by the target position. The following workflow outlines a general decision-making process for selecting an appropriate strategy.
Caption: Decision workflow for regioselective indazole functionalization.
N-Functionalization: Controlling the N1/N2 Regioisomers
The selective functionalization of either nitrogen atom is a frequent objective in drug design. The outcome of N-alkylation is highly dependent on the reagents, base, and solvent system, which collectively influence the kinetic versus thermodynamic pathway.
Strategies for N1-Selective Functionalization
Achieving N1 selectivity, particularly for C3-unsubstituted indazoles, has historically been challenging.[8] However, specific classes of electrophiles have been identified that strongly favor the N1 position, likely through a thermodynamically controlled process.[9] The use of α-halo esters, ketones, amides, or nitriles in the presence of a mild base like cesium carbonate provides reliable and high N1 selectivity.[6][8]
Causality: The high N1 selectivity with these reagents is thought to arise from an initial, reversible alkylation at N2, followed by an intramolecular rearrangement or equilibration to the more thermodynamically stable N1-substituted product.[8]
Protocol 3.1: N1-Selective Alkylation with Methyl Bromoacetate [6]
-
Setup: To a solution of the starting indazole (1.0 eq) in dimethylformamide (DMF, 0.3 M), add cesium carbonate (Cs₂CO₃, 3.0 eq).
-
Reagent Addition: Add methyl 2-bromoacetate (2.0 eq) to the suspension at room temperature.
-
Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure N1-alkylated indazole.
| Substrate (Indazole) | N1:N2 Ratio | Isolated Yield (N1) | Reference |
| 6-Nitroindazole | >200:1 | 85% | [6] |
| 5-Methoxyindazole | 24:1 | 79% | [6] |
| Unsubstituted | 19:1 | 75% | [6] |
Strategies for N2-Selective Functionalization
While N1-alkylation is often the thermodynamic preference, N2-functionalized indazoles are also valuable and can be accessed through specific catalytic systems that override the inherent reactivity of the scaffold.
Causality: Copper-catalyzed cross-coupling with hypervalent iodine reagents, such as diaryliodonium salts, provides excellent N2 selectivity. DFT calculations suggest that while the N1-copper complex is thermodynamically favored, mild reaction conditions prevent the isomerization required to form it, leading to selective reaction through the kinetically accessible N2-copper complex.[10] Another highly effective method involves the use of TfOH with diazo compounds, which proceeds under metal-free conditions to give exclusively N2-products.[11]
Protocol 3.2: N2-Selective Arylation using a Copper Catalyst [10]
-
Setup: In a reaction vial, combine the starting 1H-indazole (1.0 eq), diphenyliodonium triflate (1.2 eq), and copper(I) chloride (CuCl, 0.05 eq).
-
Solvent Addition: Add 1,2-dichloroethane (DCE) as the solvent.
-
Reaction: Stir the mixture at 60 °C for 16 hours. Monitor by LC-MS.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with dichloromethane (DCM).
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to yield the pure 2-aryl-2H-indazole.
| Indazole Substrate | Arylating Agent | Yield (N2) | Reference |
| Unsubstituted | Diphenyliodonium triflate | 95% | [10] |
| 6-Bromoindazole | Diphenyliodonium triflate | 87% | [10] |
| 5-Nitroindazole | Dimesityliodonium triflate | 72% | [10] |
C3-Functionalization: Modifying the Pyrazole Ring
The C3 position is a frequent site for diversification due to its susceptibility to both deprotonation (after N-protection) and transition-metal-catalyzed C-H activation.[12][13]
Strategy 1: Two-Step Halogenation and Cross-Coupling
This is arguably the most robust and widely used method for introducing aryl, heteroaryl, or vinyl groups at C3. The strategy involves the initial, highly regioselective halogenation of the C3 position, followed by a standard palladium-catalyzed cross-coupling reaction.
Causality: The C3-proton is the most acidic C-H proton on the pyrazole ring, making it susceptible to halogenation under basic conditions (for iodination) or with electrophilic halogenating agents like N-bromosuccinimide (NBS).[12] The resulting 3-haloindazole is an ideal substrate for Suzuki, Stille, Sonogashira, or Buchwald-Hartwig cross-coupling reactions.
Protocol 4.1: C3-Iodination and Suzuki Cross-Coupling [12]
Step A: C3-Iodination
-
Setup: Dissolve the N-protected or unprotected indazole (1.0 eq) in DMF.
-
Reagent Addition: Add potassium hydroxide (KOH, 3.0 eq) followed by iodine (I₂, 1.5 eq) portion-wise at room temperature.
-
Reaction: Stir for 2-4 hours until the starting material is consumed (monitored by TLC).
-
Work-up: Quench the reaction with aqueous sodium thiosulfate solution until the iodine color disappears. Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. The crude 3-iodoindazole is often pure enough for the next step.
Step B: Suzuki Cross-Coupling
-
Setup: To a degassed solution of 3-iodoindazole (1.0 eq) and the desired boronic acid (1.5 eq) in a solvent mixture like dioxane/water (4:1), add a base such as sodium carbonate (Na₂CO₃, 3.0 eq).
-
Catalyst Addition: Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq).
-
Reaction: Heat the mixture at 80-100 °C under an inert atmosphere (N₂ or Ar) for 6-12 hours.
-
Work-up & Purification: Cool the reaction, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. Purify the residue by column chromatography to obtain the 3-arylindazole.
Strategy 2: N2-Directed C3-Lithiation
For the introduction of a wider range of functional groups via electrophilic trapping, directed metalation is a powerful tool. Protecting the N2 position with a directing group, such as the 2-(trimethylsilyl)ethoxymethyl (SEM) group, facilitates clean deprotonation at C3.[14]
Causality: The SEM group at N2 sterically hinders approach to the N1 position while its ethereal oxygen can coordinate with the lithium cation of the organolithium base, directing deprotonation specifically to the adjacent C3 position.[14] The resulting C3-lithiated indazole is a potent nucleophile that can react with a wide variety of electrophiles.
Caption: Simplified catalytic cycle for direct C-H arylation of indazoles.
Protocol 4.2: SEM-Directed C3-Functionalization [14]
Step A: N2-SEM Protection
-
Setup: Cool a solution of indazole (1.0 eq) in anhydrous THF to 0 °C under an inert atmosphere.
-
Deprotonation: Add sodium hydride (NaH, 60% dispersion in oil, 1.1 eq) portion-wise and allow the mixture to warm to room temperature for 30 minutes.
-
Electrophile Addition: Cool the mixture back to 0 °C and add SEM-Cl (1.2 eq) dropwise. Stir at room temperature overnight.
-
Work-up & Purification: Carefully quench with water, extract with ether, and purify by column chromatography to separate the N1- and N2-SEM-indazole isomers. The N2 isomer is typically the major product under these conditions.
Step B: C3-Lithiation and Electrophilic Quench
-
Setup: Dissolve the purified N2-SEM-indazole (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Lithiation: Add n-butyllithium (n-BuLi, 1.1 eq) dropwise and stir at -78 °C for 1 hour.
-
Electrophilic Trap: Add the desired electrophile (e.g., iodomethane, benzaldehyde, DMF; 1.2 eq) and stir for an additional 1-2 hours at -78 °C before allowing the reaction to slowly warm to room temperature.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Extract with an organic solvent, dry, and concentrate.
-
Deprotection (if required): The SEM group can be removed by treatment with tetrabutylammonium fluoride (TBAF) in THF or with aqueous HCl in ethanol.[14] Purify the final product by chromatography.
Advanced C-H Functionalization of the Benzene Ring
While less common, functionalization of the carbocyclic ring (C4-C7) is crucial for late-stage diversification of lead compounds. These positions are generally less reactive and require the installation of a directing group (DG) on one of the nitrogen atoms to enable transition-metal-catalyzed C-H activation.[15][16]
-
C7-Functionalization: An amide directing group (e.g., pivaloyl or N,N-diisopropylcarbamoyl) installed at the N1 position can direct rhodium-catalyzed C7-olefination and alkylation.[16]
-
C5-Functionalization: Methods for selective C5 functionalization are emerging, often leveraging more complex directing group strategies or exploiting the inherent electronic biases of substituted indazoles.[16]
These advanced methods offer powerful ways to access novel chemical space but typically require more bespoke reaction development compared to N- or C3-functionalization.
Conclusion
The regioselective functionalization of the indazole scaffold is a mature yet evolving field. A firm understanding of the interplay between substrate electronics, reagent choice, and reaction conditions allows for precise control over substitution patterns. Classical methods, such as controlled N-alkylation and C3-halogenation/cross-coupling, remain highly reliable and scalable. Concurrently, modern methodologies based on directed C-H activation and photoredox catalysis are continuously expanding the toolkit, enabling the synthesis of increasingly complex and diverse indazole derivatives for drug discovery and materials science.[17][18]
References
-
Giraud, F., Anizon, F., & Moreau, P. (2022). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Targets in Heterocyclic Systems, 25, 100-127. [Link]
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Tariq, M., et al. (2023). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 28(15), 5849. [Link]
-
MDPI. (2023). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. [Link]
-
Buchanan, D. J., et al. (2020). Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. Journal of the American Chemical Society, 142(23), 10550-10556. [Link]
-
Yang, Z., Yu, J., & Pan, C. (2022). Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry, 20, 7746-7764. [Link]
-
Li, Y., et al. (2015). Photocatalytic Direct C3-Amidation of 2H-Indazole. The Journal of Organic Chemistry, 80(12), 6101-6108. [Link]
-
ResearchGate. (2022). C-H functionalization of 2H-indazole. ResearchGate. [Link]
-
Kallan, N. C., & Halcomb, R. L. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of Organic Chemistry, 71(14), 5392-5395. [Link]
-
Hunt, K. W., et al. (2009). Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. Organic Letters, 11(21), 4838-4841. [Link]
-
American Chemical Society. (2020). Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. JACS. [Link]
-
PubMed. (2020). Highly Enantioselective Synthesis of Indazoles With a C3-Quaternary Chiral Center Using CuH Catalysis. PubMed. [Link]
-
ResearchGate. (2022). Recent Advances in C–H Functionalization of 2H-Indazoles. ResearchGate. [Link]
-
Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 39, 127901. [Link]
-
Hunt, K. W., et al. (2009). Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. ACS Publications. [Link]
-
Ghorai, P., et al. (2020). C(sp2)–H Functionalization of 2H-Indazoles at C3-Position via Palladium(II)-Catalyzed Isocyanide Insertion Strategy Leading to Diverse Heterocycles. The Journal of Organic Chemistry, 85(3), 1339-1353. [Link]
-
Chen, C-Y., et al. (2013). Visible light photoredox catalysis: synthesis of indazolo[2,3-a]quinolines from 2-(2-nitrophenyl)-1,2,3,4-tetrahydroquinolines. Organic Letters, 15(18), 4880-4883. [Link]
-
American Chemical Society. (2013). Visible Light Photoredox Catalysis: Synthesis of Indazolo[2,3-a]quinolines from 2-(2-Nitrophenyl)-1,2,3,4-tetrahydroquinolines. Organic Letters. [Link]
-
Rivera-Mondragón, A., et al. (2021). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 26(11), 3350. [Link]
-
Ghosh, D., et al. (2022). Visible light-induced functionalization of indazole and pyrazole: a recent update. Chemical Communications, 58, 4435-4455. [Link]
-
Singsardar, M., et al. (2024). Rh(II)-Catalysed N2-Selective Arylation of Benzotriazoles and Indazoles using Quinoid Carbenes via 1,5-H Shift. ChemRxiv. [Link]
-
ResearchGate. (2010). ChemInform Abstract: Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. ResearchGate. [Link]
-
Semantic Scholar. (2009). Selective synthesis of 1-functionalized-alkyl-1H-indazoles. Semantic Scholar. [Link]
-
National Center for Biotechnology Information. (2019). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. PMC. [Link]
-
Brown, A. D., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14, 13745-13752. [Link]
-
Royal Society of Chemistry. (2022). Recent advances in C–H functionalization of 2H-indazoles. RSC Publishing. [Link]
-
El Kazzouli, S. (2019). C-H functionalisation of indazoles and azaindazoles. Hilaris Publisher. [Link]
-
Alam, M. M., & Keating, M. J. (2020). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]
-
Wang, Y., et al. (2020). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications, 56, 12691-12694. [Link]
-
Kumar, V., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]
-
Hajra, A., & Zyryanov, G. V. (2020). REGIOSELECTIVE C−H FUNCTIONALIZATION OF INDAZOLES AND IMIDAZOPYRIDINES. Ural Federal University. [Link]
-
Alam, M. M., & Keating, M. J. (2020). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 16, 2156-2166. [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of Methyl 4-bromo-1-methyl-1H-indazole-6-carboxylate
Welcome to the technical support guide for the purification of Methyl 4-bromo-1-methyl-1H-indazole-6-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the purification of this important indazole derivative. Indazole-containing compounds are significant in medicinal chemistry, serving as crucial intermediates in the synthesis of a wide array of biologically active molecules.[1][2][3] The purity of these intermediates is critical for the success of subsequent synthetic steps and the overall quality of the final active pharmaceutical ingredient (API).
This guide offers practical, experience-based advice to help you overcome common challenges encountered during the purification process.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: My final product is contaminated with unreacted starting material (e.g., 6-bromo-1H-indazole).
Root Cause Analysis: This is a common issue stemming from incomplete methylation or bromination reactions. The physical properties of the starting material and the desired product can be very similar, making separation challenging.
Solution:
-
Column Chromatography: This is the most effective method for separating compounds with close polarities.[4][5]
-
Mobile Phase (Eluent): A gradient elution is recommended. Start with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate. This will allow the less polar desired product to elute first, followed by the more polar starting material. The optimal solvent system should be determined by thin-layer chromatography (TLC) beforehand, aiming for a retention factor (Rf) of approximately 0.2 to 0.3 for the target compound.[5]
-
Pro-Tip: Dry loading the crude product onto silica gel before loading it onto the column can improve separation efficiency.[4]
-
Recrystallization (If applicable): If the starting material and product have significantly different solubilities in a particular solvent, recrystallization can be an effective purification method.[6]
-
Solvent Screening: Test a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) to find one where the desired product is highly soluble at elevated temperatures but poorly soluble at room temperature, while the impurity remains in solution upon cooling.[6]
-
Issue 2: The presence of isomeric impurities, such as Methyl 4-bromo-2-methyl-2H-indazole-6-carboxylate, is detected.
Root Cause Analysis: During the N-methylation of the indazole ring, reaction conditions can sometimes lead to the formation of the N2-methylated isomer in addition to the desired N1-methylated product.[7] Separating these isomers can be difficult due to their similar structures and properties.
Solution:
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For challenging separations of isomers, reversed-phase preparative HPLC is often the most powerful tool.
-
Stationary Phase: A C18 column is a common choice for reversed-phase chromatography.
-
Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol is typically used. The addition of a small amount of an acid (e.g., formic acid or trifluoroacetic acid) or a buffer can improve peak shape for ionizable compounds.[8]
-
-
Recrystallization with Mixed Solvent Systems: A Chinese patent suggests that using a mixed solvent system for recrystallization can be effective for separating 1- and 2-position substituted indazole isomers, potentially offering an alternative to column chromatography for industrial-scale production.[7]
Issue 3: My purified product appears as an oil or fails to crystallize.
Root Cause Analysis: The presence of residual solvent or minor impurities can significantly hinder crystallization. It's also possible that the compound itself has a low melting point.
Solution:
-
High Vacuum Drying: Ensure all residual solvent is removed by drying the sample under high vacuum, possibly with gentle heating.
-
Solvent Titration: Dissolve the oily product in a small amount of a good solvent (e.g., dichloromethane or ethyl acetate) and then slowly add a poor solvent (e.g., hexane or heptane) until the solution becomes cloudy. Gently warm the mixture until it becomes clear again and then allow it to cool slowly. This can induce crystallization.
-
Seeding: If you have a small crystal of the pure compound, adding it to the supersaturated solution can initiate crystallization.[6]
-
Scratching: Scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites and induce crystallization.[6]
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification technique for this compound?
A1: Flash column chromatography on silica gel is the most widely applicable and effective method for the initial purification of this compound from typical reaction impurities.[4][5] It offers a good balance of resolution, speed, and scalability.
Q2: How can I monitor the progress of my column chromatography purification?
A2: Thin-layer chromatography (TLC) is an indispensable tool for monitoring the separation.[4] Collect fractions as the solvent elutes from the column and spot them on a TLC plate alongside your crude mixture and a pure standard (if available). Visualize the spots under UV light (typically at 254 nm) to identify the fractions containing your pure product.
Q3: What analytical techniques should I use to confirm the purity and identity of my final product?
A3: A combination of techniques is recommended for comprehensive characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for confirming the structure of the molecule and identifying any impurities.[9]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.
-
High-Performance Liquid Chromatography (HPLC): An excellent method for determining the purity of the final product. An analytical HPLC run can quantify the percentage of the desired compound and detect even minor impurities.
Q4: Are there any specific safety precautions I should take when working with brominated indazole compounds?
A4: Yes, it is crucial to handle these compounds with care.
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for the specific compound and any reagents you are using for detailed handling and disposal information. Some brominated compounds can be irritants or toxic.[10]
Visualizing the Purification Workflow
The following diagram illustrates a typical purification workflow for this compound.
Caption: A typical workflow for the purification and analysis of the target compound.
Key Purification Parameters
The table below summarizes key parameters for the primary purification techniques discussed.
| Parameter | Column Chromatography | Recrystallization |
| Principle | Differential adsorption | Differential solubility |
| Stationary Phase | Silica Gel | Not Applicable |
| Typical Mobile Phase | Hexane/Ethyl Acetate Gradient | Single or Mixed Solvent System |
| Best For | Separating compounds with different polarities | Removing small amounts of impurities with different solubility profiles |
| Throughput | Moderate | High (for established protocols) |
References
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PubMed Central. Retrieved January 2, 2026, from [Link]
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021, April 27). RSC Publishing. Retrieved January 2, 2026, from [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). National Institutes of Health. Retrieved January 2, 2026, from [Link]
-
A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
- CN101948433A - Method for separating and purifying substituted indazole isomers. (n.d.). Google Patents.
-
Column Chromatography in Pharmaceutical Analysis. (2022, September 19). Research and Reviews. Retrieved January 2, 2026, from [Link]
-
Purifying ionic compounds by flash column chromatography. (2023, February 10). Biotage. Retrieved January 2, 2026, from [Link]
-
1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
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How to improve yield in the synthesis of substituted indazoles
Welcome to the technical support center for the synthesis of substituted indazoles. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and improve yields in their synthetic protocols. The indazole core is a privileged scaffold in medicinal chemistry, and controlling its synthesis is crucial for accessing novel therapeutics.[1][2] This resource addresses specific issues encountered during experiments in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My N-alkylation of indazole is producing a mixture of N1 and N2 isomers. How can I improve the regioselectivity?
A1: This is one of the most common challenges in indazole chemistry. The regioselectivity of N-alkylation is highly sensitive to reaction conditions, as the indazole anion is an ambident nucleophile.[3] Generally, the N1-substituted product is thermodynamically more stable, while the N2-substituted product is often the kinetic product.[4] Achieving high selectivity requires careful tuning of your reaction parameters.
Key Factors Influencing N1/N2 Selectivity:
-
Base and Solvent System: This is a critical parameter.
-
For N1-Selectivity (Thermodynamic Control): Using sodium hydride (NaH) in a non-polar aprotic solvent like tetrahydrofuran (THF) typically favors the N1 isomer.[5][6] This combination is thought to promote a sodium-chelated transition state that directs alkylation to the N1 position.[6]
-
For N2-Selectivity (Kinetic Control): Conditions that favor the more sterically accessible N2 nitrogen, such as Mitsunobu reactions (e.g., triphenylphosphine and diethyl azodicarboxylate), often yield the N2 isomer.[4] Polar aprotic solvents like DMF can disrupt ion pairing and lead to diminished regioselectivity.[5]
-
-
Substituent Effects: The electronic and steric properties of groups on the indazole ring play a significant directing role.
-
Reaction Temperature: Lower temperatures generally favor the kinetic N2 product. Running the reaction at higher temperatures can sometimes allow for equilibration to the more stable thermodynamic N1 product, though this can also lead to side reactions.[4]
Troubleshooting Guides
Guide 1: Low Yield in Davis-Beirut Reaction for 2H-Indazole Synthesis
Issue: "I am attempting to synthesize a 3-alkoxy-2H-indazole via the Davis-Beirut reaction from an o-nitrobenzylamine derivative, but my yields are consistently low."
Background: The Davis-Beirut reaction is a powerful method for forming the N-N bond in 2H-indazoles under redox-neutral conditions.[7] It proceeds through a highly reactive o-nitroso imine intermediate.[7] However, its efficiency can be sensitive to several factors.
Troubleshooting Steps & Solutions:
-
Optimize Solvent and Base:
-
Causality: The reaction mechanism involves the formation of a carbanion intermediate when conducted in a base.[8] The choice of alcohol (as solvent or co-solvent) and base (e.g., KOH, NaOH) is critical.[8]
-
Recommendation: While various alcohols can be used, methanol is often the most reactive solvent.[7] Solvent optimization has shown that acetonitrile (CH₃CN) can lead to higher yields compared to DMF or DMSO in related reactions.[9] Thermal heating, although slower, may provide higher yields than microwave irradiation.[9]
-
-
Check Water Content:
-
Causality: While anhydrous conditions are often sought in organic synthesis, the Davis-Beirut reaction can be sensitive to water. The mechanism involves protonation steps that can be influenced by the presence of a proton source.[8]
-
Recommendation: In some instances, the addition of a small, controlled amount of water to the reaction mixture can significantly improve yields.[4] However, excess water can lead to unwanted side reactions. We recommend systematically screening water content, starting with rigorously dry conditions and incrementally adding small percentages of water.
-
-
Substrate Electronics:
-
Causality: The stability and reactivity of the key nitroso intermediate are influenced by the electronic nature of the aromatic ring.
-
Recommendation: Synthesizing N-aryl substituted 2H-indazoles can be particularly challenging.[7] If yields are poor, consider using starting materials with a more electron-poor nitro-containing ring, as this has been shown to boost yields for N-aryl products significantly.[7]
-
-
Monitor for Side Reactions:
-
Causality: The nitroso imine intermediate is highly reactive and can participate in alternative reaction pathways, leading to side products like indazoloindazolones through an "Addition of the Electrophile, Ring Opening, and Ring Closure" (AERORC) process.[9]
-
Recommendation: Monitor the reaction by LCMS. If transient intermediates are observed that quickly convert to side products, consider stopping the reaction earlier to isolate the desired product, even at lower conversion rates.[9]
-
Decision Workflow for N-Alkylation Regioselectivity
Sources
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- 3. Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
- 9. The Davis-Beirut Reaction: N1,N2-Disubstituted-1 H-Indazolones via 1,6-Electrophilic Addition to 3-Alkoxy-2H-Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Identifying side products in the N-methylation of 4-bromo-1H-indazole-6-carboxylate
Prepared by: Gemini, Senior Application Scientist Last Updated: January 2, 2026
Welcome to the technical support guide for the N-methylation of methyl 4-bromo-1H-indazole-6-carboxylate. This document is designed for researchers, chemists, and drug development professionals who are working with this specific transformation. The N-alkylation of indazoles is a cornerstone of medicinal chemistry, yet it presents significant regioselectivity challenges that can impact yield, purity, and scalability.[1][2][3] This guide provides in-depth, experience-driven answers to common problems, focusing on the identification and mitigation of side products.
Troubleshooting & FAQs
This section addresses the most common issues encountered during the N-methylation of 4-bromo-1H-indazole-6-carboxylate in a direct question-and-answer format.
Question 1: My reaction produced a mixture of two major products with identical mass. What are they and why did this happen?
Answer: You have most likely formed a mixture of the N1-methyl and N2-methyl regioisomers: methyl 4-bromo-1-methyl-1H-indazole-6-carboxylate (the desired, thermodynamically favored product) and methyl 4-bromo-2-methyl-2H-indazole-6-carboxylate (the kinetically favored side product).
Causality: The indazole ring possesses two nucleophilic nitrogen atoms (N1 and N2).[4] Direct alkylation reactions, therefore, often lead to a mixture of N1 and N2 substituted products.[5][6] The indazole anion exists in a state of mesomeric resonance, making both nitrogens accessible to the electrophile (e.g., methyl iodide).
The ratio of these isomers is not random; it is dictated by a sensitive balance of reaction conditions that influence thermodynamic versus kinetic control.[4][7]
-
Thermodynamic Product (N1): The 1H-indazole tautomer is generally more stable than the 2H-tautomer.[3][8][9] Reaction conditions that allow for equilibration (e.g., sufficient time and temperature) will favor the formation of the more stable N1-alkylated product.
-
Kinetic Product (N2): The N2 position can sometimes be more kinetically favored, leading to its formation under conditions that do not allow for equilibration back to the N1 isomer.
The choice of base and solvent is the most critical factor in controlling this selectivity.[8]
Question 2: How can I definitively identify the N1 and N2 isomers in my product mixture?
Answer: Unambiguous structural assignment requires advanced Nuclear Magnetic Resonance (NMR) spectroscopy, specifically a 2D Heteronuclear Multiple Bond Correlation (HMBC) experiment.[3][8]
-
For the N2-methyl isomer: You will observe a 3-bond correlation (³J) between the protons of the N-methyl group (~4.2 ppm) and the C3 carbon of the indazole ring (~140 ppm).
-
For the N1-methyl isomer: You will NOT see a correlation between the N-methyl protons (~4.0 ppm) and the C3 carbon. Instead, a correlation will be observed between the N-methyl protons and the C7a bridgehead carbon (~141 ppm).[3][8]
Standard 1D ¹H NMR can provide initial clues, as the chemical shifts of the N-methyl protons and the aromatic protons are typically different for each isomer, but 2D NMR is required for definitive proof.
Question 3: My NMR analysis shows a broad singlet around 12-13 ppm and the disappearance of my methyl ester signal. What is this side product?
Answer: This indicates that the methyl ester group has been hydrolyzed to a carboxylic acid, forming 4-bromo-1-methyl-1H-indazole-6-carboxylic acid (or its N2 isomer). The broad singlet is characteristic of a carboxylic acid proton.
Causality: The methyl ester functional group is susceptible to saponification (base-mediated hydrolysis).[1] This side reaction is promoted by:
-
Presence of Water: Using non-anhydrous solvents or reagents introduces water, which will react under basic conditions to hydrolyze the ester. Even strong bases like sodium hydride (NaH) can react with trace moisture in the solvent to generate hydroxide ions (NaOH), a potent catalyst for hydrolysis.
-
Strong Bases: Using bases like lithium hydroxide (LiOH) or excess sodium hydroxide will readily cleave the ester.[10][11]
-
Elevated Temperatures & Long Reaction Times: These conditions can increase the rate of hydrolysis, even with weaker bases.
Question 4: How can I optimize my reaction to selectively synthesize the N1-methyl isomer?
Answer: To achieve high N1 selectivity, you must use conditions that favor the formation of the thermodynamic product. The most widely validated method is the use of sodium hydride (NaH) in an anhydrous polar apertioc solvent like tetrahydrofuran (THF) .[2][5][8]
The Mechanism Behind the Selectivity: The sodium cation (Na⁺) from NaH is believed to coordinate with the N2 nitrogen atom of the indazolide anion. This coordination sterically shields the N2 position, directing the incoming methylating agent to attack the more accessible N1 position.[5]
See Protocol 1 for a detailed experimental procedure.
Experimental Protocols & Data
Protocol 1: Selective Synthesis of this compound (N1-Isomer)
This protocol is optimized for high N1-regioselectivity based on established methodologies.[4][12]
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add methyl 4-bromo-1H-indazole-6-carboxylate (1.0 equiv).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the starting material (target concentration of 0.1-0.2 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1-1.2 equiv) portion-wise over 10 minutes. Caution: Gas (H₂) evolution will occur.
-
Stirring: Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30-60 minutes to ensure complete formation of the sodium indazolide salt.
-
Methylation: Cool the mixture back to 0 °C. Add the methylating agent (e.g., methyl iodide or dimethyl sulfate, 1.1 equiv) dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure N1-methylated product.
Data Summary: Influence of Reaction Conditions on N1:N2 Selectivity
The following table summarizes expected outcomes based on different reaction conditions, synthesized from multiple literature reports.[1][4][6][8]
| Base | Solvent | Temperature (°C) | Expected N1:N2 Ratio | Dominant Control | Reference(s) |
| NaH | THF | 0 to RT | >95 : <5 | Thermodynamic | [2][5][8] |
| K₂CO₃ | DMF | 80-120 | ~60 : 40 | Mixed/Kinetic | [1] |
| Cs₂CO₃ | Dioxane | 90 | High N1 Yield (>90%) | Thermodynamic | [6] |
| NaH | DMF | RT | Lower N1 Yield (~30%) | Kinetic | [6] |
| DEAD/PPh₃/MeOH | THF | 0 to 50 | High N2 Yield (>90%) | Kinetic (Mitsunobu) | [3][6] |
Visual Workflow & Pathway Diagrams
Reaction Pathway Diagram
The following diagram illustrates the key decision point in the N-methylation reaction, where the ambident indazolide anion reacts to form either the N1 or N2 product.
Caption: Troubleshooting workflow for identifying side products.
References
- Benchchem. (2025). Troubleshooting regioselectivity in indazole synthesis. Benchchem Technical Support.
- Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry.
- ResearchGate. (2025).
- Benchchem. (2025). Application Notes and Protocols for N-1 and N-2 Alkylation of Indazoles. Benchchem Technical Support.
- Smith, A., et al. (2024).
- Dong, L., et al. (n.d.).
- Science.gov. (n.d.). methyl ester hydrolysis: Topics by Science.gov.
- ResearchG
- Reddit. (2020). Isomerization during hydrolysis of a methyl ester. r/Chempros.
- Google Patents. (n.d.). Method for separating and purifying substituted indazole isomers.
- University College Cork. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- ChemicalBook. (n.d.). 6-BROMO-2-METHYL-2H-INDAZOLE synthesis.
Sources
- 1. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.ucc.ie [research.ucc.ie]
- 3. d-nb.info [d-nb.info]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. 6-BROMO-2-METHYL-2H-INDAZOLE synthesis - chemicalbook [chemicalbook.com]
Optimizing regioselectivity for N1 vs N2 alkylation of indazoles
To: Valued Researchers, Scientists, and Drug Development Professionals From: The Office of the Senior Application Scientist Subject: Technical Guide: Optimizing Regioselectivity for N1 vs. N2 Alkylation of Indazoles
Welcome to the technical support center for indazole N-alkylation. The indazole scaffold is a cornerstone in medicinal chemistry, but its ambident nucleophilic nature presents a significant synthetic challenge: controlling alkylation at the N1 versus the N2 position.[1][2][3] Direct alkylation frequently yields a mixture of regioisomers, complicating purification and reducing yields.[4][5][6]
This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. Our goal is to provide you with not just protocols, but the underlying mechanistic principles to empower you to make informed decisions and optimize your synthetic strategy.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental principles governing N1 vs. N2 regioselectivity in indazole alkylation?
The regiochemical outcome is a delicate balance between thermodynamic and kinetic control, heavily influenced by the interplay of several factors.[1][7]
-
Tautomer Stability (Thermodynamics): The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-indazole tautomer by approximately 2-4 kcal/mol.[2][4][5][8][9][10] Therefore, reaction conditions that allow for equilibration will favor the formation of the more stable N1-alkylated product.[2][11][12]
-
Steric Hindrance: The accessibility of the two nitrogen atoms is a critical factor. Bulky substituents on the indazole ring, particularly at the C7 position, can sterically block the N1 position, thereby directing the electrophile to the more accessible N2 position.[1][2][3][13] Conversely, sterically demanding groups at C3 can favor N1-alkylation.[9]
-
Electronic Effects: The electronic nature of substituents on the indazole ring alters the nucleophilicity of the nitrogen atoms. Electron-withdrawing groups (EWGs) can influence the partial charges on the nitrogens and affect the stability of the intermediate indazolide anion.[2][13]
-
Reaction Conditions: The choice of base, solvent, and counterion can dramatically shift the N1/N2 ratio. These components can influence the aggregation state of the indazolide salt and chelate with substituents, creating a specific steric environment around the nitrogen atoms.[2][4][9]
Core Concepts & Decision Making
To achieve the desired regioselectivity, one must manipulate the reaction conditions to favor either the thermodynamic or kinetic pathway.
Caption: Decision workflow for selecting conditions for N1 vs. N2 alkylation.
Guide to Achieving N1-Selectivity (Thermodynamic Control)
Q2: My primary goal is the N1-alkylated product. What is the most reliable method?
High N1-selectivity is most consistently achieved under conditions that favor thermodynamic control. The combination of sodium hydride (NaH) as a base in an anhydrous, non-polar aprotic solvent like tetrahydrofuran (THF) is widely considered the gold standard.[2][3][13][14]
Why this works (The Causality):
-
Irreversible Deprotonation: NaH, a strong, non-nucleophilic base, irreversibly deprotonates the indazole.
-
Cation Coordination: The sodium cation (Na+) is believed to coordinate with the N2 nitrogen and, if present, an electron-rich group at the C3 position (e.g., a carbonyl).[14][15] This coordination effectively blocks the N2 position, sterically directing the incoming electrophile to N1.
-
Solvent Effect: Non-polar solvents like THF favor the formation of the thermodynamically stable N1 product. In contrast, polar aprotic solvents like DMF can lead to mixtures.[2][15]
| Base / Solvent System | Typical N1:N2 Ratio (Unsubstituted Indazole) | Control Type | Reference |
| NaH / THF | >95 : 5 | Thermodynamic / Chelation | [2][13][15] |
| Cs₂CO₃ / Dioxane (90 °C) | >95 : 5 | Thermodynamic / Chelation | [4][16] |
| K₂CO₃ / DMF | ~1.5 : 1 to 1 : 1 | Mixed / Poor Control | [2][6][15] |
| NaH / DMF | ~1 : 1.3 | Mixed / Poor Control | [2] |
Protocol 1: High-Selectivity N1-Alkylation (NaH/THF Method)
Objective: To synthesize an N1-alkylated indazole with >95% regioselectivity.
Materials:
-
Substituted 1H-Indazole (1.0 equiv)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Alkylating Agent (Alkyl halide or tosylate, 1.1-1.5 equiv)
-
Argon or Nitrogen atmosphere
Procedure:
-
Preparation: To a flame-dried, three-neck flask under an inert atmosphere (Argon), add the 1H-indazole (1.0 equiv).
-
Solvent Addition: Add anhydrous THF (to a concentration of 0.1-0.2 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add the NaH (1.2 equiv) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved.
-
Anion Formation: Remove the ice bath and allow the suspension to stir at room temperature for 30-60 minutes. Complete deprotonation is crucial for selectivity.
-
Alkylation: Add the alkylating agent (1.1-1.5 equiv) dropwise to the suspension. The reaction may be slightly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature (or heat if required for less reactive electrophiles) until TLC or LC-MS analysis shows complete consumption of the starting material.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.
Guide to Achieving N2-Selectivity (Kinetic & Steric Control)
Q3: How can I favor the formation of the N2-alkylated isomer?
Achieving N2 selectivity often requires overriding the thermodynamic preference for the N1 position. This can be accomplished through steric direction or by using reaction conditions that favor the kinetic product.
Strategy 1: Steric Hindrance at C7 The most powerful directing effect for N2-alkylation is the presence of a substituent at the C7 position.[1][13] Groups like -NO₂ or -CO₂Me at C7 effectively block access to the N1 position, forcing alkylation to occur at N2 with excellent selectivity, even under standard NaH/THF conditions.[2][3][13]
| Indazole Substituent | Base / Solvent | N1:N2 Ratio | Reference |
| 7-NO₂ | NaH / THF | 4 : 96 | [2][13] |
| 7-CO₂Me | NaH / THF | <4 : >96 | [2][13] |
| 3-tert-Butyl | NaH / THF | >99 : <1 | [2][9] |
Strategy 2: Mitsunobu Reaction The Mitsunobu reaction provides a reliable method for N2-alkylation of many indazoles, particularly those lacking strong C7-directing groups.[2][5] The reaction proceeds under mild, neutral conditions, and the mechanism is believed to favor attack by the more nucleophilic N2 atom.[5]
Why this works (The Causality): The precise mechanism for N2 selectivity is complex, but it is considered a kinetically controlled process.[7] It is hypothesized that the phosphonium intermediate formed under Mitsunobu conditions directs the alcohol to the N2 position, potentially through a favorable transition state.[5][16] This pathway avoids the formation of the indazolide anion, bypassing the thermodynamic drive toward the N1 product.
Protocol 2: High-Selectivity N2-Alkylation (Mitsunobu Method)
Objective: To synthesize an N2-alkylated indazole using an alcohol as the alkylating agent.
Materials:
-
1H-Indazole (1.0 equiv)
-
Alcohol (1.2 equiv)
-
Triphenylphosphine (PPh₃) (1.5 equiv)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Argon or Nitrogen atmosphere
Procedure:
-
Preparation: In a flame-dried flask under an inert atmosphere, dissolve the 1H-indazole (1.0 equiv), alcohol (1.2 equiv), and PPh₃ (1.5 equiv) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Azodicarboxylate Addition: Add the DIAD or DEAD (1.5 equiv) dropwise to the solution over 15-20 minutes. A color change (e.g., to yellow/orange) is typically observed.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight, monitoring by TLC or LC-MS.
-
Workup: Concentrate the reaction mixture under reduced pressure. The crude product will contain triphenylphosphine oxide and the reduced hydrazide byproduct.
-
Purification: Purify the residue directly by flash column chromatography to separate the desired N2-alkylated product from the reaction byproducts.
Troubleshooting Guide
Q4: I performed an alkylation with K₂CO₃ in DMF and obtained a nearly 1:1 mixture of N1 and N2 isomers. How can I improve this?
This is a very common outcome. The K₂CO₃/DMF system is known for its poor regioselectivity with many indazole substrates.[2][4][6][17] The polar aprotic nature of DMF solvates the cation effectively, leading to a "freer" indazolide anion where both nitrogen atoms are available for attack, resulting in poor control.
Troubleshooting Steps:
-
For N1-Selectivity: Your first and most effective change should be to switch to the NaH/THF system as described in Protocol 1 . This is the most robust method for favoring the thermodynamic N1 product.[2][14]
-
For N2-Selectivity: If the N2 isomer is your target, and your substrate lacks a C7-substituent, your best option is to switch to the Mitsunobu reaction (see Protocol 2 ), using the corresponding alcohol as your alkylating agent.
-
If you must use carbonate base: Consider switching the solvent. A recent study showed that using Cs₂CO₃ in dioxane at 90 °C can provide excellent N1 selectivity, likely through a cesium-chelation mechanism.[4][16]
Caption: Troubleshooting flowchart for poor regioselectivity.
Q5: My reaction is complete, but I'm not sure which isomer is N1 and which is N2. How can I confirm the regiochemistry?
Unambiguous structural assignment is critical. The most definitive method is 2D NMR spectroscopy, specifically the Heteronuclear Multiple Bond Correlation (HMBC) experiment.[2][9]
-
For the N1-isomer: Look for a 3-bond correlation (³J) between the protons of the N-CH₂ group and the C7a carbon of the indazole ring.
-
For the N2-isomer: Look for a 3-bond correlation (³J) between the protons of the N-CH₂ group and the C3 carbon of the indazole ring.[2][9]
Single-crystal X-ray diffraction is, of course, the ultimate proof of structure if you can obtain suitable crystals.
References
- 1. benchchem.com [benchchem.com]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. wuxibiology.com [wuxibiology.com]
- 9. d-nb.info [d-nb.info]
- 10. researchgate.net [researchgate.net]
- 11. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of a selective and scalable N1-indazole alkylation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. research.ucc.ie [research.ucc.ie]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Challenges in the scale-up synthesis of Methyl 4-bromo-1-methyl-1H-indazole-6-carboxylate
Technical Support Center: Synthesis of Methyl 4-bromo-1-methyl-1H-indazole-6-carboxylate
Prepared by: Senior Application Scientist, Chemical Process Development
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the scale-up of this important pharmaceutical intermediate. We will delve into the causality behind experimental choices, providing field-proven insights to ensure a robust and reproducible synthesis.
Overview of the Synthetic Challenge
The synthesis of this compound presents several well-documented challenges, primarily centered on controlling regioselectivity during the key N-methylation step. The indazole nucleus is an ambident nucleophile, meaning alkylation can occur at either the N-1 or N-2 position of the pyrazole ring.[1][2] The formation of the undesired N-2 isomer is a common pitfall that complicates purification and reduces overall yield, a critical issue during scale-up.
This guide focuses on a common and logical synthetic sequence starting from the commercially available 4-bromo-1H-indazole-6-carboxylic acid .[3]
Proposed Synthetic Workflow
The recommended pathway involves two main transformations:
-
Esterification: Conversion of the carboxylic acid at the C-6 position to its corresponding methyl ester.
-
N-Methylation: Regioselective methylation at the N-1 position to yield the final product.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis, providing explanations and actionable solutions.
Question 1: My N-methylation step is producing a significant amount of the N-2 isomer. How can I improve N-1 selectivity?
Answer: This is the most critical challenge in this synthesis. The ratio of N-1 to N-2 isomers is determined by the reaction conditions, which can favor either the kinetic or thermodynamic product.
-
Underlying Cause: The indazole anion, formed after deprotonation, has two nucleophilic nitrogen atoms. The N-2 position is often more sterically accessible and can react faster, leading to the kinetically favored N-2 isomer. However, the N-1 alkylated indazole is generally the more thermodynamically stable product.[1][2] To achieve high N-1 selectivity, the reaction must be run under conditions that favor thermodynamic control.
-
Solution & Scientific Rationale:
-
Choice of Base and Solvent: Employ a strong, non-nucleophilic base in a polar aprotic solvent. Sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) is highly effective.[1] The strong base completely deprotonates the indazole, forming the indazolide anion. In an aprotic solvent, this anion is highly reactive and the reaction can reach thermodynamic equilibrium, favoring the more stable N-1 product.[4][5]
-
Temperature Control: Allow the deprotonation to proceed to completion before adding the methylating agent. It is common practice to add the base at a low temperature (e.g., 0 °C) to control the initial exotherm from the reaction of NaH with the substrate, then allow the mixture to warm to room temperature to ensure full anion formation.[1] The subsequent methylation can then be performed.
-
Reagent Addition: Add the methylating agent (e.g., methyl iodide or dimethyl sulfate) slowly and portion-wise to maintain a low instantaneous concentration. This minimizes side reactions and helps control the reaction exotherm.
-
| Parameter | Condition for N-1 Selectivity (Thermodynamic) | Condition Favoring N-2 Isomer (Kinetic) | Rationale |
| Base | Strong, non-nucleophilic (e.g., NaH, KHMDS) | Weaker base (e.g., K₂CO₃) or neutral conditions | Strong bases ensure complete formation of the anion, allowing the system to reach thermodynamic equilibrium.[1] |
| Solvent | Polar Aprotic (e.g., THF, DMF) | Protic or less polar solvents | Aprotic solvents solvate the cation but not the anion, increasing the anion's nucleophilicity and facilitating the path to the thermodynamic product. |
| Temperature | Room Temperature to mild heat (post-addition) | Low temperatures | Lower temperatures can trap the kinetically formed product before it has a chance to equilibrate. |
Question 2: The N-methylation reaction is sluggish, stalls before completion, or gives a low yield.
Answer: Assuming you are using appropriate conditions for N-1 selectivity, incomplete conversion is typically due to reagent quality or insufficient stoichiometry.
-
Underlying Cause:
-
Inactive Base: Sodium hydride is highly reactive with moisture. Old or improperly stored NaH will have a layer of inactive NaOH/Na₂CO₃ on its surface.
-
Wet Reagents: Trace amounts of water in the solvent (THF, DMF) or on the glassware will consume the base, rendering it unavailable for deprotonating the indazole.
-
Insufficient Base: A minimum of one full equivalent of active base is required for deprotonation. On scale-up, it is common to use a slight excess (e.g., 1.1-1.2 equivalents) to account for any trace moisture and ensure complete reaction.[1]
-
-
Solution & Scale-up Best Practices:
-
Verify Reagent Quality: Use a fresh bottle of NaH (typically as a dispersion in mineral oil) or titrate the active hydride content of your stock.
-
Ensure Anhydrous Conditions: Use a properly dried reaction vessel. Solvents like THF and DMF must be rigorously dried, for example, by passing through an activated alumina column or distillation from a suitable drying agent.
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the starting material (Methyl 4-bromo-1H-indazole-6-carboxylate). If the reaction stalls, a small, careful addition of more base followed by the methylating agent may be required.
-
Consider an Alternative Methylating Agent: If methyl iodide is used, its volatility can be an issue on a larger scale. Dimethyl sulfate (DMS) is less volatile but more toxic. Choose the agent based on your facility's safety protocols and equipment.
-
Question 3: I am having trouble purifying the final product. Column chromatography is not ideal for my scale. What are my options?
Answer: Developing a scalable purification method that avoids chromatography is essential for process efficiency and cost-effectiveness. Crystallization is the preferred method.
-
Underlying Cause: The presence of the closely-related N-2 isomer, unreacted starting material, or other impurities can inhibit crystallization, often resulting in an oil. The final product's solubility profile may also make finding a single-solvent crystallization system difficult.
-
Solution & Process Development Strategy:
-
Optimize the Reaction: The best way to simplify purification is to improve the reaction's selectivity and conversion. If your crude material contains >5-10% of the N-2 isomer, revisit the reaction conditions described in Question 1.
-
Systematic Crystallization Screening:
-
Solvent Selection: Screen a variety of solvents with different polarities (e.g., isopropanol, ethanol, ethyl acetate, toluene, heptane). Look for a solvent in which the product is sparingly soluble at room temperature but highly soluble at reflux.
-
Anti-Solvent Addition: If a single-solvent system is not found, try an anti-solvent approach. Dissolve the crude product in a minimal amount of a good solvent (e.g., ethyl acetate, dichloromethane) and slowly add a poor solvent (e.g., heptane, hexanes) until turbidity persists. Cool the mixture to induce crystallization.
-
-
Workup Modification: A well-designed workup can remove many impurities. After quenching the reaction (e.g., with water or ammonium chloride), perform aqueous washes to remove inorganic salts and water-soluble impurities like residual DMF.
-
Salt Formation: If the freebase is difficult to crystallize, consider forming a salt with an acid (e.g., HCl, H₂SO₄). The resulting salt may have much better crystalline properties. The salt can then be isolated, and if necessary, the freebase can be regenerated in a subsequent step.
-
Frequently Asked Questions (FAQs)
Q: What are the primary safety concerns for this process at scale? A: There are two major concerns. First, Sodium Hydride (NaH) is a flammable solid that reacts violently with water to produce hydrogen gas, which is explosive. It must be handled under an inert atmosphere (Nitrogen or Argon) and quenched carefully by trained personnel.[1] Second, methylating agents like dimethyl sulfate (DMS) and methyl iodide (MeI) are toxic and carcinogenic.[1] Operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Always consult the Safety Data Sheet (SDS) for all reagents.
Q: How can I reliably distinguish between the N-1 and N-2 methylated isomers? A: ¹H NMR spectroscopy is the most definitive method. The chemical shifts of the protons on the indazole ring, particularly the proton at the C-7 position, are significantly different between the N-1 and N-2 isomers.[6] Establishing analytical standards for both isomers is crucial for accurate quantification during process development.
Q: Is it better to perform the bromination step before or after N-methylation? A: It is generally preferable to work with a precursor that is already brominated at the desired C-4 position. Attempting to brominate the N-methylated indazole could lead to a mixture of products, as the directing effects of the existing substituents can lead to bromination at other positions, such as C-3 or C-7.[7][8] Starting with 4-bromo-1H-indazole-6-carboxylic acid or its ester simplifies the route and avoids these selectivity issues.
Q: Can I use a different ester group, like an ethyl or benzyl ester? A: Yes, the synthesis can be adapted for other esters. The esterification step would simply use the corresponding alcohol (ethanol or benzyl alcohol). The N-methylation step should be largely unaffected by the nature of the ester group. However, be aware that conditions for final deprotection (e.g., hydrogenolysis for a benzyl ester) may be necessary and could impact other functional groups.
References
- BenchChem. (n.d.). Application Notes and Protocols for the Methylation of 3-Methyl-6-nitro-1H-indazole.
- Palmer, B. D., et al. (1995). Methylation of indazoles and related reactions. Journal of the Chemical Society, Perkin Transactions 1, 12, 1441-1447.
- ResearchGate. (n.d.). Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate.
- Elguero, J., et al. (1973). Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles. Journal of the Chemical Society, Perkin Transactions 2, 1, 34-38.
- Shaikh, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
- WuXi Biology. (n.d.). Mechanism of a Highly Selective N2 Alkylation of Indazole.
- Ying, S., et al. (2019). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances, 9(34), 19561-19565.
- ResearchGate. (n.d.). Bromination of indazoles enhanced by organic-dye, visible-light photoredox catalysis.
- Pesti, J. A., et al. (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. The Journal of Organic Chemistry, 88(8), 5133-5141.
- Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14, 6367-6373.
- Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Publishing.
- Ying, S., et al. (2019). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. ResearchGate.
- Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
- Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(13), 7486-7493.
- Suzhou Aobai Pharmaceutical Co., Ltd. (n.d.). 4-bromo-1H-indazole-6-carboxylic acid.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. allbiopharm.com [allbiopharm.com]
- 4. Development of a selective and scalable N 1-indazole alkylation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00598H [pubs.rsc.org]
- 5. Development of a selective and scalable N1-indazole alkylation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
Technical Support Center: Preventing Debromination in Downstream Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet challenging issue of unintended debromination during synthetic reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding to empower your troubleshooting and optimize your reaction outcomes. This resource is structured to address specific problems in a direct question-and-answer format, grounded in established chemical principles and supported by peer-reviewed literature.
Troubleshooting Guide: Diagnosis and Immediate Solutions
This section is for those actively facing a debromination issue. We'll diagnose the likely causes and provide actionable steps to mitigate the problem in your current experimental setup.
Question 1: My Suzuki-Miyaura coupling is yielding a significant amount of the debrominated starting material. What is the likely cause and how can I fix it?
Answer:
This is a frequent side reaction in Suzuki-Miyaura couplings, often referred to as hydrodehalogenation or protodebromination. The primary culprit is the formation of a palladium-hydride species which then reductively cleaves the carbon-bromine bond of your starting material.[1][2]
Mechanistic Insight: After the initial oxidative addition of your aryl bromide to the Pd(0) catalyst, the resulting Ar-Pd(II)-Br complex is at a critical juncture.[3][4] Ideally, it undergoes transmetalation with the boronic acid partner. However, if a hydride source is readily available, it can displace the bromide, leading to an Ar-Pd(II)-H intermediate. Reductive elimination from this complex yields your undesired debrominated product and regenerates the Pd(0) catalyst.[2]
Immediate Troubleshooting Steps:
-
Evaluate Your Base and Solvent System:
-
Problem: Strong bases, particularly in the presence of protic solvents like water or alcohols, can generate hydride donors.[1] For instance, alkoxides can undergo β-hydride elimination, or water can react with phosphine ligands to generate a hydride source.[5]
-
Solution: Switch to a non-coordinating, anhydrous base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). If your substrate is base-sensitive, consider using potassium fluoride (KF).[6] Ensure your solvents are rigorously dried.
-
-
Optimize Your Catalyst and Ligand:
-
Problem: The ligand choice significantly influences the relative rates of transmetalation versus side reactions. Bulky, electron-rich phosphine ligands can accelerate the reductive elimination of the desired product and stabilize the catalytic species, but an improper choice can favor debromination.
-
Solution: For many systems, using a more sterically demanding and electron-rich ligand like tricyclohexylphosphine (PCy₃) or a biarylphosphine ligand (e.g., SPhos, XPhos) can favor the desired cross-coupling pathway. These ligands promote a faster rate of transmetalation, outcompeting the hydride transfer.
-
-
Control the Reaction Temperature:
-
Problem: Higher temperatures can sometimes accelerate the decomposition pathways that lead to hydride formation and subsequent debromination.[1][7]
-
Solution: Attempt the reaction at a lower temperature. While this may slow down the overall reaction rate, it can disproportionately suppress the debromination side reaction. Start at room temperature if feasible, and gradually increase only as needed to achieve conversion.
-
Question 2: I am observing debromination in a Heck coupling reaction. Is this similar to the Suzuki-Miyaura issue?
Answer:
Yes, the underlying principle is similar but with some nuances specific to the Heck reaction. The formation of a palladium-hydride species is again the key issue, but its origin and intervention point in the catalytic cycle can differ.[8]
Mechanistic Insight: In the Heck reaction, after oxidative addition and migratory insertion of the alkene into the Aryl-Pd bond, the resulting alkyl-palladium intermediate is supposed to undergo β-hydride elimination to form the desired product. However, if a hydride source intercepts the initial Aryl-Pd(II)-X complex before migratory insertion, reductive debromination will occur.[8]
Troubleshooting Protocol for Heck Reactions:
-
Examine the Hydride Source:
-
Problem: In many Heck protocols, the hydride source is intentionally added for reductive Heck variations, but can be an unintentional contaminant. Common sources include formic acid/formate salts, isopropanol, or even the amine base itself.[8]
-
Solution: If this is not a reductive Heck, ensure all reagents are anhydrous and pure. If an amine base like triethylamine is used, consider that it can be a hydride donor. Switching to an inorganic base like K₂CO₃ can be beneficial.
-
-
Ligand Modification:
-
Problem: The electronic properties of the ligand can influence the stability of the Aryl-Pd(II)-X intermediate.
-
Solution: Employing more electron-donating ligands can sometimes stabilize the intermediate against premature reduction.
-
-
Additive Strategy:
-
Problem: The presence of certain additives can alter the reaction pathway.
-
Solution: The addition of a silver salt (e.g., Ag₂CO₃, Ag₃PO₄) can act as a halide scavenger, which may alter the dominant catalytic cycle and disfavor the debromination pathway.
-
Frequently Asked Questions (FAQs)
This section addresses broader conceptual questions related to preventing debromination.
What is the fundamental difference between base-induced debromination and metal-catalyzed debromination?
Base-induced debromination is typically an elimination reaction (like E2) where a strong base directly abstracts a proton from a carbon adjacent to the bromine-bearing carbon, leading to the formation of a double bond and expulsion of the bromide ion in a concerted step.[9][10] This is common in alkyl halides.
Metal-catalyzed debromination, as seen in cross-coupling reactions, is a reductive process. It involves the oxidative addition of the C-Br bond to a low-valent metal center (like Pd(0)), followed by a reaction with a hydride source and subsequent reductive elimination.[2]
Can protecting groups help prevent debromination?
Absolutely. For certain substrates, particularly nitrogen-containing heterocycles like pyrroles or imidazoles, the N-H proton can interfere with the reaction, promoting debromination.[11] Protecting the nitrogen with a suitable group (e.g., BOC, SEM) can block these unwanted pathways and significantly improve the yield of the desired coupled product.[1][11]
How can I detect and quantify the extent of debromination?
A combination of analytical techniques is ideal for both detection and quantification.
| Analytical Technique | Application |
| TLC (Thin Layer Chromatography) | A quick, qualitative check to see if a less polar byproduct (the debrominated compound) is forming.[12] |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Excellent for separating the desired product from the debrominated byproduct and confirming their identities by their mass-to-charge ratio.[12] |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Suitable for less volatile or thermally sensitive compounds. HPLC can provide quantitative data on the relative amounts of product and byproduct.[13] |
| NMR (Nuclear Magnetic Resonance) Spectroscopy | ¹H NMR is definitive for identifying the debrominated product by the appearance of a new aromatic proton signal in place of the bromine atom. Integration of signals can provide a quantitative ratio of product to byproduct. |
What are some general "best practices" to minimize debromination from the outset?
-
High Purity Reagents: Ensure your starting aryl bromide is free of impurities that could act as hydride donors.
-
Inert Atmosphere: Always run reactions under an inert atmosphere (Nitrogen or Argon) to prevent oxidative degradation of catalysts and ligands, which can lead to side reactions.
-
Degassed Solvents: Use properly degassed solvents to remove dissolved oxygen.
-
Careful Stoichiometry: Use a slight excess of the boronic acid partner (e.g., 1.1-1.2 equivalents) to favor the transmetalation step.
-
Methodical Optimization: If debromination is observed, systematically vary one parameter at a time (base, ligand, temperature, solvent) to identify the key contributing factor.
Visualizing the Problem: The Debromination Pathway
The following diagram illustrates the critical branch point in the Suzuki-Miyaura catalytic cycle where the desired coupling competes with the undesired debromination.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. brainly.com [brainly.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Identification and preparation of debromination products of DBDPE photodegradation by HPLC-APPI-MS coupled to semi-preparative liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Column chromatography conditions for separating indazole isomers
Welcome to the technical support center for chromatographic separation of indazole isomers. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter the common yet significant challenge of separating N-1 and N-2 regioisomers of indazoles. Given that N-alkylation of the indazole ring often yields a mixture of these isomers, an effective purification strategy is paramount for successful drug discovery and development programs.[1][2]
This document provides field-proven insights, detailed protocols, and troubleshooting guides to empower you to overcome separation hurdles and achieve high-purity isomers.
Frequently Asked Questions (FAQs)
Q1: Why is separating N-1 and N-2 substituted indazole isomers so challenging?
The primary difficulty lies in the similar physicochemical properties of the N-1 and N-2 regioisomers. The indazole anion is mesomeric, meaning the negative charge is delocalized across both nitrogen atoms.[2] This leads to comparable polarities and boiling points between the two isomers, making their separation by standard techniques non-trivial. The N-1 isomer is generally the thermodynamically more stable product, while the N-2 isomer can be favored under kinetic control, but reactions often result in mixtures that require chromatographic purification.[1][3]
Q2: What is the most common stationary phase for separating indazole isomers?
For preparative scale, silica gel is the most widely used stationary phase for flash column chromatography.[1][4] Its polarity allows for differential adsorption of the slightly different isomers. Silica gel is slightly acidic, which can be a factor for sensitive molecules.[4] For more challenging separations or acid-sensitive compounds, alternatives like neutral or basic alumina can be considered, though silica gel is the first choice for most applications.
Q3: How do I select the optimal mobile phase (eluent)?
The key is to find a solvent system that provides a sufficient difference in the retention factor (Rf) between the two isomers on a Thin-Layer Chromatography (TLC) plate.
-
Start with TLC: Before setting up a column, always perform TLC analysis to screen for the best solvent system. The goal is to have the desired isomer with an Rf value of approximately 0.25-0.35 for the best separation on a column.[4]
-
Common Solvent Systems: The most common mobile phases are binary mixtures of a nonpolar and a polar solvent.[5]
-
Ethyl Acetate (EtOAc) / Hexanes (or Heptane): This is the workhorse system for compounds of intermediate polarity. Start with a low polarity mixture (e.g., 10% EtOAc in Hexanes) and gradually increase the polarity.
-
Dichloromethane (DCM) / Methanol (MeOH): This system is used for more polar indazole derivatives. Use caution, as methanol concentrations above 10% can start to dissolve the silica gel.[5]
-
-
Elution Order: The elution order depends on the specific substituents. Often, the N-2 isomer is less polar and elutes first, but this is not a universal rule and must be confirmed experimentally.
Q4: My indazole derivative is acid-sensitive. How can I prevent decomposition on the silica column?
The inherent acidity of silica gel can cause degradation of certain molecules. To mitigate this, you can neutralize the silica gel.[6]
-
Use a Triethylamine (TEA) Additive: Add a small amount of triethylamine (typically 0.5-1% v/v) to your mobile phase.[5] This will neutralize the acidic sites on the silica surface and prevent on-column degradation.
-
Pre-treat the Silica: You can also prepare a slurry of the silica gel in the mobile phase containing TEA, pack the column, and flush it with several column volumes before loading your sample.
Experimental Workflow: From TLC to Purified Isomers
The following diagram outlines the logical workflow for developing a successful column chromatography separation method for indazole isomers.
Caption: Workflow for indazole isomer separation by column chromatography.
Step-by-Step Protocol: Flash Column Chromatography
This protocol describes a standard procedure for separating a mixture of N-1 and N-2 alkylated indazoles.
Materials:
-
Crude mixture of indazole isomers
-
Silica gel (flash grade, e.g., 230-400 mesh)
-
Glass chromatography column with stopcock
-
Solvents (HPLC grade): Hexanes (or Heptane), Ethyl Acetate (EtOAc)
-
TLC plates, chamber, and UV lamp
-
Collection tubes or flasks
-
Rotary evaporator
Procedure:
-
Determine Eluent System via TLC:
-
Dissolve a small amount of the crude mixture.
-
Spot on a TLC plate and develop in various ratios of EtOAc/Hexanes (e.g., 5%, 10%, 20% EtOAc).
-
Identify the solvent system that gives good separation (baseline separation if possible) and moves the target isomer to an Rf of ~0.3.
-
-
Prepare the Column:
-
Select a column of appropriate size. A general rule is to use 30-50 g of silica for every 1 g of crude material.[4]
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 0.5 cm).
-
In a separate beaker, prepare a slurry of silica gel in the least polar solvent of your system (e.g., 100% Hexanes). The consistency should be like a milkshake, not too thick.
-
Pour the slurry into the column. Use a funnel to avoid spilling. Tap the side of the column gently to help the silica pack evenly and dislodge air bubbles.
-
Open the stopcock to drain some solvent, but never let the solvent level drop below the top of the silica bed.
-
Add another thin layer of sand on top of the packed silica to prevent disturbance during solvent addition.
-
-
Load the Sample:
-
Wet Loading (preferred for good solubility): Dissolve the crude mixture in the minimum amount of a suitable solvent (DCM or the mobile phase). Using a pipette, carefully apply the concentrated solution to the top of the silica bed. Open the stopcock and allow the sample to absorb onto the silica. Wash with a tiny amount of eluent 1-2 times, letting each wash absorb fully.
-
Dry Loading (for poor solubility): Dissolve the crude mixture in a solvent it dissolves in well (e.g., DCM, acetone). Add a small amount of silica gel (2-3x the mass of your crude product) to this solution. Evaporate the solvent on a rotary evaporator until you have a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[7]
-
-
Elute and Collect Fractions:
-
Carefully fill the column with the mobile phase determined from your TLC analysis.
-
Open the stopcock and begin collecting fractions. Apply gentle air pressure (flash chromatography) to achieve a steady flow rate (e.g., 2 inches/minute).
-
Maintain the solvent head throughout the run.
-
If separation is difficult, an isocratic (constant solvent ratio) elution is recommended. If Rf values are very different, a step gradient (e.g., starting with 5% EtOAc, then switching to 10% EtOAc) can speed up the process.
-
-
Analyze Fractions:
-
Monitor the collected fractions by TLC. Spot every few tubes on a single TLC plate to identify which fractions contain your products.
-
Combine the pure fractions containing the first eluting isomer and the pure fractions containing the second. Also, collect any mixed fractions.
-
Evaporate the solvent from the pooled pure fractions to obtain your isolated isomers.
-
Confirm purity and identity using analytical techniques like 1H NMR, 13C NMR, and LC-MS.[8][9]
-
Troubleshooting Guide
Even with a well-planned experiment, issues can arise. This guide addresses common problems and provides actionable solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Poor or No Separation (Co-elution) | 1. Incorrect Solvent System: The eluent is too polar, causing all compounds to move quickly with the solvent front.[4] 2. Column Overloading: Too much sample was loaded for the amount of silica used. 3. Poor Column Packing: Channeling in the silica bed leads to uneven flow and band broadening. | 1. Re-optimize with TLC: Find a less polar solvent system that gives better Rf separation. 2. Reduce Sample Load: Use a larger column or less crude material. A typical ratio is 1:30 to 1:50 sample-to-silica weight. 3. Repack the Column: Ensure the silica is packed as a uniform, homogenous bed without cracks or air bubbles. |
| Product Not Eluting from Column | 1. Solvent System is Not Polar Enough: The eluent lacks the strength to displace the compound from the silica.[6] 2. Compound Adsorbed Irreversibly/Decomposed: The compound may be unstable on silica or extremely polar. | 1. Increase Eluent Polarity: Gradually increase the percentage of the polar solvent (e.g., move from 10% to 20% EtOAc). 2. Test Stability: Run a 2D TLC to check for on-plate degradation.[7] If unstable, try neutralizing the silica with triethylamine or switch to a different stationary phase like alumina. Flush the column with a very polar solvent like 10% MeOH in DCM to recover any remaining material.[5] |
| Bands are Tailing or Streaking | 1. Sample Insolubility: The sample is not fully soluble in the mobile phase, causing it to streak down the column. 2. Acid/Base Interactions: An acidic or basic compound is interacting strongly with the silica surface. 3. Sample Loaded in Too Much Solvent: A large loading volume causes the initial band to be very broad. | 1. Change Solvent System: Find an eluent that better solubilizes your compounds.[6] Consider dry loading. 2. Add a Modifier: For acidic compounds, add a little acetic acid (0.5%) to the eluent. For basic compounds like indazoles, add triethylamine (0.5-1%). 3. Concentrate the Sample: Always load the sample in the smallest possible volume. |
| Low Mass Recovery | 1. Compound is Still on the Column: See "Product Not Eluting". 2. Decomposition on the Column: The compound is not stable to silica gel. 3. Fractions are Too Dilute: The compound eluted, but at a concentration too low to be detected by TLC.[6] | 1. Flush the Column: Use a strong solvent to wash the column and check if more material elutes. 2. Deactivate Silica: Rerun the separation on a column treated with triethylamine. 3. Combine and Concentrate: Combine several fractions in the expected elution range and concentrate them before re-analyzing by TLC. |
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing separation issues.
Caption: A decision tree for troubleshooting indazole isomer separations.
References
- Application Notes and Protocols for N-1 and N-2 Alkylation of Indazoles. Benchchem.
- Development of a selective and scalable N1-indazole alkylation. RSC Publishing.
- Method for separating and purifying substituted indazole isomers. Google Patents.
- Column chromatography. University of Calgary.
- Synthesis of Novel N1 and N2 Indazole Derivatives. ResearchGate.
- HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Polish Pharmaceutical Society.
- Chiral Drug Separation. Encyclopedia of Pharmaceutical Technology.
- A Comparative Guide to Analytical Methods for the Characterization of Indazole Derivatives. Benchchem.
- Separation of enantiomers of chiral imidazole and triazole derivatives using methanol as a mobile phase. ResearchGate.
- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. National Center for Biotechnology Information.
- Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry.
- Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews.
- Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). PubMed.
- Chromatography: Solvent Systems For Flash Column. University of Rochester, Department of Chemistry.
- troubleshooting column chromatography. Reddit.
- Chiral Separation and Determination of Etoxazole Enantiomers in Vegetables by Normal-Phase and Reverse-Phase High Performance Liquid Chromatography. MDPI.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. web.uvic.ca [web.uvic.ca]
- 5. Chromatography [chem.rochester.edu]
- 6. Chromatography [chem.rochester.edu]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. benchchem.com [benchchem.com]
- 9. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Incomplete Hydrolysis of Indazole Methyl Esters
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and field-proven protocols for the challenging yet critical reaction of hydrolyzing indazole methyl esters to their corresponding carboxylic acids. The indazole nucleus is a privileged scaffold in medicinal chemistry, and mastering its transformations is key to accelerating discovery programs.[1][2] This document is structured to help you diagnose issues systematically and select the optimal conditions for your specific substrate.
Frequently Asked Questions (FAQs)
Q1: Why is my indazole methyl ester hydrolysis reaction failing or showing low conversion?
A: Incomplete hydrolysis of indazole methyl esters is a common issue that typically stems from one or a combination of three primary factors:
-
Steric Hindrance: Bulky substituents on the indazole ring or adjacent to the ester group can physically block the approach of the hydroxide nucleophile to the carbonyl carbon.[3] This increases the activation energy of the reaction, leading to slow or stalled reactions under standard conditions.
-
Poor Solubility: Many complex, drug-like molecules containing the indazole scaffold have poor solubility in the aqueous-organic solvent mixtures typically used for saponification. If the substrate is not sufficiently dissolved, the reaction becomes mass-transport limited, resulting in incomplete conversion.
-
Electronic Effects: The electronic nature of the indazole ring and its substituents can influence the electrophilicity of the ester's carbonyl carbon. Electron-donating groups can decrease reactivity, while electron-withdrawing groups can sometimes increase susceptibility to side reactions.
Q2: What are the best starting conditions for hydrolyzing a novel indazole methyl ester?
A: For a novel substrate with unknown reactivity, a robust and generally mild set of conditions is recommended to start. Using lithium hydroxide (LiOH) is often preferable to sodium or potassium hydroxide due to the lithium cation's ability to coordinate effectively with the carbonyl oxygen, enhancing reactivity.[4][5]
A reliable starting point is:
-
Reagent: Lithium hydroxide monohydrate (LiOH·H₂O), 2-4 equivalents.
-
Solvent System: A 3:1:1 mixture of tetrahydrofuran (THF), methanol (MeOH), and water.[4]
-
Temperature: Room temperature (20-25 °C).
-
Time: Monitor by TLC or LCMS every 1-2 hours, but let it run for 12-24 hours before concluding failure.
Q3: My reaction monitoring (LCMS/TLC) shows my starting material, the desired acid, and a new product with a mass of +14 amu. What is happening?
A: A mass increase of 14 atomic mass units (CH₂) strongly suggests that you are observing transesterification, not hydrolysis. This occurs when using an alcohol co-solvent like methanol or ethanol under basic conditions. The methoxide or ethoxide formed is a potent nucleophile and can displace the original alcohol portion of your ester, converting your methyl ester to another methyl ester (no change) or, if you used ethanol, to an ethyl ester (+14 amu relative to a methyl ester). To avoid this, you can switch to a non-alcoholic co-solvent like THF or dioxane.
Q4: The hydrolysis appears complete, but my isolated carboxylic acid product is unstable and I see gas evolution upon heating. What is the likely cause?
A: The product, an indazole carboxylic acid, may be undergoing decarboxylation (loss of CO₂). This is particularly prevalent with indazole-3-carboxylic acids, which can be thermally unstable.[6][7] The stability is also highly dependent on the substituents on the indazole ring. To mitigate this, ensure your workup is performed at low temperatures. After acidification, extract the product quickly and concentrate it under reduced pressure without excessive heating. Storing the final product at low temperatures is also advisable.
Systematic Troubleshooting Guide
When faced with an incomplete hydrolysis, a systematic approach is crucial. The following workflow will guide you from initial checks to advanced solutions.
Caption: Troubleshooting workflow for incomplete indazole ester hydrolysis.
Problem 1: Low to No Conversion of Starting Material
This is the most frequent issue. After verifying your initial checks (reagent quality, stoichiometry, etc.), consider these root causes.
Many indazole derivatives are highly crystalline and poorly soluble. If the ester is not in solution, it cannot react efficiently with the aqueous base.
-
Explanation: Saponification is typically a biphasic reaction. The efficiency depends on the interfacial area between the organic substrate and the aqueous hydroxide.[8] Poor solubility of the ester in the reaction medium drastically reduces this interaction.
-
Solutions:
-
Optimize Co-Solvents: Increase the proportion of the organic co-solvent like THF or 1,4-dioxane. A common solvent system is THF/water or Dioxane/water, often with a small amount of methanol to aid initial dissolution.[5][9]
-
Phase-Transfer Catalysis (PTC): For extremely insoluble substrates, a PTC like tetrabutylammonium bromide (TBAB) can be used. The PTC transports the hydroxide ion into the organic phase, enabling a homogenous reaction.
-
This is the primary chemical, rather than physical, barrier to reaction.
-
Explanation: The saponification reaction proceeds via a tetrahedral intermediate formed by the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon.[10] Bulky groups near the carbonyl center sterically shield it, making this attack energetically unfavorable.[11][12]
Caption: Steric hindrance blocking nucleophilic attack during saponification.
-
Solutions:
-
Switch to Lithium Hydroxide (LiOH): The small Li⁺ cation is a stronger Lewis acid than Na⁺ or K⁺. It coordinates to the carbonyl oxygen, polarizing the C=O bond and making the carbon more electrophilic and susceptible to attack. This is particularly effective in THF/water solvent systems.[8]
-
Increase Reaction Energy:
-
Heating: Gently heating the reaction to 40-60 °C can provide the necessary activation energy. Monitor carefully for potential side reactions or degradation.
-
Microwave Irradiation: Microwave heating can dramatically accelerate the reaction, often reducing reaction times from hours to minutes. This is a powerful tool for very resistant esters.[13]
-
-
Problem 2: Product Degradation or Unexpected Side Products
Sometimes the hydrolysis works, but the desired product is either not formed cleanly or degrades upon workup.
-
Explanation: Under strongly basic conditions, particularly with N-protected indazoles, the indazole ring can be susceptible to cleavage, leading to the formation of ortho-aminobenzonitrile derivatives.[14] Unprotected (N-H) indazoles are more resilient as the N-H proton is abstracted first, forming an indazolide anion that is generally more stable.
-
Mitigation: If you suspect ring opening, use milder conditions. Avoid high concentrations of NaOH/KOH and high temperatures. If possible, perform the hydrolysis on the N-H unprotected indazole.
-
Explanation: Indazole-3-carboxylic acids can be labile and lose CO₂ upon heating or under acidic conditions.[6][7] This is a common issue during workup or purification.
-
Mitigation:
-
Cold Workup: Perform the acidification step in an ice bath (0-5 °C).
-
Avoid Strong Acids: Use a milder acid like citric acid or carefully add 1N HCl to adjust the pH to ~3-4, just enough to protonate the carboxylate.
-
Purification: Avoid heating during solvent evaporation. If chromatography is needed, consider using a neutral or slightly acidic mobile phase.
-
Comparative Data & Advanced Protocols
For a clear comparison, the table below summarizes common conditions.
| Method | Base (eq.) | Solvent System | Temp (°C) | Typical Time | Best For | Potential Issues |
| Standard NaOH/KOH [9] | 2 - 5 | MeOH/H₂O or EtOH/H₂O | 25 - 80 | 4 - 24 h | Simple, unhindered esters. | Low conversion for hindered substrates; transesterification. |
| LiOH / THF [4][8] | 2 - 4 | THF/MeOH/H₂O | 25 - 50 | 6 - 18 h | General purpose, moderately hindered esters. | Can be slow for extremely hindered cases. |
| Acid Catalysis [15] | 6M HCl (excess) | Dioxane/H₂O | 80 - 100 | 12 - 48 h | Base-sensitive substrates. | Harsh conditions, may degrade other functional groups. |
| KO-TMS [13] | 2 - 3 | Anhydrous THF | 25 - 60 | 2 - 12 h | Severely hindered esters. | Anhydrous conditions required; reagent is moisture-sensitive. |
Experimental Protocols
This method is the recommended starting point for most indazole methyl esters.
-
Dissolution: Dissolve the indazole methyl ester (1.0 eq.) in a mixture of THF and Methanol (e.g., 3:1 v/v) to a concentration of approximately 0.1 M.
-
Reagent Addition: In a separate flask, dissolve lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq.) in water to create a ~1 M solution.
-
Reaction Initiation: Add the aqueous LiOH solution to the solution of the ester at room temperature with vigorous stirring. The final solvent ratio should be approximately 3:1:1 (THF:MeOH:H₂O).
-
Monitoring: Stir the reaction at room temperature (or heat to 40 °C if no reaction is observed after 4 hours). Monitor the disappearance of the starting material by TLC or LCMS.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvents. Dilute the remaining aqueous layer with water and wash with an organic solvent like ethyl acetate or dichloromethane to remove any non-acidic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH 3-4 by the slow, dropwise addition of 1N HCl.
-
Isolation: The carboxylic acid product will often precipitate. Collect the solid by vacuum filtration. If it remains in solution, extract with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure without heating to yield the final product.
This anhydrous method is excellent for substrates that fail under standard aqueous conditions.[13]
-
Setup: To a flame-dried flask under an inert atmosphere (Nitrogen or Argon), add the hindered indazole methyl ester (1.0 eq.) and dissolve in anhydrous THF (~0.1 M).
-
Reagent Addition: Add solid potassium trimethylsilanolate (KO-TMS, 2.5 eq.) in one portion at room temperature. Note: KO-TMS is highly hygroscopic and should be handled under an inert atmosphere.
-
Reaction: Stir the reaction at room temperature. If the reaction is slow, it can be gently heated to reflux. Monitor by TLC or LCMS. The reaction often proceeds via the formation of a trimethylsilyl ester intermediate.
-
Workup & Isolation: Upon completion, cool the reaction to room temperature and carefully add 1N HCl. This hydrolyzes the intermediate silyl ester and protonates the carboxylate. Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
References
- Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. PubMed. ()
- Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters. PubMed. ()
- Studies in the indazole series. Ring opening of some 1-Arylindazole-3-carboxylic acids during decarboxylation.
- Technical Support Center: Hydrolysis of Sterically Hindered Esters. Benchchem. ()
- Calculations of steric hindrance in ester hydrolysis based on estimation of van der Waals strain energies of alkanes. Journal of the American Chemical Society. ()
- Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. Chemical and Pharmaceutical Bulletin. ()
- Studies in the indazole series. Ring opening of some 1-Arylindazole-3-carboxylic acids during decarboxylation. Australian Journal of Chemistry. ()
- Protective Groups in Organic Synthesis, Chapter 6.3: Methyl Esters and Derivatives. Wiley.
- Ester to Acid - Common Conditions. Organic Chemistry Portal. ()
- Lithium hydroxide/aqueous methanol: mild reagent for the hydrolysis of bile acid methyl esters. PubMed. ()
- Can you cleave methyl esters using acid instead of base? Anyone used this method before? Reddit discussion. ()
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central. ()
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. Royal Society of Chemistry. ()
- Unprotected Indazoles Are Resilient to Ring-Opening Isomerization: A Case Study on Catalytic C-S Couplings in the Presence of Strong Base.
- Difficult hydrolysis of an hindered ester. ECHEMI Community. ()
- Saponific
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Lithium hydroxide/aqueous methanol: mild reagent for the hydrolysis of bile acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. connectsci.au [connectsci.au]
- 8. Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran [jstage.jst.go.jp]
- 9. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 10. Saponification | Research Starters | EBSCO Research [ebsco.com]
- 11. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. echemi.com [echemi.com]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
Technical Support Center: Stability and Reactivity of Bromoindazoles in Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide addresses the common stability and reactivity challenges encountered when using bromoindazole scaffolds in palladium-catalyzed cross-coupling reactions. The unique electronic nature of the indazole ring, coupled with the presence of a reactive N-H proton, often leads to unexpected side reactions and challenges in achieving high yields. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot your experiments and optimize your synthetic routes.
Section 1: Troubleshooting Guide
This section tackles the most frequent and frustrating issues observed during the cross-coupling of bromoindazoles. Each question represents a common experimental outcome, followed by a detailed explanation of the underlying causes and a set of actionable solutions.
Q1: My primary isolated product is the debrominated indazole, especially in Heck or Suzuki reactions. How can I prevent this hydrodehalogenation?
A1: Cause & Mechanism: Debromination, or hydrodehalogenation, is a significant competing pathway where the bromine atom is replaced by a hydrogen atom. This side reaction is particularly prevalent with electron-rich or sterically hindered heterocyclic systems like indazoles.[1] It typically arises from the generation of a palladium-hydride (Pd-H) species in the catalytic cycle. This Pd-H species can then react with the bromoindazole via oxidative addition followed by reductive elimination to yield the undesired debrominated product. Sources of the hydride can include solvents (like alcohols), reagents (amines, water), or the decomposition of phosphine ligands.
Solutions & Strategies:
-
Ligand Modification: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can stabilize the palladium catalyst and accelerate the desired cross-coupling pathway relative to debromination.[2]
-
Action: Switch from simple ligands like PPh₃ to more specialized ligands such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or ferrocenyl phosphines (e.g., dppf).
-
-
Additive Intervention: Certain additives have been shown to act as dehalogenation "restrainers."
-
Solvent and Base Selection: The reaction medium can be a source of hydrides.
-
Action: Switch to rigorously dried, aprotic solvents like 1,4-dioxane, toluene, or THF.[5] If using an alcohol co-solvent, minimize its quantity. Ensure the base (e.g., K₂CO₃, Cs₂CO₃) is anhydrous.
-
-
Temperature Control: Lowering the reaction temperature can often increase selectivity by disfavoring side reactions that may have a higher activation energy.[5]
-
Action: Attempt the reaction at a lower temperature for a longer duration. If a reaction at 100 °C gives significant debromination, try running it at 70-80 °C.
-
Q2: In my Buchwald-Hartwig amination, I'm getting a mixture of the desired C-N coupled product and an N-arylated isomer. How can I improve selectivity for C-arylation?
A2: Cause & Mechanism: The indazole N-H proton is acidic and can be deprotonated by the strong bases (e.g., NaOt-Bu, LHMDS) typically used in Buchwald-Hartwig aminations.[6] The resulting indazolide anion is a potent nucleophile that can compete with the desired amine coupling partner, leading to arylation on the indazole nitrogen (N1 or N2) instead of the carbon bearing the bromine atom.
Solutions & Strategies:
-
N-H Protection: The most robust strategy to prevent N-arylation is to temporarily mask the N-H proton with a suitable protecting group.[7]
-
Action: Protect the indazole with a group that is stable to the coupling conditions but can be removed later. Common choices include:
-
Boc (tert-butyloxycarbonyl): Widely used, but can be labile under certain thermal or acidic/basic conditions.[8][9]
-
SEM (2-(trimethylsilyl)ethoxymethyl): A highly stable group that can also direct lithiation to the C3 position if needed.[10]
-
THP (tetrahydropyran): Another common choice for protecting heterocyclic N-H groups.
-
-
-
Ligand and Base Optimization: While N-protection is the most direct solution, fine-tuning the reaction conditions can sometimes favor the desired C-N coupling.
-
Action: Use ligands specifically designed for challenging substrates. For indazoles, ligands like tBuXphos have shown success.[6] Experiment with weaker bases like K₃PO₄ or Cs₂CO₃, although this may require higher catalyst loadings or longer reaction times.
-
Q3: My reaction is sluggish or stalls completely with low conversion of the bromoindazole. What are the likely causes?
A3: Cause & Mechanism: Low or no conversion is a common issue that can stem from several factors, from reagent quality to suboptimal reaction conditions. The key is to systematically diagnose the potential points of failure.
Solutions & Strategies:
-
Catalyst Inactivity: The palladium catalyst is the heart of the reaction and is susceptible to deactivation.
-
Cause: The Pd(0) active species can be oxidized by air, or the catalyst can decompose to form inactive palladium black.[11][12] The catalyst source may simply be old or degraded.
-
Action:
-
Use a fresh batch of catalyst. For air-sensitive catalysts like Pd(PPh₃)₄, handle them under an inert atmosphere.[11]
-
Ensure the reaction mixture is thoroughly degassed before adding the catalyst. This is crucial to remove oxygen, which can both deactivate the catalyst and promote side reactions like the homocoupling of boronic acids.[11]
-
-
-
Inefficient Base or Solvent System: For the reaction to proceed, all components must be sufficiently soluble and active.
-
Cause: The base may not be strong enough or soluble enough to participate effectively in the catalytic cycle.[11]
-
Action (Suzuki): Use a finely powdered, anhydrous base like Cs₂CO₃ or K₂CO₃. The addition of water as a co-solvent (e.g., dioxane/water 4:1) is often essential to dissolve the base and facilitate the transmetalation step.[13]
-
-
Boronic Acid/Ester Instability (Suzuki): Boronic acids can be unstable and undergo protodeboronation (replacement of the B(OH)₂ group with H) or form inactive trimeric boroxines.[14]
-
Suboptimal Temperature (Sonogashira): For less reactive aryl bromides, the oxidative addition step can be slow and rate-limiting, requiring more thermal energy.[15]
-
Action: If the reaction is sluggish at 60-80 °C, cautiously increase the temperature to 100-110 °C, potentially using a sealed tube or microwave reactor.[15]
-
Q4: My N-Boc protecting group is cleaving during the reaction. What conditions are more suitable?
A4: Cause & Mechanism: The N-Boc group is known to be labile under acidic conditions, but it can also be cleaved under thermal stress or certain basic conditions. Microwave heating, in particular, can provide enough energy to induce deprotection.[8] In some cases, this concomitant deprotection can be a desired outcome, for instance, if the resulting NH-indazole is to be used directly in a subsequent N-arylation step.[8]
Solutions & Strategies:
-
Modify Heating Method:
-
Action: Switch from microwave heating to conventional oil bath heating at a carefully controlled, lower temperature. This provides more gentle and uniform heating, reducing the likelihood of thermal decomposition.
-
-
Change the Protecting Group: If thermal lability remains an issue, a more robust protecting group is the best solution.
-
Action: As mentioned in Q2, consider using a more thermally and chemically stable protecting group like SEM (2-(trimethylsilyl)ethoxymethyl) or a simple alkyl group (e.g., methyl, ethyl) if it doesn't interfere with your overall synthetic strategy.[10]
-
-
Optimize the Base:
-
Action: Avoid strongly acidic or basic conditions where possible. For Suzuki couplings, bases like K₂CO₃ or K₃PO₄ are generally milder towards a Boc group than stronger bases like NaOt-Bu.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: Is it always necessary to protect the N-H of my bromoindazole before running a cross-coupling reaction?
A1: Not necessarily, but it is highly recommended, especially for C3-functionalization. The decision depends on the position of the bromine and the specific coupling reaction.
-
For C3-Bromoindazoles: N-protection is often crucial to prevent competitive N-arylation and to improve substrate solubility and stability.[16]
-
For C5, C6, or C7-Bromoindazoles: It is often possible to perform successful cross-coupling reactions on the unprotected (NH-free) indazole.[17] The N-H group is further from the reaction site and has less of an electronic influence. Successful Suzuki-Miyaura couplings have been reported on various NH-free 7-bromoindazoles.[17] However, even in these cases, N-protection can sometimes lead to cleaner reactions and higher yields by preventing potential catalyst inhibition by the indazolide anion.
Q2: How does the position of the bromine atom (e.g., C3 vs. C7) on the indazole ring affect its reactivity?
A2: The position of the bromine atom significantly impacts the electronic environment and steric hindrance around the C-Br bond, affecting the ease of oxidative addition to the palladium catalyst.
-
C3-Bromoindazoles: The C3 position is electronically distinct due to its proximity to both nitrogen atoms. It is often considered "activated," but this position can also be more susceptible to side reactions. For example, amination at C3 can be challenging.[18]
-
C7-Bromoindazoles: The C7 position is part of the benzene ring portion of the scaffold. Its reactivity is more akin to a standard bromobenzene derivative. This position is often less sterically hindered and electronically well-behaved, making it a good candidate for reliable cross-coupling.[17]
-
C5/C6-Bromoindazoles: These positions are also on the carbocyclic ring and generally exhibit good reactivity, similar to other bromoarenes.[19]
Q3: What are the best general starting conditions for a Suzuki-Miyaura coupling with a bromoindazole?
A3: A robust set of starting conditions provides a high probability of success and a solid baseline for further optimization. The following conditions have been shown to be effective for a range of bromoindazoles.[17][19][20]
-
Reactants: Bromoindazole (1.0 equiv.), Arylboronic Acid (1.3 equiv.)
-
Catalyst: Pd(PPh₃)₄ (5-10 mol%) or PdCl₂(dppf) (5 mol%)
-
Base: Cs₂CO₃ (1.5 equiv.) or K₂CO₃ (2.0 equiv.)
-
Solvent: 1,4-Dioxane / H₂O (4:1 v/v)
-
Temperature: 90-110 °C
-
Atmosphere: Inert (Argon or Nitrogen)
-
Procedure: Thoroughly degas the solvent mixture before adding the catalyst. Monitor reaction progress by TLC or LC-MS.
Section 3: Protocols & Methodologies
Protocol 1: General Protocol for Minimizing Debromination in a Heck Coupling of 3-Bromoindazole
This protocol is adapted from methodologies developed for suppressing hydrodehalogenation.[1][3]
-
Reagent Preparation: To an oven-dried vial, add 3-bromo-1H-indazole (1.0 equiv.), the desired olefin (1.5 equiv.), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), tetrabutylammonium bromide (TBAB, 10 mol%), and sodium bromide (used as a grinding auxiliary in ball-milling, or in stoichiometric amounts for solution-phase).
-
Solvent & Base: Add anhydrous, degassed triethylamine (TEA, 2.0 equiv.) as both the base and solvent. Alternatively, for solution-phase, use a high-boiling aprotic solvent like toluene and TEA as the base.
-
Inert Atmosphere: Seal the vial under an argon or nitrogen atmosphere.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. For mechanochemical synthesis, perform the reaction in a ball mill according to the manufacturer's specifications.
-
Monitoring & Workup: Monitor the reaction by LC-MS, checking for the desired product and the debrominated side-product. Upon completion, cool the mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.
Protocol 2: Optimized Suzuki-Miyaura Coupling of a 7-Bromo-1H-indazole
This protocol is based on successful literature procedures for coupling on the unprotected indazole core.[17]
-
Reagent Preparation: In a sealed microwave vial, combine 7-bromo-1H-indazole (1.0 equiv.), the desired arylboronic acid (1.3 equiv.), and Cesium Carbonate (Cs₂CO₃, 1.5 equiv.).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane, ethanol, and water (e.g., 3:1.5:0.5 v/v/v).
-
Catalyst Addition: Add Pd(PPh₃)₄ (10 mol%) to the vial.
-
Inert Atmosphere: Seal the vial under an argon or nitrogen atmosphere.
-
Reaction: Heat the reaction mixture to 140 °C for 2-4 hours in a conventional oil bath in a sealed tube, or use a microwave reactor set to 140 °C for 30-60 minutes.
-
Monitoring & Workup: After cooling, monitor the reaction completion by TLC or LC-MS. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Section 4: Data & Visualization
Table 1: Comparison of Successful Suzuki Coupling Conditions for Bromoindazoles
| Bromoindazole Substrate | Coupling Partner | Catalyst (mol%) | Base (equiv.) | Solvent System | Temp (°C) / Time | Yield (%) | Reference |
| 7-Bromo-4-sulfonamido-1H-indazole | (4-methoxyphenyl)boronic acid | Pd(PPh₃)₄ (10) | Cs₂CO₃ (1.3) | Dioxane/EtOH/H₂O | 140 °C / 4h | 85 | [17] |
| 3-Iodo-1-Boc-indazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | Dioxane/H₂O | 100 °C (MW) / 15min | >80 (deprotected) | [8] |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ (2) | Dimethoxyethane | 80 °C | Good | [21] |
| 6-Bromo-1H-indazole | (4-methoxyphenyl)boronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 80-100 °C | High | [19] |
Diagrams
Caption: A systematic workflow for troubleshooting low-yielding bromoindazole cross-coupling reactions.
Caption: Competing pathways in the cross-coupling of bromoindazoles.
References
-
Collot, V., et al. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of Organic Chemistry, 71(14), 5392-5. [Link]
-
Dodge, M.W., et al. (2012). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Probe Reports from the NIH Molecular Libraries Program. [Link]
-
Li, J., et al. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein Journal of Organic Chemistry, 14, 827-834. [Link]
-
Radi, M., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11, 6289-6296. [Link]
-
Valente, C., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex. Molecules, 28(7), 2944. [Link]
- Guram, A. S., & Rennels, R. A. (1996). Palladium-Catalyzed Arylation of Pyrrole. Angewandte Chemie International Edition in English, 35(12), 1328-1329.
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Reddit user discussion. (2020). Sonogashira troubleshooting help needed. r/Chempros. [Link]
-
C-3 Vinylation of Indazoles under Microwave Irradiation. (2018). Molecules, 23(8), 2029. [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Li, J., et al. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. PubMed. [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
-
ResearchGate. (2010). Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. [Link]
-
ResearchGate. (2007). Screening of palladium catalysts for the Suzuki coupling of... [Link]
-
Li, J., et al. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein Journals. [Link]
-
Scite.ai. Ligand effects in palladium-catalyzed Suzuki and Heck coupling reactions. [Link]
- Blue, A. N., & Hartwig, J. F. (2013). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. The Journal of organic chemistry, 78(15), 7577–7589.
-
Reddit user discussion. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros. [Link]
-
Koszinowski, K. (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. Chemistry – A European Journal, 21(21), 7797-7806. [Link]
-
Semantic Scholar. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Radi, M., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. ResearchGate. [Link]
-
National Center for Biotechnology Information. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
ResearchGate. (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. [Link]
-
PubMed. (2020). Palladium(II) complexes of tridentate bis(benzazole) ligands... [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
ResearchGate. (2006). Recent Advances in Sonogashira Reactions. [Link]
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MDPI. (2022). Selective C-O Coupling Reaction of N-Methoxy Arylamides and Arylboronic Acids Catalyzed by Copper Salt. [Link]
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PubMed. (2006). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. [Link]
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MDPI. (2020). Equilibrium Studies on Pd(II)–Amine Complexes with Bio-Relevant Ligands in Reference to Their Antitumor Activity. [Link]
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National Center for Biotechnology Information. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]
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MDPI. (2017). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. [Link]
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Organic Chemistry Portal. Heck Reaction. [Link]
-
YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. [Link]
-
National Center for Biotechnology Information. (2021). Palladium(II) Complexes of Substituted Salicylaldehydes... [Link]
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Indazole Ring Nitration: A Technical Support Guide for Managing Exothermic Reactions
Welcome to the Technical Support Center for the nitration of the indazole ring. This guide is specifically designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for managing the exothermic nature of this critical reaction. Given the potential for energetic decomposition of nitro compounds, a thorough understanding of reaction parameters and safety protocols is paramount.
This resource offers a comprehensive collection of troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data-driven insights to ensure both the safety and success of your synthetic endeavors.
Section 1: Troubleshooting Guide - Navigating Exothermic Events
This section directly addresses specific issues you may encounter during the nitration of the indazole ring, providing immediate actions and preventative strategies.
Issue 1: Rapid, Uncontrolled Temperature Increase (Runaway Reaction)
Question: My reaction temperature is increasing rapidly and uncontrollably, even with an ice bath. What is happening and what should I do?
Answer:
You are likely experiencing a thermal runaway reaction. This is a critical situation where the rate of heat generation from the exothermic nitration reaction exceeds the cooling system's capacity to dissipate it, leading to a dangerous, self-accelerating increase in temperature and pressure.[1]
Immediate Actions:
-
Cease Reagent Addition: Immediately stop the addition of the nitrating agent.[2]
-
Enhance Cooling: If possible and safe, add more coolant (e.g., dry ice, acetone-dry ice bath) to the external cooling bath to maximize heat removal.[2]
-
Ensure Vigorous Stirring: Poor agitation can lead to localized "hot spots" where reactant concentrations are high, initiating a runaway.[3] Ensure the stirring is vigorous and efficient.
-
Prepare for Emergency Quench: If the temperature continues to rise dramatically, and as a last resort, prepare to quench the reaction by cautiously adding the reaction mixture to a large volume of cold water or ice.[3] Extreme Caution is advised , as the dilution of concentrated sulfuric acid is also highly exothermic. This should only be performed if you are confident it can be done safely and is part of your laboratory's established emergency protocol.[3]
-
Evacuate and Alert: If the reaction is deemed uncontrollable, evacuate the immediate area and alert your supervisor, following all established laboratory emergency procedures.
Potential Causes and Preventative Measures:
-
Rapid Addition of Nitrating Agent: Adding the nitrating agent too quickly is a primary cause of thermal runaways.[3] A slow, dropwise addition with continuous monitoring of the internal temperature is crucial.
-
Inadequate Cooling: The cooling bath may be insufficient for the scale of the reaction. Ensure you have an appropriate cooling medium and capacity.
-
Incorrect Reagent Concentration: Using overly concentrated acids can significantly increase the reaction's exothermicity.[3]
-
Accumulation of Unreacted Nitrating Agent: If the reaction temperature is too low, the nitrating agent can accumulate. A subsequent small temperature increase can then trigger a rapid, delayed exotherm.[3]
Issue 2: Evolution of Brown/Yellow Gas (NO₂) from the Reactor
Question: I am observing brown-yellow fumes evolving from my reaction vessel. What does this signify?
Answer:
The evolution of brown-yellow gas is indicative of nitrogen dioxide (NO₂), which signals that a decomposition reaction is occurring.[1] This is a highly exothermic process and a strong precursor to a thermal runaway. This situation is critical.
Immediate Actions:
-
Do not inhale the fumes. Nitrogen dioxide is highly toxic.
-
Follow all the immediate actions outlined in Issue 1 for a runaway reaction.
Issue 3: Low Yield of the Desired Nitro-Indazole Product
Question: My nitration reaction resulted in a very low yield of the desired product. What are the possible reasons?
Answer:
Low yields in indazole nitration can stem from several factors:
-
Over-nitration: The reaction conditions may be too harsh, leading to the formation of di- or poly-nitro indazole species, which can be difficult to separate and may not be the desired product.[4]
-
Oxidation of the Indazole Ring: The strong oxidizing nature of nitric acid, especially under harsh conditions, can lead to degradation of the starting material.
-
Incomplete Reaction: The reaction time or temperature may have been insufficient for complete conversion.
-
Poor Regioselectivity: Nitration of the indazole ring can lead to a mixture of isomers (e.g., 3-, 5-, and 7-nitroindazoles), reducing the yield of a single desired product.[4][5] The specific isomer formed is highly dependent on the reaction conditions and the substituents on the indazole ring.
To address low yields, consider optimizing reaction conditions such as temperature, reaction time, and the concentration of the nitrating agent.
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the nitration of the indazole ring.
Q1: What are the primary safety concerns when nitrating indazole?
A1: The primary safety concern is the potential for a thermal runaway reaction due to the highly exothermic nature of nitration.[6] Additionally, nitro-compounds can be thermally unstable and may decompose explosively, especially if impure.[7] The use of concentrated and corrosive acids also presents significant handling hazards.
Q2: How can I control the regioselectivity of indazole nitration?
A2: The regioselectivity of indazole nitration is influenced by several factors, including the nitrating agent, solvent, and the position of substituents on the indazole ring. For instance, the nitration of 2H-indazoles using iron(III) nitrate has been shown to selectively yield 7-nitroindazoles.[4] The reaction mechanism, whether electrophilic aromatic substitution or a radical pathway, also dictates the position of nitration.[4][8]
Q3: What are some alternative, milder nitrating agents to the traditional mixed acid (HNO₃/H₂SO₄)?
A3: To mitigate the hazards associated with mixed acid, several milder nitrating agents have been developed. These include iron(III) nitrate, copper(II) nitrate, and tert-butyl nitrite (TBN) in the presence of air.[4][5][9] These reagents often offer improved safety profiles and can provide different regioselectivities.
Q4: How does the reaction mechanism of indazole nitration affect safety?
A4: Understanding the reaction mechanism is crucial for safety. For electrophilic nitration, the rate profile often shows that the reaction involves the conjugate acid of indazole.[8] In contrast, some methods proceed through a radical pathway.[4] The energy profile and potential for side reactions can differ significantly between these mechanisms, impacting the overall exothermicity.
Section 3: Experimental Protocols and Data
This section provides a general experimental protocol for the nitration of indazole, along with a table of critical parameters to monitor.
General Experimental Protocol for Indazole Nitration (Illustrative Example)
Disclaimer: This is a generalized procedure and must be adapted and optimized for your specific indazole derivative and laboratory conditions. A thorough risk assessment must be conducted before any experiment.
-
Setup: In a three-necked, round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve the indazole starting material in a suitable solvent (e.g., concentrated sulfuric acid).
-
Cooling: Place the flask in an efficient cooling bath (e.g., ice-salt or dry ice/acetone) and cool the solution to the desired starting temperature (e.g., 0 to -10 °C).
-
Preparation of Nitrating Mixture: In a separate flask, carefully and slowly add the nitrating agent (e.g., concentrated nitric acid) to the co-reagent (e.g., concentrated sulfuric acid) while cooling in an ice bath.
-
Slow Addition: Slowly, dropwise, add the pre-cooled nitrating mixture to the stirred solution of the indazole. Continuously monitor the internal reaction temperature and ensure it does not exceed the set limit.
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at the controlled temperature and monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS).
-
Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.
-
Work-up: The precipitated product can then be collected by filtration, washed with cold water until neutral, and dried. Further purification may be necessary (e.g., recrystallization or column chromatography).
Table 1: Critical Parameters for Managing Exothermic Indazole Nitration
| Parameter | Recommended Range/Value | Rationale and Key Considerations |
| Reaction Temperature | -10°C to 10°C | Maintaining a low temperature is critical to control the exothermic reaction and minimize side reactions like oxidation.[10] |
| Addition Rate of Nitrating Agent | Slow, dropwise | Prevents rapid heat generation that can overwhelm the cooling system.[3] |
| Stirring Speed | Vigorous and consistent | Ensures uniform temperature distribution and prevents the formation of localized "hot spots".[3] |
| Concentration of Acids | Use the lowest effective concentration | More concentrated acids lead to a more exothermic and potentially uncontrollable reaction.[3] |
| Internal Temperature Monitoring | Continuous | Essential for early detection of any temperature excursions. |
Visualization of Workflow and Decision Making
Diagram 1: Decision Tree for Managing Temperature Excursions
Caption: Decision workflow for managing temperature excursions.
Diagram 2: Generalized Indazole Nitration Workflow
Caption: A generalized workflow for the nitration of indazole.
References
-
Austin, M. W. (1978). Kinetics and mechanism of nitration of indazole. Journal of the Chemical Society, Perkin Transactions 2, (6), 632. DOI: 10.1039/P29780000632. [Link]
- Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
-
An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. [Link]
-
Site-selective direct nitration of 2H-indazoles: easy access to 7-nitroindazoles. RSC Publishing. [Link]
- Technical Support Center: Regioselective Synthesis of Indazole Deriv
- Iron promoted C3‐H nitration of indazole. (n.d.).
- Optimization of reaction conditions for the synthesis of indazolones. (n.d.).
- Direct C‐3 nitration of 2H‐indazole. (n.d.).
-
Regioselective N-alkylation of the 1H-indazole scaffold. (2021). Beilstein Journal of Organic Chemistry, 17, 1939–1953. [Link]
-
Seela, F., & Peng, X. (2004). Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). Nucleosides, Nucleotides & Nucleic Acids, 23(1-2), 227–237. [Link]
- (Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2022).
- Technical Support Center: Managing Exothermic Reactions During Nitr
-
Indazole synthesis discussion.. Mechanism of this reaction? (2021). Reddit. [Link]
- Hazard of Runaway of Nitration Processes in Nitrocompounds Production. (n.d.).
- Kozak, G. D., & Raikova, V. M. (2010). Hazard of Runaway of Nitration Processes in Nitrocompounds Production.
- Runaway reaction hazards in processing organic nitrocompounds. (n.d.). IChemE.
-
5-nitroindazole. (n.d.). Organic Syntheses Procedure. [Link]
- Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. (n.d.).
- Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? (2016).
- Metal‐Free Nitration of Indazoles with tert‐Butyl Nitrile in Air to Prepare 3‐Nitroindazoles and 3‐Aminoindazoles. (2025).
-
Thermal Risk Evaluation of the Fluorobenzotriazolone Nitration Process. (2023). MDPI. [Link]
- Technical Support Center: Managing Exothermic Reactions in the Nitration of Butoxybenzene Deriv
- Managing exothermic reactions in the nitration of 2-amino-6-methylbenzoic acid. (2025). Benchchem.
- Technical Support Center: Managing Thermal Runaway in Nitr
- Runaway Reaction Hazards in Processing Organic Nitro Compounds. (n.d.). PDF Free Download.
-
Habraken, C. L., & Cohen-Fernandes, P. (1969). Nitration of indazoles in the 3 position. The Journal of Organic Chemistry, 34(3), 675–678. [Link]
- 2H-Indazole, 6-nitro- - Safety D
- Runaway Reaction - The N
-
Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. (2023). MDPI. [Link]
- Thermal hazard assessment of 3-nitro-1,2,4-triazole-5-one (NTO) synthesis. (2025).
- Nitration and arom
-
Di-nitration troubleshooting. (2023). Reddit. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Differentiating N1-methyl and N2-methyl Indazole Isomers by ¹H NMR
For researchers in medicinal chemistry and drug development, the unambiguous structural elucidation of N-heterocyclic compounds is a critical step. The indazole scaffold, a prevalent motif in numerous pharmacologically active molecules, presents a common challenge: the differentiation of N1 and N2 alkylated regioisomers. The synthesis of N-substituted indazoles often yields a mixture of these isomers, and their distinct physicochemical and biological properties necessitate precise characterization. This guide provides an in-depth comparison of N1-methyl and N2-methyl indazole isomers, focusing on the diagnostic power of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the characteristic spectral differences, the underlying electronic and spatial effects, and advanced NMR techniques for definitive structural assignment.
The Challenge of Indazole Regioisomerism
Indazole possesses two nitrogen atoms, both of which can be alkylated, leading to the formation of N1 and N2 isomers. While the 1H-tautomer is generally more thermodynamically stable than the 2H-tautomer, alkylation reactions can produce mixtures of N1- and N2-substituted products.[1] The regioselectivity of these reactions is influenced by factors such as the nature of the electrophile, the solvent, and the presence of substituents on the indazole ring.[2] Given that the biological activity of indazole-based compounds can be highly dependent on the position of substitution, a reliable method for differentiating these isomers is paramount.
Distinguishing Features in ¹H NMR Spectra
¹H NMR spectroscopy is a powerful and readily accessible tool for distinguishing between N1- and N2-methyl indazole isomers. The key diagnostic signals are those of the protons on the indazole core, particularly the H-3 and H-7 protons, as well as the N-methyl protons. The ¹H NMR spectra of 1- and 2-methylindazoles are sufficiently different to be used as a reliable diagnostic tool.[3]
Key Diagnostic Chemical Shifts: A Comparative Analysis
The electronic environment of the protons in the indazole ring is significantly influenced by the position of the methyl group. This results in characteristic differences in their chemical shifts.
| Proton | 1-Methyl-1H-indazole (δ, ppm) | 2-Methyl-2H-indazole (δ, ppm) | Key Differentiating Feature |
| H-3 | ~7.95 | ~8.22 | The H-3 proton in the N2-isomer is consistently more deshielded (shifted downfield) by approximately 0.2-0.3 ppm. |
| H-7 | ~7.72 | ~7.69 | The H-7 proton in the N1-isomer is typically more deshielded than in the N2-isomer. |
| N-CH₃ | ~4.02 | ~4.15 | The N-methyl protons of the N2-isomer are generally slightly downfield compared to the N1-isomer. |
| H-4, H-5, H-6 | ~7.51, ~7.10, ~7.35 | Varies | While shifts in the benzo-protons are observed, the most reliable diagnostic signals are H-3 and H-7. |
Note: Chemical shifts are approximate and can vary based on the solvent and concentration. Data compiled from multiple sources.
The most striking and reliable difference is the chemical shift of the H-3 proton . In the N2-methyl isomer, this proton is consistently shifted downfield compared to the N1-isomer.[4] This is a critical diagnostic marker for initial isomer identification.
The "Why": Understanding the Electronic and Anisotropic Effects
The observed differences in chemical shifts can be attributed to a combination of electronic and anisotropic effects stemming from the distinct electronic structures of the two isomers.
In 1-methyl-1H-indazole , the N1 nitrogen is pyrrole-like, having its lone pair of electrons contributing to the aromatic system. The N2 nitrogen is pyridine-like, with its lone pair in an sp² hybrid orbital in the plane of the ring. This electronic arrangement results in a specific magnetic environment within the molecule.
In 2-methyl-2H-indazole , the roles are reversed. The N2 nitrogen becomes more pyrrole-like, and the N1 nitrogen is pyridine-like. This fundamental difference in electron distribution and the spatial orientation of the nitrogen lone pairs creates a distinct anisotropic effect, influencing the shielding and deshielding of nearby protons.
The downfield shift of the H-3 proton in the N2-isomer can be rationalized by the proximity and orientation of the lone pair on the N1 nitrogen. The magnetic anisotropy of the N1 lone pair in the 2-methyl isomer results in a greater deshielding effect on the adjacent H-3 proton.
Caption: Electronic characteristics of N1- and N2-methyl indazoles.
Advanced NMR Techniques for Unambiguous Assignment
While 1D ¹H NMR is often sufficient, complex substitution patterns or overlapping signals may require more advanced techniques for definitive structural elucidation. 2D NMR experiments such as NOESY and HMBC are invaluable in these cases.[5]
Nuclear Overhauser Effect (NOE) Spectroscopy
The Nuclear Overhauser Effect (NOE) is a through-space interaction that is observed between protons that are in close spatial proximity (typically < 5 Å).[6] This makes it an ideal tool for differentiating N1 and N2 isomers.
-
For 1-methyl-1H-indazole , a NOE correlation is expected between the N1-methyl protons and the H-7 proton of the indazole ring.
-
For 2-methyl-2H-indazole , a NOE correlation should be observed between the N2-methyl protons and the H-3 proton.
The presence or absence of these specific cross-peaks in a 2D NOESY spectrum provides conclusive evidence for the position of the methyl group.
Caption: Expected NOE correlations for N1- and N2-methyl indazoles.
Experimental Protocol for ¹H NMR Analysis
The quality of the NMR data is highly dependent on proper sample preparation and instrument setup.
Sample Preparation
-
Weighing the Sample: Accurately weigh 5-10 mg of the indazole isomer.
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in which the compound is fully soluble. CDCl₃ is a common choice for nonpolar organic compounds.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS, δ = 0.00 ppm) can be added.
NMR Data Acquisition
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for obtaining sharp, well-resolved peaks.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to encompass the expected chemical shift range (typically 0-10 ppm for these compounds).
-
Use a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
Employ a relaxation delay of 1-2 seconds between scans.
-
-
Data Processing:
-
Perform a Fourier transform on the acquired Free Induction Decay (FID).
-
Carefully phase the spectrum to ensure all peaks are in the absorptive mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Integrate all signals to determine the relative number of protons.
-
Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Caption: Workflow for ¹H NMR analysis of indazole isomers.
Conclusion
The differentiation of N1- and N2-methyl indazole isomers is a common yet critical task in synthetic and medicinal chemistry. ¹H NMR spectroscopy offers a rapid, reliable, and non-destructive method for this purpose. By carefully analyzing the chemical shifts of key protons, particularly H-3 and H-7, researchers can confidently assign the regiochemistry of their synthesized compounds. The downfield shift of the H-3 proton serves as a hallmark for the N2-isomer. For challenging cases, advanced 2D NMR techniques like NOESY provide unambiguous confirmation through the detection of through-space correlations. The systematic application of these NMR methodologies, grounded in a solid understanding of the underlying electronic and anisotropic effects, ensures the scientific integrity of the structural characterization of these important heterocyclic scaffolds.
References
- 1. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
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The Strategic Importance of the 4-Position: A Comparative Guide to the Structure-Activity Relationship of Indazole Derivatives
The indazole scaffold is a cornerstone in modern medicinal chemistry, serving as the foundation for a multitude of clinically approved drugs and investigational agents.[1][2] Its remarkable versatility stems from the bicyclic structure, a fusion of a benzene and a pyrazole ring, which offers multiple points for chemical modification to fine-tune its pharmacological profile.[3] Among these, substitutions at the 4-position have emerged as a critical determinant of biological activity, profoundly influencing potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 4-substituted indazole derivatives, offering insights for researchers and drug development professionals engaged in the design of novel therapeutics.
The Indazole Core: A Privileged Scaffold in Drug Discovery
Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][3] Several FDA-approved drugs, such as Pazopanib, a tyrosine kinase inhibitor for renal cell carcinoma, and Niraparib, a PARP inhibitor for ovarian cancer, feature the indazole nucleus, highlighting its clinical significance.[1] The ability to strategically modify the indazole ring at various positions allows for the optimization of interactions with specific biological targets, a key aspect of rational drug design.
Decoding the Impact of 4-Position Substitutions: A Comparative Analysis
The 4-position of the indazole ring projects into a region that can significantly influence ligand-target interactions. The nature of the substituent at this position—its size, electronics, and hydrogen bonding capacity—can dictate the overall activity and selectivity profile of the molecule.
Case Study 1: Fibroblast Growth Factor Receptor (FGFR) Inhibitors
In the context of FGFR inhibitors, the 4-position has been extensively explored to enhance potency and selectivity. A study by Zhao et al. disclosed a series of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives as potent FGFR inhibitors.[1] Their research revealed that a carboxamide group at the 4-position was crucial for activity.
| Compound | 4-Substituent | FGFR1 IC50 (nM) |
| 101 | -CONH-(3-(4-methylpiperazin-1-yl)phenyl) | 69.1 ± 19.8 |
| 102 | -CONH-(3-(4-methylpiperazin-1-yl)phenyl) with additional modifications | 30.2 ± 1.9 |
Table 1: Comparison of 4-substituted indazole derivatives as FGFR1 inhibitors.[1]
The data indicates that the 4-carboxamide moiety serves as a key interaction point within the ATP-binding pocket of FGFR. Further optimization of the phenyl ring attached to the carboxamide led to a more potent inhibitor (compound 102), demonstrating the synergistic effect of modifications at and extending from the 4-position.[1]
Caption: SAR of 4-carboxamide indazoles as FGFR inhibitors.
Case Study 2: CC-Chemokine Receptor 4 (CCR4) Antagonists
The SAR of indazole arylsulfonamides as allosteric CCR4 antagonists also highlights the significance of the 4-position. For this class of compounds, methoxy- or hydroxyl-containing groups at the C4 position were found to be the most potent.[4][5]
| Compound | 4-Substituent | CCR4 Antagonist Activity |
| Analog A | -OCH3 | Potent |
| Analog B | -OH | Potent |
| Analog C | -H | Less Potent |
Table 2: Influence of 4-substituents on CCR4 antagonist activity.[4]
This suggests that hydrogen bond donating or accepting groups at the 4-position are critical for interaction with the allosteric binding site of CCR4. The electronic nature of the substituent plays a key role in modulating the binding affinity.
Case Study 3: Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitors
Research into novel 1H-indazole derivatives as IDO1 inhibitors has also underscored the importance of substitutions at the 4- and 6-positions.[1] For a series of 1H-indazole derivatives with disubstituent groups, the substituent at the 4-position played a crucial role in inhibitory activity.[1] Compound 120, with a (((6-Bromo-1H-indazol-4-yl)amino)methyl)phenol structure, exhibited an IC50 value of 5.3 μM for IDO1 inhibition.[1] This indicates that a larger, more complex substituent at the 4-position can be accommodated and is beneficial for activity.
Experimental Protocols for Evaluating 4-Substituted Indazole Derivatives
To rigorously assess the SAR of novel 4-substituted indazole derivatives, a standardized set of experimental protocols is essential.
General Synthesis of 4-Substituted Indazole Derivatives
A common synthetic route to access 4-substituted indazoles involves the functionalization of a pre-formed indazole core. For instance, the synthesis of 4-carboxamide derivatives often starts from a 4-carboxyindazole intermediate, which can be prepared from commercially available starting materials.
Step-by-step methodology:
-
Preparation of 4-Nitroindazole: Nitration of indazole using standard nitrating conditions (e.g., HNO3/H2SO4).
-
Reduction of the Nitro Group: Reduction of the 4-nitroindazole to 4-aminoindazole using a reducing agent such as SnCl2 or H2/Pd-C.[6]
-
Diazotization and Cyanation (Sandmeyer Reaction): Conversion of the 4-aminoindazole to a 4-cyanoindazole.
-
Hydrolysis of the Cyano Group: Hydrolysis of the 4-cyanoindazole to the corresponding 4-carboxyindazole.
-
Amide Coupling: Coupling of the 4-carboxyindazole with a desired amine using standard peptide coupling reagents (e.g., HATU, HOBt) to yield the final 4-carboxamide derivative.
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X-ray crystal structure analysis of indazole-6-carboxylate compounds
<_ A Comparative Guide to the Structural Analysis of Indazole-6-Carboxylate Compounds
For distribution to: Researchers, scientists, and drug development professionals.
Introduction
Indazole-6-carboxylate derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2] The precise three-dimensional arrangement of atoms within these molecules dictates their biological activity, making accurate structural elucidation a cornerstone of rational drug design. Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining molecular structure, providing unparalleled detail about conformation and intermolecular interactions.[3] This guide offers an in-depth exploration of the SC-XRD workflow for indazole-6-carboxylate compounds, contextualized by a comparative analysis with complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling.
Part 1: The Gold Standard - Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is an imaging technique that utilizes the diffraction of X-rays by the ordered array of molecules in a crystal to determine their atomic structure.[4][5] The resulting electron density map allows for the precise placement of atoms, revealing bond lengths, bond angles, and the overall molecular conformation with high resolution.[3][5]
Detailed Experimental Workflow
The journey from a powdered compound to a refined crystal structure is a multi-step process, each stage requiring careful consideration and optimization.
Step 1: Crystal Growth — The Art and Science
The most critical and often challenging step is obtaining a single crystal of suitable size and quality.[6] The principle is to slowly bring a solution of the compound to a state of supersaturation, allowing molecules to self-assemble into a well-ordered lattice.[6] For indazole-6-carboxylate compounds, which are typically small organic molecules, several methods are effective.
Common Crystallization Techniques: [7][8]
-
Slow Evaporation: A near-saturated solution of the compound is left undisturbed in a vial with a loosely fitting cap, allowing the solvent to evaporate slowly, thereby increasing the concentration and inducing crystallization.[8]
-
Vapor Diffusion: This technique is particularly useful for small quantities of material.[8] A concentrated solution of the compound in a solvent is placed in a small open vial, which is then sealed inside a larger container with a more volatile "anti-solvent" in which the compound is less soluble. Slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystal growth.[8]
-
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent.[8] Crystals form at the interface as the solvents slowly mix.[8]
Causality Behind Experimental Choices: The choice of solvent is paramount.[7] An ideal solvent will dissolve the compound moderately at high temperatures and poorly at low temperatures.[6] For indazole derivatives, solvents like methanol, ethanol, acetone, or ethyl acetate, often in combination with an anti-solvent like water or hexane, are good starting points.[9][10] The goal is to achieve a slow cooling or diffusion rate, as rapid precipitation leads to the formation of powders or poor-quality microcrystals.[6][7]
Step 2: Crystal Selection and Mounting
A suitable crystal for SC-XRD should be 0.1-0.4 mm in at least two dimensions, have well-defined faces, and be free of cracks or defects.[11] Under a polarizing microscope, a good single crystal will exhibit sharp extinction as the stage is rotated.[11] The selected crystal is carefully mounted on a goniometer head, often using a cryoloop and a small amount of cryoprotectant oil, and flash-cooled in a stream of cold nitrogen gas (typically 100-173 K) to minimize radiation damage during data collection.[11][12]
Step 3: Data Collection
The mounted crystal is placed on a diffractometer, where it is irradiated with a monochromatic X-ray beam.[5] The crystal is rotated, and a series of diffraction images are collected on a detector.[13]
Key Parameters:
-
X-ray Source: Molybdenum (Mo) or Copper (Cu) sources are common in-house instruments.[12]
-
Temperature: Low temperature (e.g., 100 K) is used to reduce thermal motion and radiation damage.[12]
-
Data Collection Strategy: The software calculates the optimal rotation angles and exposure times to collect a complete and redundant dataset.[5][11] A full data collection can take anywhere from a few hours to a day.[5]
Step 4: Structure Solution and Refinement
This stage is primarily computational. The collected diffraction pattern is processed to determine the unit cell dimensions and space group.[5][14] The "phase problem" is then solved to generate an initial electron density map.[15] An atomic model is built into this map and then refined using least-squares methods to achieve the best fit between the calculated and observed diffraction data.[14]
Common Software Suites:
-
SHELX: A set of programs widely used for structure solution and refinement.[16][17]
-
Olex2/CRYSTALS: Integrated software packages that provide a graphical interface for the entire process.[16][18]
Validation: The quality of the final structure is assessed using metrics like the R-factor (agreement factor) and by checking for geometric consistency.
Workflow for Single-Crystal X-ray Diffraction
Caption: Workflow for SC-XRD from powder to final structure.
Part 2: Comparative Analysis - Alternative & Complementary Techniques
While SC-XRD provides a definitive static picture of the molecule in the solid state, it's not always feasible, and the solid-state conformation may not be the only one relevant for biological activity in solution.[19][20] Therefore, other techniques are often used in conjunction.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution.[19][21][22] While standard 1D and 2D NMR experiments (like COSY, HSQC, HMBC) establish through-bond connectivity, the Nuclear Overhauser Effect SpectroscopY (NOESY) experiment is particularly valuable for conformational analysis.[23][24]
NOESY for Conformational Analysis: The NOESY experiment detects protons that are close to each other in space (< 5 Å), regardless of whether they are connected by bonds.[25][26] The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons (I ∝ 1/r⁶).[27] By identifying these through-space correlations, one can deduce the relative orientation of different parts of the molecule, providing crucial insights into its solution-state conformation.[28][29]
Computational Modeling (Density Functional Theory - DFT)
Computational methods, particularly DFT, have become indispensable tools for predicting and analyzing molecular structures.[30][31] DFT calculations can be used to:
-
Conformational Searching: Systematically explore the potential energy surface of a molecule to identify all low-energy conformers.[32]
-
Geometry Optimization: Calculate the lowest energy (most stable) geometry for a given conformer.[32][33]
-
NMR Chemical Shift Prediction: Calculate theoretical NMR chemical shifts, which can be compared with experimental data to validate a proposed structure.[34]
DFT is especially valuable when crystallization is unsuccessful or to understand the energetic landscape of different conformations that might exist in equilibrium.[32]
Performance Comparison
The choice of technique depends on the specific research question, sample availability, and desired information.
| Parameter | Single-Crystal X-ray Diffraction (SC-XRD) | NMR Spectroscopy (esp. NOESY) | Computational Modeling (DFT) |
| Sample State | Solid (single crystal required)[19] | Solution[19] | In silico (no physical sample) |
| Information | Precise 3D atomic coordinates, bond lengths/angles, intermolecular packing in the solid state.[3][5] | Through-space proton-proton distances (<5 Å), conformational dynamics, structure in solution.[19] | Relative energies of conformers, predicted geometries, theoretical NMR parameters.[30][32] |
| Key Advantage | Unambiguous, high-resolution "gold standard" for structure determination.[20] | Provides information on the dynamic, solution-state structure which is often more biologically relevant. | Can explore conformations that are not experimentally accessible; predictive power.[32] |
| Key Limitation | Requires a high-quality single crystal, which can be difficult to obtain; provides a static picture.[19] | Limited to molecules below a certain size; provides distance restraints, not a direct image.[20][35] | Accuracy is dependent on the level of theory and basis set used; requires experimental validation.[31] |
| Typical Sample Amount | < 1 mg (of crystals) | 1-10 mg | N/A |
| Time Investment | Days to weeks (including crystal growth) | Hours to days | Hours to days (depending on complexity) |
Integrated Structural Elucidation Strategy
Caption: Integrated workflow combining experimental and computational methods.
Conclusion
For the definitive structural characterization of novel indazole-6-carboxylate compounds, single-crystal X-ray diffraction remains the unparalleled gold standard, providing a high-resolution snapshot of the molecule's solid-state architecture. However, a comprehensive understanding, particularly for drug development, necessitates a multi-faceted approach. NMR spectroscopy, specifically the NOESY experiment, offers invaluable insight into the molecule's behavior and preferred conformation in solution, which is often more relevant to its biological function.[19] Complementing these experimental techniques, DFT calculations provide a powerful predictive tool to explore the full conformational landscape and rationalize observed structures. By judiciously integrating these three pillars of structural analysis—SC-XRD, NMR, and computational modeling—researchers can build a complete and robust understanding of their target molecules, accelerating the journey from chemical entity to therapeutic candidate.
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Carleton College, Science Education Resource Center. (2007, May 17). Single-crystal X-ray Diffraction. Available at: [Link]
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Lodewyk, M. W., et al. (n.d.). A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. Springer Nature Experiments. Available at: [Link]
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Wlodawer, A., et al. (n.d.). Collection of X-Ray Diffraction Data from Macromolecular Crystals. Springer Nature Experiments. Available at: [Link]
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Perola, E., & Charifson, P. S. (n.d.). Small Molecule Conformational Preferences Derived from Crystal Structure Data. A Medicinal Chemistry Focused Analysis. Journal of Chemical Information and Modeling. Available at: [Link]
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Zhu, J. (2017, June). Single Crystal XRD: Data Acquisition and Structure Solving. University of Saskatchewan. Available at: [Link]
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Minor, W., et al. (n.d.). Data Collection for Crystallographic Structure Determination. PMC - PubMed Central - NIH. Available at: [Link]
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Lee, J., et al. (n.d.). CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches. PMC. Available at: [Link]
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Löwe, J. (2013, April 23). Introduction to X-ray crystallography. MRC Laboratory of Molecular Biology. Available at: [Link]
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Al-Amiery, A. A., et al. (2020, December 12). New Indazole Compounds Derived from Ethyl-4-Hydroxy-4'- Substituted-Cyclohexen-6-One-Carboxylate: Synthesis and Biological Activity. ResearchGate. Available at: [Link]
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The Unraveling. (2021, September 26). Understanding x-ray crystallography structures. YouTube. Available at: [Link]
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Stemmle, P., et al. (n.d.). Using Conformational Sampling to Model Spectral and Structural Changes of Molecules at Elevated Pressures. The Journal of Physical Chemistry A. Available at: [Link]
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Haghadi, M., & Farokhi, N. (2025, August 7). Density functional theory (DFT) calculations of conformational energies and interconversion pathways in 1,2,7-thiadiazepane. ResearchGate. Available at: [Link]
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Elguero, J., et al. (2006). Synthesis and structural characterization of 1- and 2-substituted indazoles: Ester and carboxylic acid derivatives. Molecules, 11(11), 867-889. Available at: [Link]
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A Comparative Guide to the Efficacy of Different Bases for Indazole N-Alkylation
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in numerous therapeutic agents, from oncology to neurodegenerative disease treatments.[1][2][3][4] The biological activity of these compounds is profoundly influenced by the substitution pattern on the indazole nucleus, particularly at the N-1 and N-2 positions. Consequently, the regioselective N-alkylation of indazoles is a critical and often challenging synthetic step in drug discovery and development.[1][5][6][7]
This guide provides an in-depth comparison of the efficacy of various bases used for indazole N-alkylation. We will delve into the mechanistic principles governing regioselectivity and present experimental data to offer researchers a clear, evidence-based framework for procedural selection and optimization.
The Mechanistic Dichotomy: Understanding N-1 vs. N-2 Regioselectivity
The core challenge in indazole alkylation lies in controlling which of the two nitrogen atoms acts as the nucleophile. This outcome is dictated by a delicate interplay of thermodynamics, kinetics, and reaction conditions.
The indazole ring exists in two tautomeric forms: the 1H-indazole and the 2H-indazole. The 1H-tautomer is generally the more thermodynamically stable form.[1][3][8][9] The alkylation reaction proceeds via deprotonation of the N-H bond by a base to form a delocalized indazolide anion, which then attacks an alkylating agent. The regioselectivity of this attack is heavily influenced by the choice of base and solvent, which in turn governs the nature of the cation-anion interaction.
-
Tight Ion Pairs: In less polar solvents like tetrahydrofuran (THF), strong bases with small alkali metal cations (e.g., NaH) form a "tight ion pair." The sodium cation coordinates preferentially with the N-2 nitrogen (and potentially other nearby functional groups), sterically encumbering this position. This directs the incoming electrophile to the more accessible N-1 position, leading to the thermodynamically favored product.[1][9]
-
Solvent-Separated Ion Pairs: In polar aprotic solvents like N,N-dimethylformamide (DMF), the cation is effectively solvated and distanced from the indazolide anion. This "solvent-separated ion pair" allows for alkylation at either nitrogen atom, often resulting in a mixture of N-1 and N-2 isomers that reflects the kinetic reactivity of each site.[1]
Caption: Key factors determining the regiochemical outcome of indazole N-alkylation.
Comparative Analysis of Common Bases
The selection of the base is arguably the most critical parameter for controlling the regioselectivity of indazole N-alkylation. We will compare the performance of several common classes of bases.
Strong Hydride Bases (e.g., Sodium Hydride, NaH)
Sodium hydride is the preeminent choice for achieving high N-1 regioselectivity.[1][2][10][11] When paired with a non-polar aprotic solvent like THF, NaH facilitates the formation of a tight sodium-indazolide ion pair, effectively blocking the N-2 position and directing alkylation to N-1.
-
Efficacy: Excellent for N-1 selectivity, often achieving ratios greater than 99:1.[1][2][7][11]
-
Optimal Conditions: Anhydrous THF as the solvent. Mild heating (e.g., 50 °C) can be used to drive the reaction to completion without compromising selectivity.[1][2][11]
-
Causality: The high N-1 selectivity is a direct consequence of the tight ion pair mechanism, which favors the formation of the more thermodynamically stable N-1 isomer.[1][9] Other strong hydride bases, such as lithium hydride (LiH) and potassium hydride (KH), also demonstrate a strong preference for N-1 alkylation in THF.[1]
Weaker Inorganic Carbonate Bases (e.g., K₂CO₃, Cs₂CO₃)
Potassium carbonate and cesium carbonate are widely used due to their ease of handling and moderate basicity. However, they typically provide poor regioselectivity, especially in polar aprotic solvents.
-
Efficacy: Generally results in a mixture of N-1 and N-2 isomers.[3][5][12] Standard conditions like K₂CO₃ in DMF often yield N-1:N-2 ratios approaching 1:1.[5]
-
Optimal Conditions: DMF is the most common solvent for these bases.
-
Causality: In DMF, the alkali metal cation is well-solvated, leading to a solvent-separated ion pair that allows for nucleophilic attack from both nitrogen atoms.[1] While cesium carbonate is known for the "cesium effect" which can enhance reactivity, it often fails to impart high regioselectivity in simple indazole alkylations without specific chelating groups on the substrate.[3][9][13]
Strong Organic and Alkoxide Bases (e.g., DBU, KOtBu)
Strong, non-nucleophilic organic bases and alkoxide bases can also be employed.
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): This sterically hindered amidine base has been shown to influence regioselectivity, but often with lower conversions compared to inorganic bases in standard Sₙ2 reactions.[1][14][15] Its true strength lies in catalyzing aza-Michael reactions of indazoles with enones, where it provides exclusively the N-1 substituted product in high yield.[16]
-
KOtBu (Potassium tert-butoxide): As a strong alkoxide base, KOtBu in THF can achieve a high degree of N-1 selectivity, comparable to that of NaH, although conversions may sometimes be lower without extended reaction times or heating.[1][12]
Data Summary: Base and Solvent Effects
The following table summarizes experimental data for the N-pentylation of methyl 1H-indazole-3-carboxylate, illustrating the dramatic effect of the base and solvent system on regioselectivity.
| Entry | Base (equiv.) | Solvent | Temp. | N-1:N-2 Ratio | Combined Yield (%) | Reference |
| 1 | Cs₂CO₃ (1.1) | DMF | rt | 1.8 : 1 | 91 | [1] |
| 2 | K₂CO₃ (1.1) | DMF | rt | 1.4 : 1 | 85 | [1][12] |
| 3 | Na₂CO₃ (1.1) | DMF | rt | 1.6 : 1 | 27 | [12] |
| 4 | DBU (1.1) | DMF | rt | 2.8 : 1 | 72 | [1] |
| 5 | KOtBu (1.1) | THF | rt | 15.7 : 1 | 30 | [1][12] |
| 6 | NaH (1.2) | THF | 50 °C | >99 : 1 | 91 | [1][2][11] |
Recommended Experimental Protocols
The following protocols provide self-validating, step-by-step methodologies for achieving specific regiochemical outcomes.
Protocol 1: Highly N-1 Selective Alkylation
This method leverages the tight ion pair mechanism to achieve excellent N-1 selectivity.
Caption: Experimental workflow for the N-1 selective alkylation of indazoles.
Methodology:
-
Preparation: To a dry, inert-atmosphere flask, add the 1H-indazole (1.0 equiv.) and dissolve it in anhydrous THF.[17]
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in oil, 1.2 equiv.) portion-wise. Caution: Hydrogen gas is evolved.[17][18]
-
Anion Formation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the indazolide anion.[18]
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide, 1.1 equiv.) dropwise.[18]
-
Reaction: Stir the reaction at room temperature or warm to 50 °C for 2-16 hours, monitoring for the consumption of the starting material by TLC or LC-MS.[1][11]
-
Workup: Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction & Purification: Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography.[17]
Protocol 2: N-2 Selective Synthesis (Mitsunobu Reaction)
Direct N-2 selective alkylation using a base is challenging. The Mitsunobu reaction provides a reliable alternative that strongly favors the formation of the N-2 isomer.[1][12]
Methodology:
-
Preparation: Dissolve the 1H-indazole (1.0 equiv.), the desired alcohol (1.5 equiv.), and triphenylphosphine (PPh₃, 1.5 equiv.) in anhydrous THF.[18]
-
Reagent Addition: Cool the solution to 0 °C. Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv.) dropwise.[18]
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Purification: Remove the solvent under reduced pressure and purify the crude residue directly by flash column chromatography to separate the N-2 product from the minor N-1 isomer and reaction byproducts.[18]
Protocol 3: Alkylation with Mixed Regioselectivity (K₂CO₃/DMF)
This straightforward protocol is often used but typically requires chromatographic separation of the N-1 and N-2 isomers.
Methodology:
-
Preparation: Suspend the 1H-indazole (1.0 equiv.) and anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 equiv.) in anhydrous DMF.[18]
-
Alkylation: Add the alkyl halide (1.1 equiv.) to the suspension.
-
Reaction: Stir the mixture at room temperature or heat (e.g., 60-120 °C) until the starting material is consumed.[5][18]
-
Workup: Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry, and concentrate. Separate the N-1 and N-2 isomers via column chromatography.
Conclusion and Recommendations
The regiochemical outcome of indazole N-alkylation is highly dependent on the choice of base and solvent. This guide demonstrates a clear set of principles for researchers to follow:
-
For High N-1 Selectivity: The combination of a strong hydride base, specifically sodium hydride (NaH) , in a non-polar aprotic solvent like THF is the most effective and reliable method. This approach leverages the formation of a tight ion pair to direct alkylation to the thermodynamically favored N-1 position.
-
For Mixed Isomers: Weaker inorganic bases such as K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent like DMF will typically yield a mixture of N-1 and N-2 regioisomers. This method is synthetically simple but necessitates efficient chromatographic separation.
-
For N-2 Selectivity: Achieving high N-2 selectivity through direct base-mediated alkylation is difficult. Alternative methods, such as the Mitsunobu reaction or acid-catalyzed reactions, are the preferred strategies for obtaining the N-2 isomer as the major product.[1][18][19]
By understanding the causality behind these experimental choices, researchers can confidently select and optimize conditions to access the desired indazole regioisomer, accelerating progress in drug discovery and development.
References
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Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1955. Retrieved from [Link]
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Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1939-1955. Retrieved from [Link]
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Wang, J., McCreanney, A., Taylor-Young, A., Walton, R., Ferris, L., & Nortcliffe, A. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14(9), 6143–6148. Retrieved from [Link]
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Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. Retrieved from [Link]
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Vellanki, H., Alam, R. M., & Keeting, J. J. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 170-182. Retrieved from [Link]
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Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1955. Retrieved from [Link]
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Vellanki, H., Alam, R. M., & Keeting, J. J. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. Retrieved from [Link]
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Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Archives. Retrieved from [Link]
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Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1 H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PubMed. Retrieved from [Link]
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Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. Retrieved from [Link]
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Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. Retrieved from [Link]
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Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Publishing. Retrieved from [Link]
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Yang, Y., et al. (2019). Highly Efficient Synthesis of N1-Substituted 1H-Indazoles by DBU-Catalyzed Aza-Michael Reaction of Indazole with Enones. ResearchGate. Retrieved from [Link]
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A Comparative Guide: Indazole as a Strategic Bioisostere for Indole in Modern Kinase Inhibitor Design
Introduction: The Logic of Bioisosteric Replacement in Drug Discovery
In the landscape of targeted therapeutics, protein kinase inhibitors are a dominant class, with many successful drugs built upon a handful of "privileged scaffolds."[1] These core chemical structures possess an inherent ability to bind to the highly conserved ATP-binding pocket of kinases.[1] The indole ring is one such scaffold, celebrated for its role as a hydrogen bond donor that effectively interacts with the "hinge" region of the kinase active site, a critical anchor point for many inhibitors.[2][3]
However, drug discovery is a multi-parameter optimization challenge. Potency, while essential, must be balanced with selectivity, solubility, metabolic stability, and other pharmacokinetic properties. This is where the concept of bioisosterism becomes a powerful strategy. A bioisostere is a chemical substituent or group with similar physical or chemical properties that produce broadly similar biological effects. This guide provides an in-depth technical comparison of indazole as a bioisostere for indole in the design of kinase inhibitors, moving beyond simple potency metrics to explore the nuanced advantages this strategic swap can confer. We will examine the underlying structural rationale, compare performance data from key examples, and provide validated experimental protocols for evaluation.
Part 1: The Rationale - A Tale of Two Isomers
Indole and indazole are structural isomers, both featuring a benzene ring fused to a five-membered nitrogen-containing ring.[1] The critical distinction lies in the arrangement of the nitrogen atoms. This subtle change has profound implications for the molecule's electronic properties, hydrogen bonding capabilities, and spatial arrangement, which are the very factors that dictate its interaction with a kinase target.[1]
-
Indole: Possesses a single nitrogen atom at position 1 (N1). The N1-H group acts as a classic hydrogen bond donor , which is pivotal for anchoring to the kinase hinge region.
-
Indazole: Contains two adjacent nitrogen atoms. The N1-H group retains its hydrogen bond donor capability, mimicking indole. However, the adjacent N2 atom introduces a hydrogen bond acceptor site, a feature absent in indole.
This additional hydrogen bond acceptor site provides a new handle for medicinal chemists to engage with different amino acid residues in the ATP binding pocket, potentially increasing potency or, more critically, enhancing selectivity by forming interactions that an indole-based counterpart cannot.[4][5] Furthermore, the altered position of the nitrogen atoms modifies the molecule's dipole moment and pKa, which can significantly impact its solubility and pharmacokinetic profile.[6]
Caption: Structural comparison of Indole and Indazole scaffolds.
Part 2: Performance in Kinase Inhibition - A Comparative Analysis
The true test of a bioisosteric replacement lies in the empirical data. Swapping indole for indazole is not merely a theoretical exercise; it has been a validated strategy in the development of numerous clinical candidates and approved drugs, including Axitinib and Pazopanib.[4][7] The rationale is often to improve upon a lead compound's limitations, which can range from poor selectivity to unfavorable pharmacokinetics.
Let's examine a compelling case study in the development of inhibitors for Polo-like kinase 4 (PLK4), a crucial regulator of mitosis and a target in oncology.[8]
Table 1: Comparative Performance of an Indazole-Based PLK4 Inhibitor
| Parameter | Lead Compound (28t) | Optimized Indazole (C05) | Advantage of Indazole |
|---|---|---|---|
| Core Scaffold | Indazole-based | Indazole-based (structurally optimized) | - |
| Target Kinase | PLK4 | PLK4 | - |
| Biochemical Potency (IC₅₀) | 74 nM | < 0.1 nM | >740-fold increase in potency |
| Cellular Potency (IC₅₀) | Poor Activity | 0.948 µM (IMR-32 cells) | Demonstrates potent anti-proliferative effects |
| Kinase Selectivity | Not specified | 87.45% inhibition of PLK4 at 0.5 µM with excellent selectivity over PLK1 & PLK3 | High target specificity within the kinase family |
| Metabolic Stability (HLM) | Not specified | Poor (T₁/₂ = 2.69 min) | Identified as a key area for further optimization |
Data sourced from studies on novel PLK4 inhibitors.[8][9][10]
In this example, while both compounds are indazole-based, the optimization that led to compound C05 highlights the scaffold's capacity for achieving exceptionally high potency and selectivity.[8] The data also underscores a critical aspect of drug development: improving one parameter can expose another for optimization, in this case, metabolic stability.[8]
Part 3: Impact on Drug Properties - Beyond the Hinge Interaction
The decision to use an indazole bioisostere often extends beyond enhancing potency. The physicochemical changes can profoundly influence the drug's overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
-
Metabolic Stability: The N1 position of indole is susceptible to oxidation by cytochrome P450 enzymes, a common metabolic pathway that can lead to rapid clearance. The presence of the N2 atom in indazole alters the electron density of the ring system, which can render it less susceptible to this type of metabolism, thereby improving its metabolic stability and half-life. Conversely, in some chemical contexts, indazole-containing compounds have shown faster in vitro clearance than their indole analogues, demonstrating that the effect is highly dependent on the overall molecular structure.[11]
-
Selectivity: The ATP-binding site is highly conserved across the human kinome, making selectivity a major hurdle.[12] The unique hydrogen bond acceptor at N2 on the indazole ring can be exploited to form an additional interaction with a specific residue that may not be present in other kinases, effectively "tuning" the inhibitor for its intended target and reducing off-target effects.[5]
-
Physicochemical Properties: Replacing a phenol moiety, another common hinge-binder, with an indazole has been shown to yield compounds with comparable potency but significantly improved pharmacokinetic properties, as phenols are prone to phase II metabolism via glucuronidation.[6] This showcases the indazole scaffold's versatility in overcoming common drug development liabilities.
Caption: Conceptual binding modes of Indole vs. Indazole inhibitors.
Part 4: Experimental Protocols for Evaluation
A rigorous and reproducible experimental workflow is essential to validate the performance of any new kinase inhibitor. The following protocols outline the key assays for determining biochemical potency, cellular activity, and selectivity.
Caption: General workflow for kinase inhibitor evaluation.
Protocol 1: Biochemical Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the ability of a compound to inhibit a purified kinase by measuring the amount of ADP produced, which is directly proportional to kinase activity.[13]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of an inhibitor against a specific kinase.
Materials:
-
Purified recombinant kinase enzyme.
-
Kinase-specific substrate (peptide or protein).
-
Test inhibitor (e.g., indazole derivative) dissolved in DMSO.
-
ATP at a concentration near the Kₘ for the specific kinase.
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).[13]
-
ADP-Glo™ Kinase Assay kit (Promega) or similar.
-
White, opaque 96-well or 384-well microtiter plates.
-
Luminometer plate reader.
Methodology:
-
Compound Preparation: Perform serial dilutions of the test inhibitor in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point, 3-fold dilution series.
-
Kinase Reaction Setup: In each well of the plate, add:
-
2.5 µL of serially diluted inhibitor or DMSO (for control wells).
-
2.5 µL of the kinase enzyme solution.
-
-
Pre-incubation: Gently mix and incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.[13]
-
Initiate Reaction: Add 5 µL of the substrate/ATP mixture to each well to start the kinase reaction.
-
Reaction Incubation: Incubate the plate at 30°C for 60 minutes. The optimal time should be determined empirically to ensure the reaction is in the linear range.[13]
-
Stop Reaction & Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature. This terminates the kinase reaction and depletes any remaining ATP.[13]
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP, which is then used by a luciferase to produce a light signal. Incubate for 30 minutes at room temperature.[13]
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the percent inhibition (relative to DMSO controls) against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[13]
Protocol 2: Cell Viability Assay (MTS/MTT)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.[1]
Objective: To determine the cytotoxic or cytostatic effect of an inhibitor on a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, H460).[8]
-
96-well clear cell culture plates.
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Test inhibitor serially diluted in culture medium.
-
MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution Reagent).
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Remove the old medium and add 100 µL of fresh medium containing the serially diluted test inhibitor to each well. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the cells for 72 hours (or a desired time point) at 37°C, 5% CO₂.
-
Add Reagent: Add 20 µL of MTS reagent to each well.
-
Develop Signal: Incubate for 1-4 hours at 37°C, 5% CO₂. During this time, viable cells will convert the MTS tetrazolium compound into a colored formazan product.
-
Measure Absorbance: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot this against the logarithm of inhibitor concentration and fit to a dose-response curve to determine the cellular IC₅₀ value.
Conclusion
The replacement of indole with its bioisostere, indazole, is a sophisticated and highly effective strategy in modern kinase inhibitor design. This guide has demonstrated that the rationale for this substitution is grounded in fundamental principles of medicinal chemistry—namely, the introduction of a key hydrogen bond acceptor and the modulation of the scaffold's electronic properties.[1] This seemingly minor structural alteration can lead to dramatic improvements in biochemical potency, cellular activity, and, most importantly, kinase selectivity.[8][14] Furthermore, the indazole core offers a means to overcome common pharmacokinetic hurdles, such as metabolic instability.[6] By employing rigorous experimental workflows, researchers can effectively harness the power of this bioisosteric switch to develop the next generation of targeted, safe, and effective kinase inhibitors.
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Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. MDPI. Available from: [Link]
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Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Publishing. Available from: [Link]
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Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. PubMed. Available from: [Link]
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Development of indole/indazole-aminopyrimidines as inhibitors of c-Jun N-terminal kinase (JNK): optimization for JNK potency and physicochemical properties. PubMed. Available from: [Link]
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N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: Indazoles as phenol isosteres with improved pharmacokinetics. ResearchGate. Available from: [Link]
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Indazoles as indole bioisosteres: synthesis and evaluation of the tropanyl ester and amide of indazole-3-carboxylate as antagonists at the serotonin 5HT3 receptor. PubMed. Available from: [Link]
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A Comparative Guide to the Purity Assessment of Methyl 4-bromo-1-methyl-1H-indazole-6-carboxylate: A qNMR-Centric Approach
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of active pharmaceutical ingredients (APIs), the purity of chemical intermediates is a critical quality attribute that directly impacts the safety, efficacy, and consistency of the final drug product. Methyl 4-bromo-1-methyl-1H-indazole-6-carboxylate is a key intermediate whose purity must be rigorously controlled. This guide provides an in-depth comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with High-Performance Liquid Chromatography (HPLC), the conventional method for purity analysis. We will explore the fundamental principles of qNMR, present a detailed experimental protocol for its application, and offer a data-driven comparison to highlight its advantages as a primary analytical method.
Section 1: The Role of Orthogonal Methods in Purity Assessment
Relying on a single analytical technique for purity determination can be insufficient, as different methods possess distinct selectivities and sensitivities towards various impurities. An orthogonal approach, employing techniques based on different physicochemical principles, provides a more comprehensive and reliable purity profile.[1] High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a mobile and stationary phase, whereas qNMR quantifies molecules based on the direct proportionality between the integral of a resonance signal and the number of atomic nuclei contributing to it.[1][2] This fundamental difference makes them ideal orthogonal pair for cross-validation, ensuring a high degree of confidence in the reported purity value.[1]
Section 2: Quantitative NMR (qNMR) as a Primary Ratio Method
Quantitative NMR has gained significant traction as a powerful tool for the purity determination of pharmaceutical products and APIs.[2][3] Unlike chromatographic techniques that often require a specific certified reference standard of the analyte, qNMR can determine purity using an internal standard of a different, well-characterized compound.[3][4] This makes qNMR particularly valuable for the analysis of new chemical entities or intermediates where a dedicated reference standard is not yet available.[3]
The United States Pharmacopeia (USP) General Chapter <761> recognizes qNMR as a suitable method for purity determination.[5][6] The principle lies in the direct relationship between signal intensity and the number of nuclei, allowing for absolute quantification without the need for calibration curves specific to the analyte.[2][7]
Key Advantages of qNMR:
-
Primary Method: Provides direct measurement of the analyte amount without reliance on an identical reference standard.[5]
-
Universality: ¹H qNMR is applicable to nearly all organic molecules.[8]
-
Structural Information: The NMR spectrum simultaneously provides quantitative data and confirms the identity and structure of the analyte and any observed impurities.
-
Speed and Simplicity: For many samples, qNMR involves a straightforward sample preparation and rapid data acquisition.[9]
-
Non-destructive: The sample can be recovered after analysis if needed.[9]
Section 3: A Comparative Overview: qNMR vs. HPLC-UV
To illustrate the practical differences, the following table compares the key performance characteristics of qNMR and a typical reversed-phase HPLC-UV method for purity assessment.
| Feature | Quantitative ¹H NMR (qNMR) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Nuclear spin resonance; signal area is proportional to the number of nuclei.[2] | Differential partitioning between mobile and stationary phases.[10] |
| Reference Standard | Requires a high-purity internal standard (structurally different from analyte).[3] | Typically requires a high-purity, certified reference standard of the analyte itself for accurate quantification.[3] |
| Quantification | Absolute (Primary Method).[3] | Relative (Secondary Method); relies on response factors.[10] |
| Selectivity | High; based on unique chemical shifts of protons in different environments. | High; based on retention time and chromatographic resolution. |
| Information Output | Purity, identity confirmation, and structural information of impurities in one experiment. | Purity and retention time. Identity is inferred by comparison to a standard. |
| Analysis Time | ~5-15 minutes per sample (post-preparation). | ~20-45 minutes per sample, plus column equilibration time. |
| Sample Preparation | Simple dissolution of accurately weighed sample and internal standard.[11] | Can be more complex, involving filtration, dilution, and mobile phase preparation. |
| Limitations | Lower sensitivity than HPLC for trace impurities; signal overlap can be challenging.[12] | Co-eluting impurities can lead to inaccurate results; UV response varies between compounds.[10] |
Section 4: Experimental Protocol for qNMR Purity Assessment
This section details a robust, step-by-step protocol for determining the purity of this compound using ¹H-qNMR with an internal standard.
-
Internal Standard Selection : The choice of an internal standard (IS) is critical for accuracy.[12][13] An ideal IS should be of high, certified purity (≥99.9%), chemically stable, non-hygroscopic, and possess resonance signals that do not overlap with any analyte signals.[5][13] For this analysis, Maleic Acid is an excellent choice. It is highly soluble in DMSO-d₆, provides a sharp singlet in a relatively clear region of the spectrum (~6.3 ppm), and is chemically inert with the analyte.[5]
-
Solvent Selection : Deuterated dimethyl sulfoxide (DMSO-d₆) is chosen due to its excellent solvating power for a wide range of organic compounds, including the analyte and the internal standard.[13]
-
NMR Parameters : To ensure accurate quantification, NMR acquisition parameters must be optimized. A long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of both the analyte and IS is crucial to ensure all protons are fully relaxed between scans.[12] A sufficient number of scans are acquired to achieve a high signal-to-noise ratio (>250:1) for accurate integration.[1]
-
Analyte: this compound
-
Internal Standard: Maleic Acid (Certified Reference Material, purity ≥99.9%)
-
Solvent: DMSO-d₆ (99.9 atom % D)
-
Equipment:
-
NMR Spectrometer (≥400 MHz)
-
High-precision analytical balance (readable to 0.01 mg)
-
Volumetric flasks and pipettes
-
Vortex mixer and/or sonicator
-
High-quality 5 mm NMR tubes
-
Caption: High-level workflow for qNMR purity determination.
The purity of the analyte (Purityₐ) is calculated as a mass fraction (%) using the following equation:
Purityₐ (%) = (Iₐ / Iᵢₛ) * (Nᵢₛ / Nₐ) * (Mₐ / Mᵢₛ) * (mᵢₛ / mₐ) * Purityᵢₛ
Where:
-
Iₐ, Iᵢₛ : Integral values of the analyte and internal standard signals.
-
Nₐ, Nᵢₛ : Number of protons for the integrated signals of the analyte and internal standard (e.g., Nₐ = 3 for the N-CH₃ group; Nᵢₛ = 2 for the two vinyl protons of maleic acid).
-
Mₐ, Mᵢₛ : Molar masses of the analyte and internal standard.
-
mₐ, mᵢₛ : Masses of the analyte and internal standard.
-
Purityᵢₛ : Certified purity of the internal standard.
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A Comparative Guide to Modern Synthetic Routes for 1,4,6-Trisubstituted Indazoles
Introduction: The Privileged Indazole Scaffold in Drug Discovery
The indazole nucleus, a bicyclic aromatic system comprising a fused benzene and pyrazole ring, stands as a "privileged scaffold" in medicinal chemistry.[1] Its unique structural and electronic properties allow it to serve as a versatile bioisostere for native protein ligands, most notably indole, leading to a wide spectrum of pharmacological activities.[2] This has resulted in the successful development of numerous FDA-approved drugs, including the potent kinase inhibitors Pazopanib and Axitinib for oncology and the antiemetic agent Granisetron.[1]
The substitution pattern on the indazole core is critical for modulating biological activity, and 1,4,6-trisubstituted derivatives are of particular interest for achieving selectivity and potency. The development of efficient, robust, and versatile synthetic methods to access these complex scaffolds is therefore a primary objective for researchers in drug discovery and development.
This guide provides an in-depth comparison of three distinct and powerful strategies for the synthesis of polysubstituted indazoles, with a focus on applicability to the 1,4,6-substitution pattern. We will move beyond simple procedural lists to explore the mechanistic rationale behind each route, providing field-proven insights into their respective strengths and limitations. The comparison includes transition-metal-catalyzed C-H activation, [3+2] dipolar cycloaddition, and a classical yet effective metal-free reductive cyclization, supported by experimental protocols and quantitative data.
Strategy 1: Rhodium(III)-Catalyzed C–H Activation and Annulation
This modern approach represents a paradigm shift in heterocyclic synthesis, prioritizing atom economy and enabling late-stage functionalization of complex molecules. By directly converting C–H bonds into C–N or C–C bonds, it circumvents the need for pre-functionalized starting materials, such as halogenated or organometallic arenes.
Mechanistic Rationale & Causality
The power of this strategy lies in the use of a directing group (DG) on one of the reactants, which positions the transition metal catalyst in close proximity to the target C–H bond. For indazole synthesis, azo compounds are frequently used as substrates, where one of the azo-nitrogens acts as the directing group.
The generally accepted catalytic cycle for a Rh(III)-catalyzed reaction proceeds as follows:
-
C–H Activation: The azo nitrogen directs the [Cp*Rh(III)] catalyst to the ortho C–H bond of the benzene ring, which is then activated to form a five-membered rhodacycle intermediate. This is the crucial regioselectivity-determining step.
-
Coordinative Insertion: The coupling partner (e.g., an alkyne, alkene, or diazo compound) coordinates to the rhodium center and subsequently inserts into the Rh-C bond.
-
Reductive Elimination/Annulation: The resulting intermediate undergoes intramolecular cyclization and reductive elimination, regenerating the active Rh(III) catalyst and releasing the annulated indazole product.[3][4]
The choice of Rh(III) is deliberate; its electrophilicity and redox stability are well-suited for C-H activation cycles. Co-catalysts or additives like Cu(OAc)₂ are often required, acting as oxidants to facilitate catalyst turnover and maintain the active Rh(III) state.[4]
Experimental Protocol: Rh(III)/Cu(II)-Catalyzed Annulation of Azobenzenes
The following protocol is adapted from the work of Cheng et al. for the synthesis of 3-acyl-2H-indazoles, which demonstrates the core principles of this strategy.[5]
Reaction: *Azobenzene derivative (0.2 mmol, 1.0 equiv) *α-carbonyl sulfoxonium ylide (0.3 mmol, 1.5 equiv) [CpRhCl₂]₂ (0.005 mmol, 2.5 mol%) *Cu(OAc)₂ (0.4 mmol, 2.0 equiv) *1,2-Dichloroethane (DCE) (2.0 mL)
Procedure:
-
To an oven-dried Schlenk tube, add the azobenzene derivative, α-carbonyl sulfoxonium ylide, [Cp*RhCl₂]₂, and Cu(OAc)₂.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous DCE via syringe.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 24 hours.
-
After completion (monitored by TLC), cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired 1,4,6-trisubstituted 2H-indazole.
Data Presentation & Scope
| Entry | Azobenzene Substituent (R¹) | Ylide Substituent (R²) | Product Yield (%) |
| 1 | 4-Me | Ph | 85 |
| 2 | 4-OMe | Ph | 81 |
| 3 | 4-Cl | Ph | 75 |
| 4 | 4-CF₃ | Ph | 68 |
| 5 | 4-Me | Me | 72 |
Data is representative of yields reported for similar Rh-catalyzed annulations.[3][5]
Substrate Scope: This method generally exhibits broad functional group tolerance. Both electron-donating and electron-withdrawing groups are well-tolerated on the azobenzene precursor. The choice of coupling partner can be varied to install different substituents at the 3-position of the indazole.
Workflow & Comparative Analysis
Caption: Workflow for Rh(III)-Catalyzed C-H Activation/Annulation.
Pros:
-
High atom and step economy.
-
Excellent for late-stage functionalization.
-
Broad substrate scope and functional group tolerance.
Cons:
-
Requires expensive and precious metal catalysts (Rh).
-
Often requires stoichiometric amounts of an oxidant (e.g., Cu(OAc)₂).
-
The directing group may need to be installed and potentially removed, adding steps to the overall synthesis.
Strategy 2: [3+2] Dipolar Cycloaddition of Arynes and Sydnones
This strategy builds the indazole core through a powerful cycloaddition reaction, forming two new bonds and a five-membered ring in a single, highly efficient step. It offers a mechanistically distinct alternative to metal-catalyzed cross-coupling and provides excellent control over regioselectivity.
Mechanistic Rationale & Causality
This reaction involves the 1,3-dipolar cycloaddition between an aryne (a highly reactive benzyne intermediate) and a sydnone (a stable, mesoionic 1,3-dipole).[6]
-
Aryne Generation: The aryne is typically generated in situ from a stable precursor, such as an o-(trimethylsilyl)aryl triflate, upon treatment with a fluoride source like cesium fluoride (CsF) or tetrabutylammonium fluoride (TBAF).[7] This is a reliable and mild method for producing the reactive aryne.
-
[3+2] Cycloaddition: The generated aryne, acting as a potent dipolarophile, is immediately trapped by the sydnone in a [3+2] cycloaddition reaction. This forms an unstable bicyclic adduct.
-
Decarboxylation: The bicyclic adduct spontaneously undergoes a retro-[4+2] cycloaddition (cheletropic extrusion) to release a molecule of carbon dioxide (CO₂). This step is thermodynamically driven by the formation of the stable, aromatic 2H-indazole ring.[6][7]
The beauty of this method lies in its efficiency and selectivity. The reaction proceeds under mild conditions and, because the two nitrogen atoms are pre-installed in the sydnone dipole, it selectively produces the 2H-indazole tautomer without contamination from the 1H isomer.[7]
Experimental Protocol: Synthesis of 2H-Indazoles via Aryne-Sydnone Cycloaddition
The following protocol is based on the work of Larock and Shi.[6][7]
Reaction: *Sydnone derivative (0.4 mmol, 1.0 equiv) *o-(Trimethylsilyl)aryl triflate (0.6 mmol, 1.5 equiv) *Cesium Fluoride (CsF) (0.8 mmol, 2.0 equiv) *Acetonitrile (CH₃CN) (4.0 mL)
Procedure:
-
To a flame-dried round-bottom flask, add the sydnone derivative and CsF.
-
Place the flask under an argon atmosphere.
-
Add anhydrous acetonitrile via syringe.
-
Add the o-(trimethylsilyl)aryl triflate precursor dropwise to the stirred suspension at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by TLC.
-
Upon completion, quench the reaction with water and extract with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 2H-indazole.
Data Presentation & Scope
| Entry | Sydnone Substituent (R¹) | Aryne Substituent (R²) | Product Yield (%) |
| 1 | Ph | H | 95 |
| 2 | 4-Me-Ph | H | 92 |
| 3 | Ph | 4-OMe | 88 |
| 4 | Me | H | 85 |
| 5 | Ph | 4,6-di-Me | 83 |
Data is representative of yields reported for aryne-sydnone cycloadditions.[7][8]
Substrate Scope: The reaction is highly versatile. A wide variety of sydnones, bearing both aryl and alkyl substituents, can be used. Furthermore, substituted aryne precursors can be employed to generate diversely functionalized indazoles. Halogenated indazoles produced by this method can be further elaborated using standard cross-coupling chemistry.[7]
Workflow & Comparative Analysis
Caption: Workflow for Aryne-Sydnone [3+2] Cycloaddition.
Pros:
-
Excellent yields under mild, metal-free conditions.
-
High regioselectivity, exclusively forming 2H-indazoles.
-
Readily available starting materials.
-
Spontaneous extrusion of CO₂ gas simplifies purification.
Cons:
-
Requires synthesis of sydnone and aryne precursors.
-
Handling of fluoride sources requires anhydrous conditions.
-
The scope can be limited by the availability of substituted precursors.
Strategy 3: One-Pot Reductive Cyclization of o-Imino-Nitroaromatics
This method represents a robust, metal-free approach that constructs the indazole ring from simple, commercially available starting materials in a single operational step. It is an excellent example of a condensation-cyclization cascade.
Mechanistic Rationale & Causality
This one-pot synthesis proceeds through a logical and efficient cascade of two distinct chemical transformations.[9]
-
Imine Formation: The process begins with the acid- or base-catalyzed condensation of an o-nitrobenzaldehyde with a primary amine. This rapidly and often quantitatively forms an ortho-imino-nitrobenzene intermediate in situ. This step builds the C-N bond that will become part of the final heterocyclic ring.
-
Reductive Cyclization: A reducing agent, typically a phosphine like tri-n-butylphosphine (PBu₃), is then introduced. The phosphine selectively reduces the nitro group to a nitroso or nitrene-like species. This highly reactive intermediate is immediately trapped by the neighboring imine nitrogen in an intramolecular cyclization, forming the crucial N-N bond of the pyrazole ring. Subsequent aromatization yields the stable 2H-indazole product.
The choice of PBu₃ as the reductant is key; it is strong enough to reduce the nitro group but generally does not affect other functional groups, leading to a clean transformation. The one-pot nature of this reaction makes it highly practical and efficient for library synthesis.[9]
Experimental Protocol: One-Pot Synthesis from o-Nitrobenzaldehydes
This protocol is adapted from the work of Genung et al.[9]
Reaction: *o-Nitrobenzaldehyde derivative (1.0 mmol, 1.0 equiv) *Primary amine (1.1 mmol, 1.1 equiv) *Tri-n-butylphosphine (PBu₃) (1.5 mmol, 1.5 equiv) *Toluene (5.0 mL)
Procedure:
-
To a round-bottom flask, add the o-nitrobenzaldehyde derivative, the primary amine, and toluene.
-
Stir the mixture at room temperature for 1 hour to allow for imine formation. (A catalytic amount of acid, e.g., p-TsOH, can be added if necessary).
-
Add tri-n-butylphosphine dropwise to the reaction mixture via syringe.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue directly by flash column chromatography on silica gel to afford the target 2H-indazole.
Data Presentation & Scope
| Entry | Aldehyde Substituent (R¹) | Amine Substituent (R²) | Product Yield (%) |
| 1 | 4-Cl | Benzyl | 92 |
| 2 | 4-Me | Aniline | 85 |
| 3 | H | Cyclohexylamine | 88 |
| 4 | 4,6-di-Cl | Aniline | 78 |
| 5 | 4-OMe | Benzyl | 90 |
Data is representative of yields reported for one-pot reductive cyclizations.[9]
Substrate Scope: The method is broadly applicable to a wide range of electronically diverse o-nitrobenzaldehydes and both aromatic and aliphatic primary amines. This flexibility allows for the generation of a large library of substituted 2H-indazoles from simple building blocks.
Workflow & Comparative Analysis
Caption: Workflow for One-Pot Reductive Cyclization.
Pros:
-
Operationally simple one-pot procedure.
-
Completely metal-free.
-
Starts from readily available and inexpensive commercial materials.
-
Generally high yields and clean reactions.
Cons:
-
The phosphine reagent is malodorous and its oxide byproduct can complicate purification.
-
The reaction is sensitive to sterically hindered substrates.
-
Functional group compatibility must be considered with the phosphine reductant.
Overall Comparison and Strategic Selection
The optimal synthetic route to a 1,4,6-trisubstituted indazole target depends heavily on the specific research goals, available starting materials, and desired scale.
| Feature | Route 1: Rh(III) C-H Activation | Route 2: [3+2] Cycloaddition | Route 3: Reductive Cyclization |
| Core Principle | C-H Functionalization | Pericyclic Reaction | Condensation/Cascade |
| Key Advantage | Late-stage functionalization | Mild conditions, high yield | Operational simplicity |
| Catalyst System | Precious Metal (Rh) | None (Fluoride initiator) | None (Phosphine reagent) |
| Typical Yields | Good to Excellent (65-90%) | Excellent (80-98%) | Very Good to Excellent (75-95%) |
| Reaction Conditions | High Temperature (100-120 °C) | Room Temperature | Moderate Temperature (80 °C) |
| Atom Economy | High (if DG is part of product) | Moderate (loses CO₂ & TMS-F) | Moderate (loses H₂O & PBu₃=O) |
| Best For... | Modifying complex scaffolds | Rapid, clean synthesis | Library synthesis from basics |
Concluding Insights for the Practicing Chemist:
-
For the late-stage functionalization of a valuable, complex intermediate where installing activating groups is impractical, Route 1 (C-H Activation) is unparalleled. Its power to forge bonds at previously unreactive positions is a significant advantage in medicinal chemistry programs.
-
When the highest possible yield and cleanest reaction profile are paramount for a specific target, and the necessary precursors are accessible, Route 2 ([3+2] Cycloaddition) is an outstanding choice. Its mild conditions are particularly beneficial for sensitive substrates.
-
For rapid lead generation, exploratory synthesis , or when cost and operational simplicity are the primary drivers, Route 3 (Reductive Cyclization) offers a highly effective and robust path. Its reliance on inexpensive, foundational building blocks makes it ideal for producing a diverse library of analogs efficiently.
By understanding the fundamental mechanisms and practical trade-offs of each approach, researchers can make informed, strategic decisions to accelerate the discovery and development of novel indazole-based therapeutics.
References
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Al-dujaili, M. K., & Shaker, C. H. (2022). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. Molecules, 27(15), 4983. [Link][3][4]
-
Shi, F., & Larock, R. C. (2010). Synthesis of 2H-Indazoles by the [3+2] Cycloaddition of Arynes and Sydnones. Organic Letters, 12(12), 2844–2847. [Link][6][7]
-
Yin, G., Mu, X., & Liu, G. (2015). Direct synthesis of indazole derivatives via Rh(iii)-catalyzed C–H activation of phthalazinones and allenes. Organic & Biomolecular Chemistry, 13(23), 6674–6681. [Link][10]
-
Cankařová, N., & Hlaváč, J. (2013). Two-Step Synthesis of 2H-Indazoles via C–H Activation of Azobenzenes. Organic Letters, 15(3), 620–623. [Link][11]
-
Shi, F., Waldo, J. P., Chen, Y., & Larock, R. C. (2011). Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes. The Journal of Organic Chemistry, 76(3), 947–955. [Link][7][12]
-
Shi, F., & Larock, R. C. (2010). Synthesis of 2H-Indazoles by the [3 + 2] Cycloaddition of Arynes and Sydnones. Organic Letters, 12(12), 2844–2847. [Link][8]
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Babu, S., & Ghorai, P. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4987. [Link][5]
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Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link][13]
-
Genung, N. E., Wei, L., & Aspnes, G. E. (2014). An Operationally Simple, Mild, and Efficient One-Pot Synthesis of 2H-Indazoles. Organic Letters, 16(11), 3114–3117. [Link][9]
-
Sharma, R., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link][2]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Methyl 4-bromo-1-methyl-1H-indazole-6-carboxylate
As a novel heterocyclic compound, Methyl 4-bromo-1-methyl-1H-indazole-6-carboxylate (CAS No. 885518-47-8) is increasingly utilized in synthetic chemistry and drug discovery pipelines. Its structural complexity, incorporating a halogen atom, necessitates a rigorous and informed approach to its handling and disposal. This guide provides an in-depth, procedural framework for researchers and laboratory personnel to manage this compound's waste stream safely, compliantly, and with scientific integrity, ensuring protection for both personnel and the environment.
Hazard Assessment and Waste Classification: The Foundation of Safe Disposal
Proper disposal begins with a correct assessment of the material's hazards. While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, its classification can be expertly inferred from its chemical structure and data on closely related analogues.
This compound is a halogenated organic compound due to the presence of a bromine atom.[1][2][3] This is the single most critical factor determining its disposal pathway. Halogenated waste streams are treated differently than non-halogenated ones, often requiring high-temperature incineration to prevent the formation of environmentally persistent and toxic byproducts. Therefore, it must never be mixed with non-halogenated organic waste.[2][3][4]
Based on data from similar brominated indazole structures, this compound should be handled as a hazardous substance with the potential for toxicity and irritation.[5][6] The responsibility for classifying waste as hazardous rests with the generator—the laboratory creating the waste.[7]
Table 1: Hazard Profile and Classification
| Hazard Category | Description | Key Precautions |
| Waste Classification | Halogenated Organic Hazardous Waste | Must be segregated from all other waste streams, especially non-halogenated organics.[1][3][8] |
| Acute Toxicity | Potentially harmful if swallowed, inhaled, or in contact with skin.[5] | Handle only in a chemical fume hood; avoid generating dust.[1] |
| Skin/Eye Irritation | Expected to cause skin and serious eye irritation.[5][6] | Wear appropriate gloves and safety goggles at all times.[8][9] |
| Environmental Hazard | Halogenated compounds can be persistent and harmful to aquatic life. | Never dispose of down the drain or in regular trash.[1][8][10] |
Personal Protective Equipment (PPE) and Safe Handling
Before any handling or disposal activities, the following minimum PPE is mandatory to prevent exposure.
-
Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are required.[8][9]
-
Hand Protection: Chemically resistant nitrile gloves are essential. Always inspect gloves for tears or punctures before use.[1][8]
-
Body Protection: A full-length laboratory coat must be worn and kept fastened.[8]
-
Footwear: Closed-toe shoes must be worn in the laboratory at all times.[8]
Causality of Handling Procedures: All manipulations of solid this compound or its solutions must be conducted within a certified chemical fume hood.[1][2] This is a non-negotiable control measure designed to contain airborne particles and vapors, preventing respiratory exposure—a primary route of entry for toxic chemicals.
The Disposal Workflow: A Step-by-Step Protocol
Follow this systematic process to ensure safe and compliant disposal from the point of generation to final pickup.
Step 1: Waste Segregation
This is the most crucial step. Immediately upon generation, the waste must be identified as halogenated.
-
Action: Designate a specific waste container exclusively for "Halogenated Organic Waste."[3][8]
-
Causality: Mixing halogenated and non-halogenated waste streams leads to cross-contamination. This not only violates regulatory standards but also significantly increases disposal costs, as the entire volume must be treated via the more expensive halogenated waste disposal process.[2] Furthermore, mixing with incompatible chemicals, such as acids or oxidizers, can trigger dangerous reactions.[11]
Step 2: Container Selection and Preparation
The integrity of the waste container is paramount for preventing leaks and spills.
-
Action: Select a container made of a chemically compatible material (e.g., high-density polyethylene) with a secure, screw-top, leak-proof lid.[4][10][11] Ensure the container is in excellent condition, free of cracks or deterioration.[4][11]
-
Causality: The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) have stringent regulations regarding the integrity of hazardous waste containers to prevent environmental release and ensure safe transport.[10]
Step 3: Proper Labeling
A correctly labeled container communicates hazards and contents clearly to all personnel and waste handlers.
-
Action: Label the waste container before adding any waste.[4] The label must, at a minimum, include:
-
Causality: Accurate labeling is a core requirement of the Resource Conservation and Recovery Act (RCRA).[10] It prevents accidental mixing of incompatible wastes and ensures the disposal vendor has the necessary information to handle the waste stream correctly.
Step 4: Accumulation and Storage
Waste must be stored safely at its point of generation in what is known as a Satellite Accumulation Area (SAA).
-
Action: Store the sealed waste container in a designated SAA, which must be under the direct control of laboratory personnel.[11][12] The container should be placed in secondary containment (such as a larger tub or bin) to contain any potential leaks.[13] Keep the container closed at all times except when actively adding waste.[2][4][11]
-
Causality: SAAs are a provision by the EPA to allow for the safe collection of waste in the lab where it is generated.[12] Keeping containers closed minimizes the release of volatile organic compounds (VOCs) and prevents spills, protecting air quality and reducing fire risk.
Step 5: Arranging for Final Disposal
Hazardous waste must be removed from the laboratory by trained professionals.
-
Action: Once the container is full (do not exceed 90% capacity to allow for expansion), or according to your institution's policy, contact your Environmental Health & Safety (EHS) department to arrange for a waste pickup.[11][13]
-
Causality: Final disposal is a highly regulated process. Only licensed hazardous waste disposal companies are permitted to transport and dispose of chemical waste, ensuring it is managed in accordance with federal and state law.[10][13]
Emergency Procedures: Spill Management
In the event of a spill, a swift and correct response is critical.
-
For Small Spills (Contained within the Fume Hood):
-
Alert personnel in the immediate area.
-
Wearing full PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels.
-
Carefully collect the contaminated absorbent material using non-sparking tools.
-
Place the collected material into a sealed, properly labeled hazardous waste container.[2][4]
-
Decontaminate the area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.
-
-
For Large Spills (Outside of a Fume Hood):
-
Evacuate the immediate area.
-
Alert others and activate the nearest fire alarm if necessary to facilitate a building evacuation.[4]
-
Close the laboratory doors to contain the spill.
-
Call your institution's emergency number and the EHS department immediately.[2]
-
Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
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Chemical Hazardous Waste Spotlight. Environmental Health and Safety, The George Washington University.
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Chemical Waste. St. John's University, Environmental Health and Safety.
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Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate. Sigma-Aldrich.
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A Comprehensive Guide to the Safe Handling of Methyl 4-bromo-1-methyl-1H-indazole-6-carboxylate
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides essential, immediate safety and logistical information for handling Methyl 4-bromo-1-methyl-1H-indazole-6-carboxylate. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are synthesized from data on structurally similar halogenated indazole derivatives and established principles for handling brominated organic compounds.[1][2] This directive is designed to empower you with the knowledge to conduct your work safely and effectively, ensuring both personal protection and the integrity of your research.
Hazard Assessment: Understanding the Risks
Based on aggregated data for analogous compounds, this compound should be handled as a hazardous substance with the following potential risks:[3][4][5]
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3][4][6]
-
Skin Corrosion/Irritation: Expected to cause skin irritation.[3][4]
-
Eye Damage/Irritation: Likely to cause serious eye irritation.[3][4]
-
Respiratory Irritation: May cause respiratory tract irritation.[3][4][7]
Given these potential hazards, a comprehensive approach to personal protective equipment (PPE) and handling procedures is mandatory.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to mitigating the risks associated with handling this compound. The following table outlines the minimum required PPE.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or holes before use.[1] Double-gloving is advised when handling the pure compound or concentrated solutions. |
| Eyes | Safety glasses with side shields or goggles | Provides essential protection against splashes and airborne particles.[1] |
| Face | Face shield | To be used in conjunction with safety glasses or goggles, especially when there is a significant risk of splashing or when handling larger quantities.[1][8] |
| Body | Laboratory coat | A standard lab coat is required to protect against skin contact. Ensure it is fully buttoned.[1] |
| Respiratory | NIOSH-approved respirator | Required when handling the powder outside of a certified chemical fume hood or if dust generation is likely. The type of respirator should be determined by a formal risk assessment.[1] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to the following procedural steps is essential for the safe handling of this compound.
Preparation and Engineering Controls
-
Fume Hood: All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[9][10]
-
Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[11]
-
Gather Materials: Before starting, verify that all necessary PPE is available and in good condition.[1] Have all necessary equipment and reagents within the fume hood to minimize movement in and out of the controlled area.
Handling the Compound
-
Don PPE: Wear all required PPE as detailed in the table above.
-
Avoid Dust Formation: Use appropriate tools, such as spatulas, for transferring the solid compound.[1] Avoid any actions that could generate dust.
-
Weighing: If possible, weigh the compound directly in the fume hood. If an external balance must be used, tare a sealed container, add the compound in the fume hood, and then re-weigh the sealed container.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
In Case of a Spill
-
Evacuate: Evacuate the immediate area.
-
Assess: If the spill is small and you are trained to handle it, wear appropriate PPE, including respiratory protection.[1]
-
Contain and Clean: Carefully sweep up the solid material, avoiding dust generation, and place it into a sealed, labeled container for disposal.[1] Clean the spill area with an appropriate solvent, followed by soap and water.
-
Large Spills: For large spills, evacuate the laboratory and contact your institution's environmental health and safety department immediately.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.
-
Waste Containers: All solid waste contaminated with this compound, including contaminated gloves, weigh boats, and paper towels, should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous waste container for halogenated organic waste.
-
Regulatory Compliance: Dispose of all waste in accordance with local, state, and federal regulations. Do not pour chemical waste down the drain.[12]
Workflow and Decision-Making Diagrams
To further clarify the safety protocols, the following diagrams illustrate the key decision-making processes and workflows for handling this compound.
Caption: PPE Selection Workflow for Handling the Compound.
Caption: Spill Response and Disposal Plan.
This guide is intended to provide a robust framework for the safe handling of this compound. It is imperative that all laboratory personnel read and understand these procedures before commencing any work. Always prioritize safety and consult with your institution's environmental health and safety department for any specific questions or concerns.
References
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PubChem. (n.d.). methyl 6-bromo-1H-indazole-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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American Elements. (n.d.). Methyl 4-bromo-1H-indazole-6-carboxylate. Retrieved from [Link]
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Providence College. (n.d.). Bromine in orgo lab SOP. Environmental Health and Safety. Retrieved from [Link]
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Albert Kerbl GmbH. (n.d.). Protective Equipment. Plant Protection. Retrieved from [Link]
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Rutgers University. (n.d.). Standard Operating Procedure for Laboratories: BROMINE. Retrieved from [Link]
- Unknown. (n.d.). Standard Operating Procedure_Bromine.docx.
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Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
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SynZeal. (n.d.). Safety Data Sheet. Retrieved from [Link]
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Angene Chemical. (2021). Safety Data Sheet. Retrieved from [Link]
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Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
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Studylib. (n.d.). Bromine Handling SOP: Safety Procedures & Guidelines. Retrieved from [Link]
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PubChem. (n.d.). 6-Bromo-1-methyl-1H-indazole. National Center for Biotechnology Information. Retrieved from [Link]
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- 4. synzeal.com [synzeal.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
